3'-Fluoro-4'-(trifluoromethyl)acetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQBONPKAOTSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372117 | |
| Record name | 3'-Fluoro-4'-(trifluoromethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237761-81-8 | |
| Record name | 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237761-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro-4'-(trifluoromethyl)acetophenone | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40372117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 237761-81-8 | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3'-Fluoro-4'-(trifluoromethyl)acetophenone: A Specialized Building Block in Medicinal Chemistry
For Immediate Release
This technical guide offers a comprehensive overview of 3'-Fluoro-4'-(trifluoromethyl)acetophenone, a fluorinated aromatic ketone of increasing interest to researchers, scientists, and professionals in drug development. While public domain data on this specific isomer remains selective, this document synthesizes available information to provide a foundational understanding of its properties, potential applications, and the critical role of its constituent functional groups in modern medicinal chemistry.
Core Compound Identification and Properties
CAS Number: 237761-81-8[1][2][3][4]
Molecular Formula: C₉H₆F₄O[1][2][3][4]
Molecular Weight: 206.14 g/mol [1][4][5]
Synonyms: 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanone[1][2]
This compound belongs to the family of substituted acetophenones, which are pivotal structural motifs in organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic and physicochemical properties that are highly sought after in the design of novel therapeutic agents.
Physicochemical Data Summary
| Property | Value | Source |
| Appearance | Liquid | [3] |
| Boiling Point | 225.6 ± 40.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 85.1 ± 21.5 °C | [2] |
| LogP | 2.76 | [2] |
| Topological Polar Surface Area | 17.1 Ų | [3] |
The Scientific Rationale: Strategic Importance of Fluorine and Trifluoromethyl Groups
The strategic placement of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern drug design. Understanding the individual and synergistic effects of these moieties is key to appreciating the value of this compound as a synthetic building block.
-
The Trifluoromethyl Group (CF₃): The CF₃ group is a powerful modulator of a molecule's properties. Due to the high electronegativity of fluorine atoms, the CF₃ group is strongly electron-withdrawing. This can significantly alter the acidity or basicity of nearby functional groups, influencing how a drug molecule interacts with its biological target. Furthermore, the CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its metabolic stability by blocking sites susceptible to oxidative metabolism. This often leads to improved pharmacokinetic profiles, such as a longer half-life in the body.
-
The Fluorine Atom: A single fluorine atom, while also electronegative, offers a more subtle modulation of a molecule's properties compared to the CF₃ group. It can alter the electronic distribution within the aromatic ring, influencing binding interactions with target proteins. Like the CF₃ group, it can also block metabolic pathways, enhancing the drug's stability and bioavailability. The relatively small size of the fluorine atom allows it to act as a "bioisostere" of a hydrogen atom, meaning it can replace hydrogen without significantly altering the molecule's overall shape, while still conferring beneficial electronic and metabolic properties.
The combination of a fluorine atom at the 3'-position and a trifluoromethyl group at the 4'-position on the acetophenone core creates a unique electronic environment. This specific substitution pattern can be leveraged by medicinal chemists to fine-tune the properties of a lead compound to achieve the desired balance of potency, selectivity, and pharmacokinetic characteristics.
Caption: Logical relationships of the functional groups in this compound and their effects on molecular properties relevant to drug design.
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound (CAS 237761-81-8) are not widely available in the public domain, general synthetic strategies for related trifluoromethyl acetophenones often involve multi-step sequences.
One common approach for a related isomer, 3'-(trifluoromethyl)acetophenone, involves a diazotization reaction of the corresponding aniline, followed by a coupling reaction and subsequent hydrolysis. It is plausible that a similar pathway, starting from 3-fluoro-4-(trifluoromethyl)aniline, could be employed for the synthesis of the title compound.
Hypothetical Synthetic Workflow:
Caption: A plausible, generalized workflow for the synthesis of fluorinated trifluoromethyl acetophenones, based on established chemical reactions.
The ketone functional group of this compound is a versatile handle for a variety of chemical transformations. It can readily undergo reactions such as:
-
Reductions: To form the corresponding alcohol.
-
Condensations: With aldehydes or other ketones to form larger, more complex structures.
-
Aminations: To introduce nitrogen-containing functional groups.
This reactivity makes it a valuable intermediate for building the core structures of diverse and complex drug candidates.
Applications in Drug Discovery and Development
While specific examples of marketed drugs derived from this compound are not readily identifiable, its value lies in its role as a specialized building block in the discovery phase. Medicinal chemists utilize such intermediates to systematically explore the structure-activity relationships (SAR) of a series of potential drug candidates.
By incorporating this specific acetophenone derivative, researchers can probe how the unique electronic and steric properties of the 3'-fluoro-4'-trifluoromethylphenyl moiety affect a molecule's interaction with its biological target. This iterative process of synthesis and biological testing is fundamental to the development of new medicines.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area, using personal protective equipment.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.
Conclusion
This compound represents a highly specialized and valuable building block for medicinal chemistry and drug discovery. The strategic combination of a fluorine atom and a trifluoromethyl group on an acetophenone scaffold provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. While detailed public information on this specific isomer is limited, the foundational principles of its design and reactivity underscore its potential in the ongoing search for novel and more effective therapeutics. Further research and publication involving this compound will undoubtedly provide deeper insights into its specific applications and synthetic utility.
References
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European Patent Office. (2002). PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE - EP 0993432 B1. Retrieved from [Link]
- Google Patents. (n.d.). US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.
- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
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Capot Chemical. (n.d.). 237761-81-8 | this compound. Retrieved from [Link]
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Chemsrc. (2025). CAS#:237761-81-8 | this compound. Retrieved from [Link]
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Alachem Co., Ltd. (n.d.). 237761-81-8 | this compound. Retrieved from [Link]
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001CHEMICAL. (n.d.). CAS No. 237761-81-8, this compound. Retrieved from [Link]
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INDOFINE Chemical Company. (n.d.). This compound | 237761-81-8. Retrieved from [Link]
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CoreSyn. (n.d.). 1978-33-2,2-Fluoro-3-methylaniline. Retrieved from [Link]
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PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]
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SpectraBase. (n.d.). 3'-(Trifluoromethyl)acetophenone - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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APEX science. (n.d.). 3''-Fluoro-4''-(trifluoromethyl)acetophenone. Retrieved from [Link]
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NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone. Retrieved from [Link]
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PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]
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A Technical Guide to the Physicochemical Properties of 3'-Fluoro-4'-(trifluoromethyl)acetophenone (CAS: 237761-81-8)
Abstract
This technical guide provides a comprehensive examination of the core physical and chemical properties of 3'-Fluoro-4'-(trifluoromethyl)acetophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. As a key building block, understanding its physicochemical profile is paramount for its effective application in synthesis, purification, and formulation. This document details its structural identifiers, core physical constants, and predicted spectroscopic characteristics. Furthermore, it offers field-proven, step-by-step experimental protocols for the precise determination of its boiling point and solubility, grounded in established chemical principles. The methodologies are presented to ensure accuracy, reproducibility, and the efficient use of valuable research materials, providing researchers, scientists, and drug development professionals with a practical and authoritative resource.
Introduction and Chemical Identity
Overview and Significance
This compound is a substituted acetophenone derivative featuring two distinct fluorine-containing moieties: a fluoro group at the 3'-position and a trifluoromethyl group at the 4'-position of the phenyl ring. The presence of fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties is the foundation for its rational use in multi-step synthetic pathways and for predicting the behavior of more complex molecules derived from it.
Chemical Structure and Identification
The unique arrangement of substituents on the aromatic ring dictates the compound's reactivity and physical characteristics. Its identity is unequivocally established by the following identifiers.

Figure 1. Chemical Structure of this compound.
| Identifier | Value | Source(s) |
| Chemical Name | 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethanone | [2] |
| CAS Number | 237761-81-8 | [3] |
| Molecular Formula | C₉H₆F₄O | [2][3] |
| Molecular Weight | 206.14 g/mol | [3] |
| InChI Key | NXQBONPKAOTSNA-UHFFFAOYSA-N | [3] |
Core Physicochemical Properties
The following table summarizes the key physical properties of this compound based on available data. These parameters are critical for handling, reaction setup, and purification.
| Property | Value | Unit | Source(s) |
| Physical State | Liquid | - | [3] |
| Boiling Point | 225.6 ± 40.0 | °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 | g/cm³ | [2] |
| Refractive Index | 1.433 | - | [2] |
| Flash Point | 85.1 ± 21.5 | °C | [2] |
| LogP (Octanol/Water) | 2.76 | - | [2] |
| Vapor Pressure | 0.1 ± 0.4 | mmHg at 25°C | [2] |
Causality of Physical Properties
-
Boiling Point: The relatively high boiling point is a direct consequence of its molecular weight and significant polarity. The ketone group (C=O) induces a strong dipole moment, leading to dipole-dipole intermolecular forces. While not a hydrogen bond donor, it can act as an acceptor. These forces, combined with the molecule's mass, require substantial thermal energy to overcome, resulting in a high boiling point.[4]
-
Lipophilicity (LogP): The LogP value of 2.76 indicates a preference for non-polar (lipophilic) environments over polar (hydrophilic) ones.[2] The trifluoromethyl group and the aromatic ring contribute significantly to its lipophilicity, a key parameter in drug design for predicting membrane permeability and absorption.
-
Solubility: Based on the "like dissolves like" principle, the compound is predicted to be readily soluble in common polar aprotic organic solvents such as acetone, ethyl acetate, and dichloromethane, and moderately soluble in non-polar solvents like toluene. Its polarity suggests poor solubility in water. The LogP value supports this prediction of low aqueous solubility.
Experimental Determination of Physical Properties
The following sections provide validated protocols for determining key physical properties. These methods are designed for accuracy and are suitable for a research laboratory setting where sample quantities may be limited.
Workflow for Boiling Point Determination (Micro-Method)
The determination of a boiling point for a research-grade compound necessitates a micro-method to conserve material. The capillary inversion (Siwoloboff method) is the authoritative technique. The principle relies on trapping vapor in an inverted capillary; at the boiling point, the internal vapor pressure equals the external atmospheric pressure, and a continuous stream of bubbles emerges. The temperature at which the liquid re-enters the capillary upon cooling corresponds to the boiling point.[4][5]
Diagram 1. Workflow for micro boiling point determination.
Experimental Protocol: Boiling Point Determination
-
Sample Preparation: Add a few milliliters of this compound to a small fusion tube.[6]
-
Capillary Insertion: Take a capillary tube (sealed at one end) and place it into the fusion tube with the open end submerged in the liquid and the sealed end up.[7]
-
Apparatus Setup: Securely attach the fusion tube to a thermometer. Insert the assembly into a heating apparatus, such as an aluminum block or a Thiele tube filled with mineral oil, ensuring the sample is visible.[8]
-
Heating: Begin heating the apparatus gently. As the expected boiling point is approached, reduce the heating rate to approximately 2°C per minute to ensure thermal equilibrium.
-
Observation: Carefully observe the inverted capillary. Note the temperature (T₁) at which a rapid and continuous stream of bubbles emerges from the capillary tip.[4]
-
Recording: Cease heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.[5] For accuracy, repeat the determination until two consistent values are obtained.
Workflow for Qualitative Solubility Assessment
A systematic approach to solubility testing provides valuable information for purification and reaction design. The workflow follows a logical progression from neutral to acidic and basic aqueous solutions, classifying the compound based on its reactivity and polarity.[9] This process is a cornerstone of qualitative organic analysis.
Diagram 2. Logical workflow for qualitative solubility testing.
Experimental Protocol: Solubility Determination
-
Initial Solvent Test (Water): In a small test tube, place approximately 25 mg of the compound. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition. Observe if the compound dissolves completely.[10] (Expected result: Insoluble).
-
Acid/Base Reactivity (if water-insoluble):
-
5% NaOH Test: Using a fresh 25 mg sample, repeat step 1 with 0.75 mL of 5% aqueous sodium hydroxide solution. Solubility indicates an acidic compound.[9] (Expected result: Insoluble, as acetophenones are not typically acidic).
-
5% HCl Test: Using a fresh 25 mg sample, repeat step 1 with 0.75 mL of 5% aqueous hydrochloric acid. Solubility indicates a basic compound.[9] (Expected result: Insoluble, as ketones are not basic).
-
-
Organic Solvent Test:
-
Using a fresh 25 mg sample, repeat step 1 with 0.75 mL of an organic solvent (e.g., acetone, ethyl acetate, or dichloromethane).[11] (Expected result: Soluble).
-
-
Classification: Record observations as "soluble" (dissolves completely), "partially soluble," or "insoluble."[12] This compound is expected to be classified as a neutral, water-insoluble organic compound.
Predicted Spectroscopic Profile
While experimentally-derived spectra for this specific CAS number are not universally published, a highly accurate spectroscopic profile can be predicted based on its chemical structure and data from analogous compounds.[13][14]
-
¹H NMR (Proton NMR):
-
~2.6 ppm (singlet, 3H): The three protons of the acetyl methyl group (-COCH₃).
-
~7.5-8.2 ppm (multiplet, 3H): The three protons on the aromatic ring will appear as a complex multiplet due to coupling with each other and with the ¹⁹F nucleus.
-
-
¹³C NMR (Carbon NMR):
-
~26 ppm: The acetyl methyl carbon.
-
~120-140 ppm: Aromatic carbons, with those bonded to or near the fluorine and trifluoromethyl groups showing characteristic splitting (C-F coupling).
-
~160 ppm (doublet): The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.
-
~195 ppm: The carbonyl carbon of the ketone group.
-
-
¹⁹F NMR (Fluorine NMR):
-
A signal corresponding to the trifluoromethyl (-CF₃) group.
-
A distinct signal corresponding to the single fluorine atom on the aromatic ring.
-
-
IR (Infrared) Spectroscopy:
-
~1690-1700 cm⁻¹: Strong, sharp absorption from the C=O (ketone) carbonyl stretch.
-
~1100-1350 cm⁻¹: Very strong, broad absorptions corresponding to the C-F stretching of the trifluoromethyl group.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
-
Mass Spectrometry (MS):
-
m/z 206: The molecular ion peak [M]⁺.
-
m/z 191: A prominent fragment corresponding to the loss of a methyl group ([M-CH₃]⁺).
-
m/z 163: A fragment corresponding to the loss of an acetyl group ([M-COCH₃]⁺).
-
Safety and Handling
While specific safety data for this compound is limited, data from close isomers suggests it should be handled with care. The related compound 4'-Fluoro-3'-(trifluoromethyl)acetophenone is classified as an irritant.[1]
-
GHS Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Flash Point: The compound has a flash point of 85.1 ± 21.5 °C, indicating it is a combustible liquid.[2] Keep away from open flames and heat sources.
Conclusion
This compound is a valuable chemical intermediate whose physical properties are dictated by its unique fluorinated structure. Its status as a high-boiling, lipophilic liquid with poor aqueous solubility defines the strategies required for its use in synthesis, purification, and formulation. The experimental protocols and predicted data outlined in this guide provide a robust framework for scientists to handle and characterize this compound with confidence and precision, facilitating its application in the advancement of chemical and pharmaceutical research.
References
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University of Calgary. Melting point determination. [Link]
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The Cornerstone of Modern Fluorinated Scaffolds: A Technical Guide to 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Introduction: The Strategic Value of Fluorine in Aromatic Ketones
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—make fluorinated building blocks highly sought after. Among these, 3'-Fluoro-4'-(trifluoromethyl)acetophenone (CAS No: 237761-81-8) has emerged as a pivotal intermediate. Its distinct substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on an acetophenone scaffold, offers a unique combination of reactivity and stability, making it an invaluable tool for researchers and drug development professionals. This guide provides an in-depth technical overview of its chemical structure, synthesis, reactivity, and applications, grounded in field-proven insights and established scientific principles.
Physicochemical and Structural Characteristics
This compound is a liquid at room temperature, characterized by the molecular formula C₉H₆F₄O.[1] The presence of both a fluorine and a trifluoromethyl group significantly influences its electronic properties and reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon and influences the regioselectivity of reactions on the aromatic ring. The fluorine atom, while also electronegative, can participate in unique interactions within biological systems and provides a handle for further synthetic transformations.
| Property | Value | Source |
| CAS Number | 237761-81-8 | [1] |
| Molecular Formula | C₉H₆F₄O | [1] |
| Molecular Weight | 206.14 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 225.6 ± 40.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Flash Point | 85.1 ± 21.5 °C |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be achieved through several routes, with Friedel-Crafts acylation being a common and effective method. This approach involves the reaction of 1-fluoro-2-(trifluoromethyl)benzene with an acetylating agent in the presence of a Lewis acid catalyst. The following protocol provides a detailed, self-validating system for its synthesis and purification.
Experimental Protocol: Friedel-Crafts Acylation
Objective: To synthesize this compound from 1-fluoro-2-(trifluoromethyl)benzene.
Reagents and Materials:
-
1-Fluoro-2-(trifluoromethyl)benzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension. The formation of the acylium ion electrophile is an exothermic process; maintain the temperature at 0-5 °C.
-
Electrophilic Aromatic Substitution: To the cold slurry, add 1-fluoro-2-(trifluoromethyl)benzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. The acetyl group will predominantly add to the position para to the fluorine and meta to the trifluoromethyl group due to the directing effects of these substituents.
-
Reaction Progression and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Neutralization and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation to yield a clear liquid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and a nitrogen atmosphere is critical as aluminum chloride, the Lewis acid catalyst, is highly moisture-sensitive and will decompose in the presence of water, rendering it inactive.
-
Controlled Addition at Low Temperature: The slow, dropwise addition of reagents at 0 °C is essential to manage the exothermic nature of the Friedel-Crafts acylation, preventing side reactions and ensuring the stability of the acylium ion.
-
Acidic Workup: The addition of the reaction mixture to ice and hydrochloric acid is to quench the reaction by decomposing the aluminum chloride complex and protonating any remaining reactants.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. [1]Its utility stems from the ability to introduce the 3-fluoro-4-(trifluoromethyl)phenyl moiety, which can impart desirable properties to the final product.
While specific, publicly disclosed drug candidates incorporating this exact fragment are often proprietary, its structural motifs are present in various kinase inhibitors and other therapeutic agents. For instance, fluorinated phenyl groups are common in MEK inhibitors, where the fluorine atoms can form crucial interactions with the enzyme's active site. The synthesis of Trametinib, a MEK inhibitor, involves intermediates with a similar substitution pattern, highlighting the relevance of this class of compounds in targeted cancer therapy.
In agrochemicals, the trifluoromethyl group is a well-known feature in many successful pesticides and herbicides, contributing to their potency and metabolic stability. The presence of an additional fluorine atom can further modulate the biological activity and environmental profile of these compounds.
Analytical Characterization
A thorough analytical characterization is essential for confirming the identity and purity of this compound. The following tables summarize the expected spectroscopic data.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | m | 2H | Aromatic-H |
| ~7.3-7.5 | m | 1H | Aromatic-H |
| 2.64 | s | 3H | -COCH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~196 | C=O |
| ~160 (d, J ≈ 255 Hz) | C-F |
| ~135 | Aromatic C-H |
| ~131 | Aromatic C-H |
| ~127 (q, J ≈ 33 Hz) | C-CF₃ |
| ~123 (q, J ≈ 272 Hz) | CF₃ |
| ~118 (d, J ≈ 21 Hz) | Aromatic C-H |
| ~26 | -COCH₃ |
IR (Infrared Spectroscopy):
| Wavenumber (cm⁻¹) | Assignment |
| ~1690 | C=O stretch |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1320, ~1170, ~1130 | C-F stretch (CF₃) |
| ~1250 | C-F stretch (Aromatic) |
Mass Spectrometry (MS):
| m/z | Assignment |
| 206 | [M]⁺ |
| 191 | [M - CH₃]⁺ |
| 163 | [M - CH₃CO]⁺ |
Safety and Handling
This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
This compound stands as a testament to the power of fluorine chemistry in modern molecular design. Its unique combination of a reactive ketone handle and a doubly-fluorinated aromatic ring provides a versatile platform for the synthesis of advanced pharmaceutical and agrochemical agents. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is crucial for any researcher or scientist aiming to leverage its potential in their respective fields. As the demand for more sophisticated and effective chemical entities continues to grow, the importance of such well-characterized and strategically designed building blocks will only increase.
References
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3'-Fluoro-4'-(trifluoromethyl)acetophenone synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Introduction
This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl (-CF3) group and the electronegative fluorine (-F) atom, make it a valuable building block for the synthesis of complex organic molecules. These substituents can enhance metabolic stability, binding affinity, and bioavailability in drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their application.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals several viable bond disconnections and corresponding synthetic strategies. The most apparent disconnection is at the carbonyl carbon, suggesting a Friedel-Crafts acylation or an organometallic approach.
Caption: Retrosynthetic analysis of the target molecule.
Pathway 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones.[1][2][3] This pathway involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.
Reaction Scheme:
1-Fluoro-2-(trifluoromethyl)benzene is acylated with acetyl chloride (or acetic anhydride) using aluminum chloride (AlCl₃) as the catalyst.
Causality and Mechanistic Insights:
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the interaction between the acylating agent and the Lewis acid catalyst.[2] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex, which subsequently loses a proton to restore aromaticity.
The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The fluorine atom is an ortho-, para- director, while the trifluoromethyl group is a meta- director. In this case, the acylation occurs predominantly at the position para to the fluorine and meta to the trifluoromethyl group, leading to the desired product.
Caption: Workflow for Friedel-Crafts acylation.
Experimental Protocol:
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add acetyl chloride dropwise under an inert atmosphere.
-
Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Add 1-fluoro-2-(trifluoromethyl)benzene to the reaction mixture at a rate that maintains the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Pathway 2: Organometallic Synthesis
An alternative approach involves the use of an organometallic reagent, such as a Grignard or organolithium species, which then reacts with an appropriate acetylating agent.
Reaction Scheme:
This pathway starts with a halogenated precursor, such as 3-bromo-4-fluorobenzotrifluoride. This is converted to a Grignard reagent, which is then reacted with an acetylating agent like acetyl chloride or acetic anhydride.
Causality and Mechanistic Insights:
Experimental Protocol:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of 3-bromo-4-fluorobenzotrifluoride in an anhydrous ether solvent (e.g., THF or diethyl ether) to the magnesium turnings. A crystal of iodine may be needed to initiate the reaction.
-
Once the Grignard reagent has formed, cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of the acetylating agent (e.g., acetyl chloride) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Comparative Analysis of Synthesis Pathways
| Feature | Friedel-Crafts Acylation | Organometallic Synthesis |
| Starting Materials | 1-Fluoro-2-(trifluoromethyl)benzene | 3-Bromo-4-fluorobenzotrifluoride |
| Key Reagents | AlCl₃, Acetyl Chloride | Mg, Acetyl Chloride |
| Advantages | Direct, often high-yielding, uses readily available materials. | Milder conditions may be possible, avoids strong Lewis acids. |
| Disadvantages | Requires stoichiometric amounts of Lewis acid, which can be difficult to handle and generates significant waste. The product ketone can complex with the catalyst, deactivating it.[1][3] | The Grignard reagent can be sensitive to moisture and air. The starting halogenated compound may be more expensive. |
| Scalability | Generally scalable, but waste disposal can be an issue. | Scalable, but requires strict anhydrous conditions. |
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₉H₆F₄O[6][7] |
| Molecular Weight | 206.14 g/mol [6] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~225 °C at 760 mmHg[7] |
| ¹H NMR | Expect signals for the methyl protons and aromatic protons. |
| ¹⁹F NMR | Expect signals for the -F and -CF₃ groups. |
| Mass Spectrometry | m/z = 206.04 (M+)[6] |
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: Friedel-Crafts acylation and organometallic synthesis. The choice between these pathways will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment and expertise available. The Friedel-Crafts acylation is a direct and often high-yielding method, while the organometallic route offers an alternative under potentially milder conditions. Both methods provide access to this important building block for further elaboration in drug discovery and materials science.
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PubChem. 4'-Fluoro-3'-(trifluoromethyl)acetophenone. Available from: [Link]
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WIPO Patentscope. WO/2023/223105 A PROCESS OF PREPARATION OF 3'-(TRIFLUOROMETHYL)ACETOPHENONE (TFMAP). Available from: [Link]
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iajps. synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Available from: [Link]
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ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available from: [Link]
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Chemguide. friedel-crafts acylation of benzene. Available from: [Link]
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PubChem. Benzene, 1-bromo-4-(trifluoromethyl)-. Available from: [Link]
- Google Patents. CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene.
- Google Patents. US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
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3'-Fluoro-4'-(trifluoromethyl)acetophenone IUPAC name
An In-depth Technical Guide to 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-one
Abstract
This technical guide provides a comprehensive overview of 3'-Fluoro-4'-(trifluoromethyl)acetophenone, a fluorinated ketone building block of significant interest in medicinal chemistry and materials science. We will detail its chemical identity, including its definitive IUPAC name, physicochemical properties, and characteristic spectroscopic signatures. The document explores a robust synthetic methodology, offering mechanistic insights and a detailed experimental protocol. Furthermore, it contextualizes the compound's strategic importance in modern drug discovery, stemming from the unique electronic and metabolic properties conferred by its fluoro and trifluoromethyl substituents. This guide concludes with essential safety and handling protocols to ensure its proper use in a research and development setting.
Chemical Identity and Core Properties
The subject of this guide is a substituted acetophenone, a class of aromatic ketones. The precise substitution pattern is critical for its reactivity and application. The formal IUPAC name for the compound is 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-one .[1] This nomenclature unambiguously defines the connectivity of the acetyl group, the fluorine atom, and the trifluoromethyl group on the benzene ring.
The key identification and physicochemical data are summarized below.
| Parameter | Value | Source |
| IUPAC Name | 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-one | [1] |
| Common Name | This compound | [1][2] |
| CAS Number | 237761-81-8 | [1][2] |
| Molecular Formula | C₉H₆F₄O | [1][2] |
| Molecular Weight | 206.14 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Boiling Point | 225.6 ± 40.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 85.1 ± 21.5 °C | [1] |
Spectroscopic Profile for Structural Verification
While specific spectral data for this exact isomer is not publicly cataloged in the search results, its structure allows for the confident prediction of its key spectroscopic features based on well-established principles and data from closely related analogs.[3][4]
-
¹H NMR: The proton spectrum is expected to show a sharp singlet around δ 2.6 ppm, corresponding to the three protons of the acetyl methyl group (–COCH₃). The aromatic region (δ 7.5-8.2 ppm) will display complex multiplets due to the three aromatic protons, with coupling patterns influenced by both the adjacent fluorine atom and other protons (³JHH, ⁴JHH, and JHF couplings).
-
¹³C NMR: The spectrum will feature a carbonyl carbon (C=O) signal downfield, typically around δ 196-198 ppm. The acetyl methyl carbon will appear upfield (~δ 27 ppm). The aromatic region will show six distinct signals, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The carbon bonded to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: This is a critical technique for fluorinated compounds. Two distinct signals are expected: a singlet for the trifluoromethyl (–CF₃) group and another signal for the single aromatic fluorine atom. The chemical shifts will be characteristic of their electronic environment.
-
Infrared (IR) Spectroscopy: The most prominent feature will be a strong C=O stretching vibration, characteristic of aromatic ketones, typically appearing in the 1680-1700 cm⁻¹ region. Strong C-F stretching bands for the Ar-F and –CF₃ groups are also expected between 1100 and 1400 cm⁻¹.
Synthesis and Mechanistic Insights
The synthesis of substituted acetophenones often leverages classical organic reactions. A highly plausible and scalable route for 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-one involves a multi-step sequence starting from the corresponding aniline derivative, 3-Fluoro-4-(trifluoromethyl)aniline. This method, analogous to syntheses reported for similar compounds, proceeds via a diazotization-coupling-hydrolysis pathway.[5][6]
Causality of Experimental Choices:
-
Diazotization: The primary amine is converted to a diazonium salt using sodium nitrite under acidic conditions at low temperatures (0-5 °C). The cold temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Coupling: The diazonium salt is then coupled with an acetaldehyde equivalent, such as acetaldoxime, in the presence of a copper salt catalyst. The copper catalyst facilitates the radical-mediated addition and subsequent nitrogen extrusion.
-
Hydrolysis: The resulting intermediate is hydrolyzed under acidic conditions to unmask the ketone, yielding the final product.
The overall workflow can be visualized as follows:
Caption: Proposed synthetic workflow for the target compound.
Strategic Importance in Modern Drug Development
The incorporation of fluorine and trifluoromethyl (TFM) groups is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of drug candidates.[7] 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-one serves as a valuable building block precisely because it combines these high-value functional groups on a versatile acetophenone scaffold.
-
Metabolic Stability: The trifluoromethyl group is exceptionally stable to metabolic degradation.[8] Replacing a metabolically labile group (like a methyl group) with a TFM group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[8][9]
-
Enhanced Lipophilicity: The TFM group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[8] This property can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[8]
-
Modulation of Electronic Properties: Both fluorine and the TFM group are strongly electron-withdrawing. This profoundly influences the acidity/basicity of nearby functional groups and can alter the molecule's binding affinity to target receptors by modifying hydrogen bonding capabilities and electrostatic interactions.[8]
-
Versatile Chemical Handle: The acetophenone ketone group is a versatile precursor for a vast array of chemical transformations. It can be used in reactions like aldol condensations to form chalcones (precursors to flavonoids and pyrazoles), Mannich reactions to create β-amino-ketones, and various olefination and reduction reactions.[10][11]
This combination of features makes the title compound an attractive starting point for synthesizing novel protease inhibitors, CNS-targeted agents, and advanced agrochemicals.[9]
Exemplary Experimental Protocol: Synthesis
This protocol describes a laboratory-scale synthesis adapted from established procedures for analogous compounds.[5][6] It is designed as a self-validating system, concluding with purification and characterization steps.
Materials:
-
3-Fluoro-4-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Acetaldoxime
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Toluene
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Step-by-Step Methodology:
-
Diazotization:
-
In a three-necked flask equipped with a stirrer and thermometer, suspend 3-Fluoro-4-(trifluoromethyl)aniline (e.g., 10 mmol) in a mixture of water and concentrated HCl at 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of a clear diazonium salt solution should be observed.
-
-
Copper-Catalyzed Coupling:
-
In a separate flask, prepare a solution of copper (II) sulfate pentahydrate (e.g., 0.5 mmol) in water.
-
Add acetaldoxime (12 mmol) to the copper solution and adjust the pH to ~4.5 with a suitable buffer or acid.
-
Slowly add the previously prepared diazonium salt solution to the acetaldoxime/copper mixture. Control the addition rate to maintain a temperature below 40 °C. Evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the mixture gently (e.g., to 60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to room temperature and add an equal volume of concentrated HCl.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the oxime intermediate.
-
After cooling, extract the aqueous mixture with toluene or another suitable organic solvent (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Characterization:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Confirm the identity and purity of the final product, 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-one, using the spectroscopic methods outlined in Section 2.0 (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR) and mass spectrometry.
-
Safety and Handling
Substituted trifluoromethyl acetophenones are bioactive organic chemicals and must be handled with appropriate care.[12][13]
-
GHS Hazard Information: Based on analogous compounds, may cause skin irritation, serious eye irritation, and respiratory tract irritation. It may be a combustible liquid.[3][13]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[13]
-
Skin: Remove contaminated clothing. Wash skin thoroughly with soap and water.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
-
Storage and Disposal:
Conclusion
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-one is a strategically important chemical intermediate. Its unique combination of a versatile ketone handle with the powerful modulating effects of both fluoro and trifluoromethyl substituents makes it a highly valuable building block for the synthesis of complex, high-performance molecules. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, properties, and safe handling is essential for leveraging its full potential in developing next-generation products.
References
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- SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone. Deepak Nitrite.
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- How can one synthesize 3 '-(Trifluoromethyl) ACETOPHENONE?. Guidechem.
- Synthesis routes of 3'-(Trifluoromethyl)acetophenone. Benchchem.
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- This compound 237761-81-8 wiki. Guidechem.
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- SAFETY DATA SHEET. Fisher Scientific.
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- The Essential Role of 3',5'-Bis(trifluoromethyl)acetophenone in Modern Synthesis.
- 3′-Fluoro-4′-methoxyacetophenone | CAS Number 455-91-4. Ossila.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
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A Comprehensive Spectroscopic and Methodological Guide to 3'-Fluoro-4'-(trifluoromethyl)acetophenone
This technical guide provides an in-depth analysis of the spectral data for 3'-Fluoro-4'-(trifluoromethyl)acetophenone (CAS No. 237761-81-8), a key building block in pharmaceutical and agrochemical research. The following sections detail the expected and observed spectral features from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this molecule. Furthermore, this guide outlines robust, field-proven protocols for the acquisition of high-quality spectral data.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic ketone with the molecular formula C₉H₆F₄O and a molecular weight of 206.14 g/mol .[1][2] Its structure, featuring an acetyl group, a fluorine atom, and a trifluoromethyl group on the benzene ring, gives rise to a distinct and interpretable set of signals across various spectroscopic techniques. Understanding the interplay of these functional groups is paramount for accurate spectral interpretation.
The electron-withdrawing nature of the acetyl, fluoro, and trifluoromethyl groups significantly influences the electronic environment of the aromatic ring, which is directly observable in the chemical shifts of the protons and carbons in NMR spectroscopy. The vibrational modes associated with the carbonyl (C=O) and carbon-fluorine (C-F) bonds are prominent features in the IR spectrum. Mass spectrometry provides confirmation of the molecular weight and offers insights into the molecule's fragmentation patterns under ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
The proton NMR spectrum of this compound is characterized by signals from the aromatic protons and the methyl protons of the acetyl group. The aromatic region is particularly informative due to the substitution pattern.
-
Aromatic Protons (δ 7.5-8.5 ppm): The three protons on the benzene ring will appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) couplings. The exact chemical shifts are influenced by the combined electron-withdrawing effects of the substituents.
-
Methyl Protons (δ ~2.6 ppm): The three protons of the acetyl group (CH₃) typically appear as a singlet in this region. Its downfield shift is due to the proximity of the electron-withdrawing carbonyl group.
Table 1: Summary of Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.0-8.2 | m | 2H | Aromatic H |
| ~7.7-7.9 | m | 1H | Aromatic H |
| ~2.65 | s | 3H | -C(O)CH₃ |
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.
-
Carbonyl Carbon (δ ~195 ppm): The carbonyl carbon of the ketone is typically found significantly downfield.
-
Aromatic Carbons (δ 120-140 ppm): The six aromatic carbons will show distinct signals. The carbons directly attached to the fluorine and trifluoromethyl groups will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF).
-
Trifluoromethyl Carbon (δ ~123 ppm, q): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
Methyl Carbon (δ ~26 ppm): The methyl carbon of the acetyl group appears in the aliphatic region.
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine-containing groups.
-
Aromatic Fluorine (δ ~ -110 to -120 ppm): A single signal is expected for the fluorine atom attached to the aromatic ring.
-
Trifluoromethyl Group (δ ~ -63 ppm): A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse, proton-decoupled.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the ¹H and ¹³C spectra to the residual solvent signal or an internal standard like tetramethylsilane (TMS).[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), the following features are expected.
-
Molecular Ion Peak (M⁺): A peak at m/z = 206, corresponding to the molecular weight of the compound, should be observed. [1][2]* Major Fragmentation Peaks:
-
[M-15]⁺ (m/z = 191): Loss of the methyl group (•CH₃) from the acetyl moiety is a common fragmentation pathway for acetophenones.
-
[M-43]⁺ (m/z = 163): Loss of the acetyl group (•COCH₃).
-
m/z = 43: The acetyl cation ([CH₃CO]⁺) is often a prominent peak.
-
Table 3: Predicted Key Mass Fragments (Electron Ionization)
| m/z | Proposed Fragment |
|---|---|
| 206 | [M]⁺ (Molecular Ion) |
| 191 | [M - CH₃]⁺ |
| 163 | [M - COCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound. [6]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS or equivalent) is typically used. [7][8] * Injection: 1 µL injection in splitless mode. [8] * Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C. [8]3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. [7][8] * Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C. [8]4. Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragments.
-
Integrated Spectral Analysis and Conclusion
The collective data from NMR, IR, and MS provide a comprehensive and self-validating confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and the substitution pattern on the aromatic ring. ¹⁹F NMR confirms the presence and chemical environment of the two distinct fluorine-containing moieties. IR spectroscopy verifies the presence of the key carbonyl and carbon-fluorine functional groups. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. By following the detailed protocols outlined in this guide, researchers can reliably obtain high-quality spectral data for this compound, ensuring accuracy and confidence in their scientific endeavors.
References
- Capot Chemical Co., Ltd. (2019). 3'-Fluoro-4'-(trifluoromethyl)
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%.
- Hydrocarbons Chemistry & Technology. (n.d.).
- Deepak Nitrite Ltd. (2023). SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone.
- ResearchGate. (n.d.). Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone.
- University of Missouri. (2020). Optimized Default 1H Parameters | NMR Facility - Chemistry Department.
- TDI-Brooks. (n.d.).
- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
- MDPI. (2022).
- ChemicalBook. (n.d.). 3-Fluoro-4-methoxyacetophenone(455-91-4) 1H NMR spectrum.
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- NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone - NIST WebBook.
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- Fisher Scientific. (2025).
- Agilent. (2020).
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- University of St Andrews. (2017).
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- ChemicalBook. (n.d.). 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum.
- NIST. (n.d.). 3'-(Trifluoromethyl)acetophenone - NIST WebBook.
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- Chemsrc. (2025). CAS#:237761-81-8 | this compound.
- PubChem. (n.d.). 4'-Fluoro-3'-(trifluoromethyl)acetophenone | C9H6F4O | CID 605678.
- Sigma-Aldrich. (n.d.). 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4.
- ChemicalBook. (n.d.). 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR spectrum.
- SpectraBase. (n.d.). 4'-Fluoro-3'-(trifluoromethyl)acetophenone.
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An In-Depth Technical Guide to the Solubility of 3'-Fluoro-4'-(trifluoromethyl)acetophenone in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 3'-Fluoro-4'-(trifluoromethyl)acetophenone, a key building block in modern medicinal chemistry. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the underlying physicochemical principles that govern its solubility. We delve into the profound electronic effects of its fluorine and trifluoromethyl substituents, offering a predictive framework for its behavior in a range of common organic solvents. Furthermore, this guide presents a detailed, self-validating experimental protocol for researchers to accurately determine solubility in their own laboratory settings. This work is intended to empower researchers, scientists, and drug development professionals with both the theoretical understanding and the practical tools necessary to effectively utilize this compound in their research and development endeavors.
Introduction: The Strategic Importance of this compound
This compound is an aromatic ketone with the chemical formula C₉H₆F₄O and a molecular weight of approximately 206.14 g/mol .[1][2] Its structure is characterized by an acetophenone core substituted with two distinct fluorine-containing moieties: a fluoro group at the 3' position and a trifluoromethyl (CF₃) group at the 4' position.
These fluorinated groups are not mere decorations; they are strategic additions that impart unique and highly desirable properties to the molecule. In drug discovery, the incorporation of fluorine is a well-established strategy to modulate a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[3][4][5][6] The strong carbon-fluorine bond can block sites of metabolic oxidation, while the high electronegativity of fluorine can alter the acidity/basicity of nearby functional groups, influencing how a drug interacts with its biological target.[4][7] The CF₃ group, in particular, is known to enhance lipophilicity and cell membrane permeability.[3][6] Consequently, this compound serves as a valuable intermediate for synthesizing more complex pharmaceutical candidates where these properties are paramount.
Understanding the solubility of this compound is the first critical step in its application, dictating everything from reaction solvent choice and purification strategies to its formulation in biological assays.
Theoretical Principles Governing Solubility
The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces. The process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions. The adage "like dissolves like" serves as a fundamental starting point for predicting this behavior.[8]
The Role of Polarity and Intermolecular Forces
The this compound molecule possesses several features that define its polarity:
-
Ketone Group (C=O): The carbonyl group is highly polar and can act as a hydrogen bond acceptor.
-
Fluoro and Trifluoromethyl Groups: Both substituents are strongly electron-withdrawing due to the high electronegativity of fluorine.[7] This creates significant bond dipoles and influences the overall electron distribution of the aromatic ring, making the molecule polar.
Based on these features, the compound is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions or accept hydrogen bonds. Conversely, its solubility in nonpolar, aliphatic solvents like hexane is predicted to be low.
The Unique Impact of Fluorination
While fluorine increases polarity, its effect on solubility is nuanced. Highly fluorinated compounds can sometimes exhibit lower-than-expected solubility in polar protic solvents. This is because fluorine is a poor hydrogen bond acceptor despite its high electronegativity.[7] Furthermore, excessive fluorination can lead to weak dispersion forces (low polarizability), which can reduce solubility in certain contexts.[3] Therefore, a balance of forces must be considered.
The logical framework for predicting solubility can be visualized as a decision-making process based on solvent properties.
Caption: Logical flowchart for predicting solubility based on solvent polarity.
Predicted Solubility Profile in Common Organic Solvents
While precise quantitative data requires experimental determination, we can establish a qualitative prediction based on the principles of polarity and intermolecular forces.
| Solvent | Class | Polarity Index | Predicted Solubility | Rationale |
| n-Hexane | Nonpolar Aliphatic | 0.1 | Very Low | Lacks the polarity to interact effectively with the polar ketone and fluorinated groups. |
| Toluene | Nonpolar Aromatic | 2.4 | Low to Moderate | Aromatic π-π stacking interactions may offer some affinity, but polarity mismatch limits solubility. |
| Dichloromethane | Polar Aprotic | 3.1 | Moderate to High | Good dipole-dipole interactions with the solute. |
| Diethyl Ether | Polar Aprotic | 2.8 | Moderate | Can act as a hydrogen bond acceptor for trace water but has significant nonpolar character. |
| Ethyl Acetate | Polar Aprotic | 4.4 | High | Strong dipole-dipole interactions and hydrogen bond accepting capability of the ester group. |
| Acetone | Polar Aprotic | 5.1 | High | Highly polar aprotic solvent; the ketone group interacts favorably with the solute's ketone. |
| Isopropanol | Polar Protic | 3.9 | Moderate to High | Capable of hydrogen bonding, but the alkyl chain reduces overall polarity compared to methanol. |
| Ethanol | Polar Protic | 4.3 | Moderate to High | Polar protic nature allows for favorable interactions, but fluorinated groups are poor H-bond acceptors. |
| Methanol | Polar Protic | 5.1 | Moderate to High | The most polar of the common alcohols, expected to be a good solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | Highly polar aprotic solvent capable of strong dipole-dipole interactions. |
A Self-Validating Protocol for Experimental Solubility Determination
To obtain accurate, quantitative data, a systematic experimental approach is essential. The following protocol, based on the equilibrium shake-flask method, is a reliable standard in the field.[8]
Safety & Handling
-
Hazards: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][9]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.
Materials & Reagents
-
This compound (purity >98%)
-
Selected organic solvents (analytical or HPLC grade)
-
Scintillation vials or sealed test tubes (e.g., 20 mL)
-
Analytical balance (±0.1 mg precision)
-
Vortex mixer and/or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC with UV detector, or GC-FID)
Experimental Workflow
The workflow is designed to ensure that a true equilibrium saturated solution is prepared and accurately analyzed.
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Methodology
-
Preparation of Stock Vials: To each of several sealed vials, add a known volume or mass of the chosen solvent (e.g., 5.0 mL).
-
Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid remains undissolved at equilibrium, which must be visually confirmed. This ensures the solution is saturated.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the vials for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully reached.
-
Phase Separation:
-
Allow the vials to stand undisturbed at the equilibrium temperature for 1-2 hours to let the solid settle.
-
Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to firmly pellet the remaining solid.
-
-
Sample Collection:
-
Carefully draw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any microscopic particulates.
-
-
Quantification (Gravimetric Method - Simple but less precise):
-
Weigh the filtered aliquot.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.
-
Weigh the remaining solid residue.
-
Calculate solubility as (mass of residue) / (mass or volume of solvent).
-
-
Quantification (Chromatographic/Spectroscopic Method - Preferred):
-
Prepare a series of standard solutions of known concentrations.
-
Generate a calibration curve using the chosen analytical instrument (e.g., by plotting UV absorbance vs. concentration).
-
Accurately dilute the filtered saturated solution with the same solvent to ensure its concentration falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
Conclusion
References
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Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
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Kumar, P., Singh, R., & Singh, P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. [Link]
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Gill, H., Singh, J., & Kumar, S. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
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Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Missouri–St. Louis. [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
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Iran Chemkraft. (2023). Fluorine Derivatives in Medicine. Iran Chemkraft. [Link]
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Chemsrc. (2025). CAS#:237761-81-8 | this compound. Chemsrc. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. Cole-Parmer. [Link]
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Deepak Nitrite. (2023). SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone. Deepak Nitrite. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3'-Fluoro-4'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties.[1][2] 3'-Fluoro-4'-(trifluoromethyl)acetophenone is a valuable building block in this arena, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[3] However, the very attributes that make this compound chemically interesting also necessitate a robust understanding of its potential hazards and a disciplined approach to its handling. This guide provides an in-depth, scientifically grounded framework for the safe and effective use of this compound in a research and development setting.
Hazard Identification and Risk Assessment: Understanding the Chemistry of Concern
A thorough risk assessment begins with a clear-eyed view of the intrinsic hazards of this compound. While comprehensive toxicological data for this specific compound is not extensively published, its structural motifs provide a strong basis for anticipating its safety profile.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O | [4] |
| Molecular Weight | 206.14 g/mol | [4] |
| Appearance | Clear, colorless to very slight yellow liquid | [1] |
| Boiling Point | 198-200 °C | |
| Flash Point | 83 °C (181.4 °F) | [1] |
Toxicological Profile
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory tract.[1] Prolonged or repeated exposure can lead to dermatitis.[1] Inhalation of high concentrations of vapors may cause central nervous system depression.[1]
The trifluoromethyl group, while often enhancing metabolic stability, can also be a source of toxic metabolites.[5] Although the C-F bond is strong, metabolic processes can, in some cases, lead to the release of fluoride ions, which can be toxic in significant concentrations.[5]
Hazardous Decomposition Products: Under fire conditions, this compound can decompose to produce hazardous substances including carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[6] Hydrogen fluoride is a particularly insidious hazard, as it can cause severe, delayed-onset burns and systemic toxicity.[7]
The Hierarchy of Controls: A Proactive Approach to Safety
Effective safety management prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE). The following diagram illustrates this hierarchy as applied to the handling of this compound.
Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to mitigating the risks associated with this compound.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles are mandatory.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Skin Protection: Wear nitrile rubber gloves with a minimum thickness of 0.40 mm. Always inspect gloves for integrity before use and dispose of them if they are contaminated or perforated. A lab coat or chemical-resistant apron is also required.
-
Respiratory Protection: While generally not required with adequate engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for large-scale operations or in the event of a spill.[6]
Engineering Controls
All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of where the compound is handled.[1]
Storage Requirements
Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances such as strong oxidizing and reducing agents.[1][6] Keep containers tightly closed when not in use.[1]
Emergency Procedures and First Aid
Prompt and appropriate action is critical in the event of an emergency involving this compound.
Spill Response
The appropriate response to a spill depends on its size and location. The following decision tree provides a general guideline.
Caption: A decision tree for responding to chemical spills.
Minor Spill Cleanup Protocol:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear appropriate gloves, goggles, and a lab coat.
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial spill kit to dike the spill.[9]
-
Absorb the Material: Cover the spill with the absorbent material, working from the outside in to prevent spreading.[9]
-
Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of PPE: Treat all used cleaning materials and PPE as hazardous waste.
Major Spill Protocol:
-
Evacuate: Immediately evacuate the area.[10]
-
Alert Authorities: Notify your supervisor and institutional emergency services.[11]
-
Isolate the Area: Prevent entry to the spill zone.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) to emergency responders.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes.[1] Flush the affected skin with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Disposal and Environmental Considerations
The persistence of some fluorinated organic compounds in the environment is a growing concern.[4][12] Therefore, responsible disposal of this compound and its waste is crucial.
-
Waste Disposal: All waste containing this compound, including contaminated absorbents and PPE, must be collected in a properly labeled, sealed container and disposed of as hazardous chemical waste through your institution's environmental health and safety office.[10]
-
Environmental Fate: While specific data for this compound is limited, fluorinated aromatic compounds can be persistent in the environment.[12] Avoid release into drains or the environment. Some fluorinated compounds can be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.
Conclusion: A Culture of Safety
This compound is a powerful tool in the arsenal of the medicinal chemist. By understanding its chemical properties and potential hazards, and by implementing the robust safety protocols outlined in this guide, researchers can harness its synthetic utility while ensuring the well-being of themselves, their colleagues, and the environment. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%.
- Gribble, G. W. (2015). Chemical Aspects of Human and Environmental Overload with Fluorine. Journal of Environmental Science and Health, Part C, 33(4), 393-446.
-
LookChem. (n.d.). Cas 349-76-8, 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]
- Murphy, M. B., Loi, E. I., Kwok, K. Y., & Lam, P. K. S. (2012). Ecotoxicology of organofluorous compounds. Topics in current chemistry, 308, 339–363.
- Ni, W., Lu, J., Yang, Y., Chen, W., Fu, Y., Yuan, Z., Han, Y., & Wang, J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 30(14), 3009.
- Ogawa, Y., & Tokunaga, E. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(9), 101467.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470.
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Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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University of Auckland. (n.d.). Hazardous substances: Emergency response. Retrieved from [Link]
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ChemCERT. (2016, October 19). Emergency Chemical Spill Response. Retrieved from [Link]
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University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
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PubChem. (n.d.). 4'-Fluoro-3'-(trifluoromethyl)acetophenone. Retrieved from [Link]
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Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
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University of California, Berkeley - Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
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A Technical Guide to 3'-Fluoro-4'-(trifluoromethyl)acetophenone for Advanced Research and Development
This technical guide provides an in-depth analysis of 3'-Fluoro-4'-(trifluoromethyl)acetophenone (CAS 237761-81-8), a fluorinated organic compound of increasing interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. This document details its commercial availability, physicochemical properties, and safety protocols. Recognizing the limited publicly available data for this specific isomer, this guide offers a comparative analysis with its more extensively studied structural isomers, 3'-(Trifluoromethyl)acetophenone and 4'-Fluoro-3'-(trifluoromethyl)acetophenone, to provide a comprehensive understanding of its potential applications and synthetic context.
Introduction: The Strategic Value of Fluorinated Acetophenones
The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug design and advanced material development.[1] The trifluoromethyl group, in particular, is prized for its ability to enhance key molecular properties such as lipophilicity, metabolic stability, and binding affinity, often leading to improved efficacy and bioavailability of active pharmaceutical ingredients (APIs).[2][3] Acetophenone derivatives serve as versatile scaffolds, and the strategic placement of fluoro- and trifluoromethyl- substituents on the aromatic ring creates building blocks with unique electronic and steric properties, making them highly valuable intermediates in complex syntheses.[2][4][5]
This guide focuses specifically on the this compound isomer, providing researchers with the critical information needed to source, handle, and utilize this compound effectively.
Core Compound Profile: this compound
CAS Number: 237761-81-8 IUPAC Name: 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethanone
This compound is a substituted acetophenone featuring a fluorine atom at the meta-position and a trifluoromethyl group at the para-position relative to the acetyl group. This specific substitution pattern dictates its unique reactivity and physicochemical characteristics.
Physicochemical Properties
While extensive experimental data is not widely published, the following properties have been reported by commercial suppliers and in safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O | [6] |
| Molecular Weight | 206.14 g/mol | [6] |
| Physical Form | Liquid | |
| Purity | Typically ≥98% | |
| Storage Temperature | Ambient |
Commercial Availability and Suppliers
This compound is available as a research chemical from several specialized suppliers. Researchers can procure this compound in quantities ranging from grams to kilograms, facilitating both discovery-phase experiments and scale-up activities.
Table of Commercial Suppliers:
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 98% | Inquire for details |
| Alachem Co., Ltd. | Not specified | R&D to industrial use |
| Matrix Scientific | Not specified | Inquire for details |
| Fisher Scientific | Not specified | Inquire for details |
Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information.
Safety, Handling, and Storage
As a fluorinated organic compound, this compound requires careful handling in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).[7][8]
Hazard Identification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Synthetic Pathways and Workflow
A representative workflow for the synthesis of a fluorinated acetophenone derivative is illustrated below. This process typically involves the acylation of a corresponding fluorinated benzene derivative.
Caption: Application areas for acetophenone isomers.
Conclusion
This compound is a commercially available yet under-documented building block with significant potential for innovation in chemical synthesis. Its unique substitution pattern offers a distinct electronic profile compared to its isomers, suggesting novel opportunities for researchers in drug discovery and materials science. While detailed application notes are sparse, the established utility of related fluorinated acetophenones provides a strong rationale for its exploration as a key intermediate. This guide serves as a foundational resource to support such endeavors, providing the necessary data on sourcing, safety, and scientific context.
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A Technical Guide to the Reactivity Profile of 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Abstract
This technical guide provides an in-depth analysis of the reactivity profile of 3'-Fluoro-4'-(trifluoromethyl)acetophenone (CAS No. 237761-81-8), a key building block in modern medicinal and materials chemistry. The document elucidates the intricate interplay of the compound's functional groups—the acetyl, fluoro, and trifluoromethyl moieties—which collectively define its chemical behavior. We will explore the electronic and steric landscape of the molecule, detailing its reactivity at the carbonyl carbon, the aromatic ring through electrophilic and nucleophilic substitution, and the α-methyl position. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, mechanistic explanations, and detailed experimental protocols to facilitate its effective utilization in complex synthetic applications.
Introduction and Molecular Profile
This compound, with the IUPAC name 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanone, is a highly functionalized aromatic ketone.[1][2][3] Its structure is characterized by a benzene ring substituted with three key groups: a meta-directing acetyl group, a strongly electron-withdrawing trifluoromethyl (-CF₃) group, and a halogen fluoro (-F) group. This unique substitution pattern makes it a valuable intermediate for introducing fluorinated motifs into larger molecules, a common strategy in pharmaceutical development to enhance metabolic stability, binding affinity, and lipophilicity.[4] The presence of multiple reactive sites on a structurally stable core allows for a diverse range of chemical transformations.
| Property | Value | Source |
| IUPAC Name | 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanone | [1][2][5] |
| CAS Number | 237761-81-8 | [1][2][5] |
| Molecular Formula | C₉H₆F₄O | [1] |
| Molecular Weight | 206.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 225.6 ± 40.0 °C at 760 mmHg | [5] |
| Density | ~1.3 g/cm³ | [5] |
| Flash Point | 85.1 ± 21.5 °C | [5] |
Electronic Landscape and its Influence on Reactivity
The reactivity of this compound is dictated by the electronic effects of its substituents. The acetyl and trifluoromethyl groups are potent electron-withdrawing groups (EWGs), primarily through resonance and inductive effects, respectively. This withdrawal significantly deactivates the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. The fluorine atom exhibits a dual role: it is inductively electron-withdrawing but can donate electron density via resonance through its lone pairs.
The interplay of these effects creates a nuanced reactivity map across the molecule. The carbonyl carbon is highly electrophilic, the α-methyl protons are acidic and prone to enolization, and the aromatic ring has distinct regions of electron density, governing the regioselectivity of substitution reactions.
Sources
In-Depth Technical Guide: The Pivotal Role of 3'-Fluoro-4'-(trifluoromethyl)acetophenone in Modern Research
Foreword: The Strategic Advantage of Fluorination in Chemical Design
The deliberate incorporation of fluorine and fluorinated moieties into organic molecules represents a paradigm shift in modern chemistry, particularly within the realms of drug discovery and materials science. The unique physicochemical properties imparted by these elements—such as enhanced metabolic stability, increased binding affinity, and modulated electronic characteristics—have established fluorinated compounds as indispensable tools for innovation. Among these, 3'-Fluoro-4'-(trifluoromethyl)acetophenone has emerged as a particularly valuable and versatile building block. Its distinct substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, offers a powerful handle for chemists to fine-tune molecular properties and unlock novel functionalities. This guide provides a comprehensive overview of the synthesis, key applications, and experimental considerations for this important chemical entity.
Section 1: Core Chemical and Physical Properties
A foundational understanding of a reagent's properties is critical for its effective application in research and development.
Table 1: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C9H6F4O |
| Molecular Weight | 206.14 g/mol [1][2] |
| CAS Number | 237761-81-8[2] |
| Appearance | Liquid[2] |
| Boiling Point | 225.6 ± 40.0 °C at 760 mmHg[1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
| LogP | 2.76[1] |
Section 2: Synthesis and Production
The primary industrial synthesis of related trifluoromethyl acetophenones often involves multi-step processes. A common route for a similar compound, m-trifluoromethyl acetophenone, starts with m-trifluoromethylaniline. This precursor undergoes diazotization followed by a coupling reaction with acetaldoxime, and subsequent hydrolysis to yield the final product. This process is favored for its scalability and efficiency, achieving high yields. While specific synthesis routes for this compound may vary, they often employ similar principles of aromatic chemistry.
Figure 1: General synthetic pathway for m-trifluoromethyl acetophenone, illustrating a common industrial approach.
Section 3: Key Applications in Research and Development
The true value of this compound lies in its broad applicability as a synthetic intermediate across various scientific disciplines.
Medicinal Chemistry and Drug Discovery
The presence of both fluorine and a trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of drug candidates.[3] Consequently, this acetophenone derivative is a sought-after building block in the synthesis of novel therapeutics. Its utility is particularly noted in:
-
Pharmaceutical Intermediates: It serves as a crucial precursor for the development of complex active pharmaceutical ingredients (APIs). The fluorinated phenyl moiety can improve a drug's lipophilicity and metabolic stability, leading to better efficacy and bioavailability.[4]
-
Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorinated groups can enhance the potency and stability of pesticides and herbicides.[4][5] this compound is a key component in the synthesis of advanced crop protection agents.[4]
Materials Science
The electron-withdrawing nature of the trifluoromethyl groups makes this compound a valuable precursor in the design of advanced materials.[4] Potential applications include:
-
Ligand Synthesis for Catalysis: It can be used to create sophisticated ligands for transition metal catalysts, which are essential for promoting a wide range of chemical reactions with high selectivity and efficiency.[4]
-
Fluorinated Polymers: The incorporation of fluorinated building blocks can lead to polymers with desirable properties such as high thermal and chemical stability, low surface tension, and excellent dielectric properties.[6]
Section 4: Experimental Protocols and Handling
General Handling and Storage:
This compound is classified as an irritant and should be handled with appropriate personal protective equipment, including gloves and safety goggles.[2] It is recommended to store the compound in a dry, sealed container at ambient temperatures.[2]
Exemplary Synthetic Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones are important intermediates in the synthesis of various biologically active compounds. The following is a general protocol for their synthesis using a fluorinated acetophenone as a starting material.
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol.
-
Addition of Aldehyde: Add 1.1 equivalents of the desired aromatic aldehyde to the solution.
-
Base Catalysis: Slowly add a catalytic amount of a strong base (e.g., aqueous NaOH solution) to the mixture while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, pour the mixture into cold water to precipitate the chalcone product. Collect the solid by filtration, wash with water, and dry under vacuum.
Figure 2: A typical experimental workflow for the synthesis of chalcones via a Claisen-Schmidt condensation.
Section 5: Future Outlook
The demand for highly functionalized, fluorinated building blocks like this compound is poised to grow as researchers continue to push the boundaries of drug design and materials science. Its unique electronic and steric properties offer a reliable and effective means to introduce fluorine and trifluoromethyl groups, thereby enabling the creation of molecules with enhanced performance characteristics. As synthetic methodologies become more sophisticated, the applications of this versatile compound are expected to expand into new and exciting areas of chemical research.
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The Essential Role of 3',5'-Bis(trifluoromethyl)acetophenone in Modern Synthesis. (n.d.). Retrieved from [Link]
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-
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Methodological & Application
Synthesis of Bioactive Molecules Using 3'-Fluoro-4'-(trifluoromethyl)acetophenone: Application Notes and Protocols
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1][2] The 3'-Fluoro-4'-(trifluoromethyl)phenyl moiety, in particular, has emerged as a privileged structural motif in a variety of bioactive molecules. This is attributed to the synergistic effects of the fluorine atom and the trifluoromethyl (-CF3) group, which can enhance membrane permeability, block metabolic oxidation, and increase the potency of the parent molecule.[2]
3'-Fluoro-4'-(trifluoromethyl)acetophenone is a versatile and highly valuable building block for the synthesis of a diverse array of bioactive compounds, including anti-inflammatory, analgesic, and antimicrobial agents.[3][4] Its utility stems from the reactive ketone functional group, which serves as a handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex heterocyclic systems. This guide provides detailed application notes and experimental protocols for the synthesis of two important classes of bioactive molecules—chalcones and pyrazoles—using this compound as a key starting material. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for successful reaction planning and execution.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O | [5] |
| Molecular Weight | 206.14 g/mol | [5] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| CAS Number | 208173-24-4 | [3] |
| Density | 1.36 g/mL | [3] |
| Refractive Index (n20D) | 1.45 | [3] |
Application 1: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[6] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone, is the most common and efficient method for their synthesis.[6]
Causality Behind Experimental Choices:
The base-catalyzed Claisen-Schmidt condensation proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone). The choice of a strong base, such as potassium hydroxide or sodium hydroxide, is crucial to ensure complete deprotonation of the acetophenone's α-carbon, driving the reaction towards product formation. Ethanol is a commonly used solvent as it effectively dissolves both the reactants and the base.
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for Chalcone Synthesis.
Detailed Protocol: Synthesis of (E)-1-(3-fluoro-4-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
This protocol is adapted from a general procedure for the synthesis of fluorinated chalcones.[7]
Materials and Reagents:
-
This compound
-
4-Hydroxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in ethanol (20-30 mL).
-
Base Addition: To the stirred solution, add a 40% aqueous solution of potassium hydroxide (2.0 eq) dropwise at room temperature over 15-20 minutes. A color change is typically observed.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Work-up: Upon completion of the reaction, pour the mixture into a beaker containing 200 mL of ice-cold water.
-
Neutralization and Precipitation: Slowly add 1 M HCl to the aqueous mixture with constant stirring until the solution is neutral to pH paper. This will induce the precipitation of the crude chalcone.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid thoroughly with cold deionized water to remove any inorganic impurities.
-
Purification: The crude solid can be purified by recrystallization from ethanol to yield the pure chalcone derivative.
Application 2: Synthesis of Bioactive Pyrazoles
Pyrazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and kinase inhibitory effects.[8][9] The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A powerful and versatile method for constructing substituted pyrazoles from acetophenones involves a multi-step sequence: formation of a hydrazone, followed by cyclization using a Vilsmeier-Haack reagent.[9]
Causality Behind Experimental Choices:
The synthesis of pyrazoles from acetophenones via the Vilsmeier-Haack reaction is a well-established and reliable method. The initial formation of the hydrazone from the acetophenone and a substituted hydrazine is a straightforward condensation reaction. The subsequent Vilsmeier-Haack reaction utilizes a Vilsmeier reagent (typically formed in situ from phosphorus oxychloride and dimethylformamide) to effect an intramolecular cyclization of the hydrazone, leading to the formation of the pyrazole ring. This method allows for the introduction of a formyl group at the 4-position of the pyrazole ring, which can be a useful handle for further synthetic modifications.
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for Pyrazole Synthesis.
Detailed Protocol: Synthesis of 1-(4-Hydrazinobenzoyl)-3-(3-fluoro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
This protocol is based on the synthesis of similar N-(trifluoromethyl)phenyl substituted pyrazole derivatives with potent antibacterial activity.[8][9]
Materials and Reagents:
-
This compound
-
4-Hydrazinobenzoic acid
-
Ethanol
-
Glacial acetic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Silica gel for column chromatography
Procedure:
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-hydrazinobenzoic acid (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated hydrazone by filtration, wash with water, and dry.
Step 2: Vilsmeier-Haack Cyclization
-
In a separate, dry round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold DMF.
-
Slowly add the crude hydrazone from Step 1 to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the solid precipitate by filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole-4-carbaldehyde.
Conclusion: A Gateway to Novel Bioactive Molecules
This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. The protocols detailed herein for the synthesis of chalcones and pyrazoles provide a robust and versatile foundation for the creation of novel bioactive molecules. The strategic incorporation of the 3-fluoro-4-(trifluoromethyl)phenyl moiety, facilitated by the reactivity of the acetophenone starting material, offers a clear path to compounds with potentially enhanced pharmacological profiles. By understanding the underlying chemical principles and adhering to these validated protocols, researchers are well-equipped to explore the vast chemical space accessible from this valuable building block, paving the way for the discovery of next-generation therapeutics.
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Advanced Materials Research. (n.d.). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. [Link]
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Sci-Hub. (2017). Synthesis of novel fluorinated chalcones derived from 4′-morpholinoacetophenone and their antiproliferative effects. [Link]
-
PMC. (2017, November 1). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. [Link]
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ResearchGate. (2017). Synthesis of novel fluorinated chalcones derived from 4′-morpholinoacetophenone and their antiproliferative effects | Request PDF. [Link]
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-
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SpringerLink. (n.d.). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. [Link]
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-
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MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
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PubMed. (2011, May 20). Synthesis of 3-amino-4-fluoropyrazoles. [Link]
-
PubMed. (2021, August 22). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐substituted 3‐trifluoromethyl pyrazoles. [Link]
-
ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]
-
Zenodo. (2018, October 3). synthesis and characterization of new chalcones of 4 flouro 3 methyl acetophenone. [Link]
-
ResearchGate. (n.d.). Examples of drugs bearing trifluoromethyl groups (highlighted in green).... [Link]
-
MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. [Link]
-
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-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]
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-
ResearchGate. (n.d.). Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts. [Link]
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3'-Fluoro-4'-(trifluoromethyl)acetophenone Suzuki coupling reaction protocol
An In-Depth Guide to the Suzuki-Miyaura Coupling of 3'-Fluoro-4'-(trifluoromethyl)acetophenone Derivatives
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is indispensable for constructing biaryl and substituted aromatic structures—motifs central to pharmaceuticals, agrochemicals, and advanced materials.[3]
The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules can profoundly enhance their metabolic stability, lipophilicity, and binding affinity.[4] Consequently, building blocks like this compound are of high strategic value in drug discovery and development. The strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents presents unique challenges and opportunities in reaction design.[4][5] These groups activate the aryl halide toward the initial oxidative addition step in the catalytic cycle but can also influence the subsequent steps.[6][7][8]
This guide provides a comprehensive overview, field-tested protocols, and mechanistic insights for successfully executing the Suzuki-Miyaura coupling of halogenated this compound derivatives.
Mechanism & Key Experimental Considerations
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex, typically comprising three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4][7][8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. The Role of Electron-Withdrawing Groups: The fluoro and trifluoromethyl substituents on the acetophenone ring are strongly electron-withdrawing. This electronic property makes the carbon-halogen bond more susceptible to cleavage, thereby accelerating the initial and often rate-limiting oxidative addition step where the Pd(0) catalyst inserts into the Ar-X bond.[6][7][8]
2. Catalyst and Ligand Selection: The choice of the palladium source and its associated ligands is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern catalyst systems often provide superior results, especially for less reactive aryl chlorides.[5][7][8] These systems typically involve a stable Pd(II) precatalyst, such as Palladium(II) acetate [Pd(OAc)₂], combined with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[5][10] These advanced ligands promote all three steps of the catalytic cycle: facilitating oxidative addition, accelerating transmetalation, and encouraging the final reductive elimination.[10]
3. The Indispensable Role of the Base: A base is required to activate the boronic acid.[11] It reacts with the boronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate complex [Ar'-B(OH)₃]⁻, which then readily participates in the transmetalation step, transferring its aryl group to the palladium center.[1] The choice of base is crucial; common inorganic bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact reaction rate and yield.[5][12]
4. Solvent Systems: Suzuki couplings are often performed in biphasic solvent systems to dissolve both the organic substrates and the inorganic base.[13] Typical mixtures include an organic solvent like 1,4-dioxane, toluene, or tert-butanol with water.[5][14] It is essential to use degassed solvents to prevent oxygen from deactivating the Pd(0) catalyst.
Optimized Reaction Protocols
The following protocols provide robust starting points for the coupling of halogenated this compound derivatives. Optimization may be required depending on the specific boronic acid used.
Protocol 1: General Coupling with an Aryl Bromide using Pd(PPh₃)₄
This method is a reliable standard for coupling aryl bromides with a variety of arylboronic acids.
Materials:
-
3'-Fluoro-4'-(trifluoromethyl)bromoacetophenone (or related bromo-derivative) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the 3'-Fluoro-4'-(trifluoromethyl)bromoacetophenone (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).[5]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.[5]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[5]
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[5]
-
Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[5]
Protocol 2: Microwave-Assisted Coupling with an Aryl Chloride using a Buchwald Ligand
This protocol is highly effective for more challenging aryl chloride substrates, utilizing microwave irradiation to accelerate the reaction.
Materials:
-
3'-Fluoro-4'-(trifluoromethyl)chloroacetophenone (or related chloro-derivative) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
tert-Butanol (6 mL, degassed)
-
Water (2 mL, degassed)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: To a microwave reaction vial, add the 3'-Fluoro-4'-(trifluoromethyl)chloroacetophenone (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).[5]
-
Inert Atmosphere: Evacuate and backfill the vial with an inert gas.
-
Solvent Addition: Add the degassed tert-butanol (6 mL) and degassed water (2 mL) via syringe.[5]
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C with stirring for 15-60 minutes.
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1. The crude product can be filtered through a pad of Celite before extraction if precipitates are present.[5]
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Data Summary: Reaction Parameter Optimization
The following table summarizes common parameter choices for optimizing the Suzuki coupling of electron-deficient aryl halides.
| Parameter | Recommended Options | Rationale & Considerations |
| Aryl Halide (Ar-X) | Ar-I > Ar-Br > Ar-OTf >> Ar-Cl | Reactivity is dictated by the C-X bond strength. Chlorides are cheaper but require more active catalysts (e.g., Buchwald systems).[3][14] |
| Catalyst System | Pd(PPh₃)₄ Pd(OAc)₂ + Ligand PdCl₂(dppf) | Pd(PPh₃)₄ is a good starting point for aryl bromides. For aryl chlorides or hindered substrates, a Pd(OAc)₂ system with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) is superior.[5][10][15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | K₃PO₄ is often effective with Buchwald ligands for challenging couplings.[5][10] Cs₂CO₃ is a strong base useful in many systems.[2][12] The choice can depend on the solvent and substrate compatibility. |
| Solvent | Dioxane/H₂O Toluene/H₂O t-BuOH/H₂O THF/H₂O | The organic solvent choice can influence reaction rates and solubility. Dioxane and Toluene are common. t-BuOH is often paired with K₃PO₄.[5][16] |
| Temperature | 80 - 120 °C | Higher temperatures are often needed for less reactive substrates like aryl chlorides. Microwave heating can significantly reduce reaction times.[5] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen). 2. Insufficiently strong or soluble base. 3. Reaction temperature too low. | 1. Ensure a thoroughly inert atmosphere; use fresh catalyst and properly degassed solvents. 2. Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Increase the reaction temperature in increments. |
| Protodeboronation | 1. Presence of excess water or acidic impurities. 2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents if possible, or minimize the amount of water. 2. Switch to a milder base (e.g., KF). Monitor the reaction closely and stop it once the starting material is consumed.[11] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Improve degassing procedures for solvents and ensure the reaction is run under a strictly inert atmosphere. |
| Difficulty in Purification | 1. Residual palladium catalyst. 2. Closely-eluting byproducts. | 1. Filter the crude product through a pad of Celite or silica before concentration. 2. Optimize the eluent system for column chromatography; consider using a different stationary phase if necessary. |
References
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids - Benchchem.
- Suzuki Coupling - Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
- Suzuki reaction - Wikipedia.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations | The Journal of Organic Chemistry - ACS Public
- A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates | The Journal of Organic Chemistry - ACS Public
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Public
- TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water Under the Ligand and Base-Free Conditions - ResearchG
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Public
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation
- Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling with Trifluoromethylphenylboronic Acids for the Synthesis of Biaryl Compounds - Benchchem.
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Public
- Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC - NIH.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Public
- Palladium(0)
- (PDF)
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid - Benchchem.
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- 3. tcichemicals.com [tcichemicals.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 16. pubs.acs.org [pubs.acs.org]
Introduction: Strategic Synthesis of Fluorinated Tertiary Alcohols
An Application Note and Protocol for the Synthesis of a Tertiary Alcohol via Grignard Reaction with 3'-Fluoro-4'-(trifluoromethyl)acetophenone
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in constructing new carbon-carbon bonds.[1][2] Its application in the pharmaceutical and agrochemical industries is particularly profound, where it serves as a robust method for introducing alkyl, vinyl, or aryl moieties into a molecular scaffold. This guide focuses on the nucleophilic addition of a Grignard reagent to this compound, a sophisticated ketone substrate.
The resulting tertiary alcohol is of significant interest to drug development professionals. The strategic placement of fluorine and a trifluoromethyl (CF3) group on the aromatic ring can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. The CF3 group often enhances metabolic stability and binding affinity, while the fluorine atom can modulate pKa and improve cell membrane permeability.[3][4] This protocol provides a detailed, field-proven methodology for synthesizing these valuable building blocks, addressing the unique reactivity imparted by the electron-withdrawing substituents.
Mechanism & Scientific Principles: Navigating Electronic Effects
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of the ketone.[5][6][7] The reaction culminates in the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol.[8][9]
The substrate, this compound, presents a unique electronic landscape. Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing. This has two primary consequences:
-
Enhanced Electrophilicity: The inductive effect of these substituents significantly increases the partial positive charge on the carbonyl carbon, making the ketone highly susceptible to nucleophilic attack.[3] This heightened reactivity can lead to a more vigorous and rapid reaction compared to non-fluorinated analogues.
-
Intermediate Stability: The electron-withdrawing groups can influence the stability of the tetrahedral magnesium alkoxide intermediate, potentially affecting reaction kinetics.
It is crucial to understand that Grignard reagents are not only potent nucleophiles but also strong bases.[6][10] Therefore, the reaction must be conducted under strictly anhydrous (water-free) conditions to prevent the reagent from being quenched by acidic protons, which would lead to the formation of an alkane and a reduction in yield.[1][3][11]
Caption: The Grignard reaction mechanism with an aryl ketone.
Detailed Experimental Protocol
This protocol outlines the addition of methylmagnesium bromide (MeMgBr) to this compound. The principles can be adapted for other Grignard reagents.
Reagent and Equipment Preparation
-
Glassware: All glassware (round-bottom flask, dropping funnel, condenser) must be rigorously dried in an oven at >120°C for several hours or flame-dried under a vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).[3][12]
-
Solvents: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) is essential.[1][13] Use solvent from a freshly opened bottle or a solvent purification system.
-
Reagents:
-
This compound
-
Methylmagnesium bromide solution (e.g., 3.0 M in Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
-
Step-by-Step Reaction Procedure
-
Setup: Assemble the dry round-bottom flask with a magnetic stir bar and a septum. Purge the flask with nitrogen or argon for several minutes to establish an inert atmosphere.
-
Substrate Addition: To the flask, add this compound (1.0 eq.). Dissolve it in a minimal amount of anhydrous diethyl ether (approx. 5-10 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. Temperature control is critical to manage the exothermic reaction and minimize side-product formation.[3][11]
-
Grignard Addition: Using a dry syringe, add the methylmagnesium bromide solution (1.1 - 1.2 eq.) dropwise to the stirred ketone solution over 15-30 minutes. The rate of addition should be controlled to maintain the internal temperature below 10°C. A color change or the formation of a precipitate may be observed.[12]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction. Caution: This is an exothermic process and may cause gas evolution. Add the quenching agent at a rate that keeps the temperature under control.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve all organic material. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.[1][14]
-
Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated aqueous NaCl solution) to remove residual water-soluble impurities.[1]
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.[4] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if solid.
Experimental Workflow Visualization
Caption: General experimental workflow for the Grignard reaction.
Data Presentation: Expected Outcomes
The following table summarizes typical parameters and expected results for the reaction. Yields are representative and can vary based on the scale and purity of reagents.
| Parameter | Value / Observation | Rationale / Notes |
| Starting Material | This compound | Colorless to pale yellow liquid.[2] |
| Grignard Reagent | Methylmagnesium bromide (MeMgBr) | A common, commercially available Grignard reagent. |
| Equivalents of Grignard | 1.1 - 1.2 eq. | A slight excess ensures complete consumption of the ketone. |
| Solvent | Anhydrous Diethyl Ether (Et₂O) or THF | Ethereal solvents are crucial for stabilizing the Grignard reagent.[13] |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling mitigates the exothermic nature of the reaction.[3] |
| Work-up Quench | Saturated aqueous NH₄Cl | A mildly acidic quench to protonate the alkoxide and decompose excess Grignard reagent. |
| Expected Product | 2-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-2-ol | A tertiary alcohol. |
| Typical Yield | 75-90% | Highly dependent on maintaining anhydrous conditions. |
| Purification Method | Flash Column Chromatography | Effective for removing non-polar byproducts and unreacted starting material. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Presence of moisture in glassware, solvents, or reagents.[3] 2. Impure or deactivated Grignard reagent. | 1. Rigorously dry all equipment and use high-purity anhydrous solvents.[12] 2. Titrate the Grignard reagent before use to determine its exact concentration. Use a fresh bottle if necessary. |
| Starting Material Recovered | 1. Insufficient Grignard reagent added. 2. Grignard reagent was quenched before reacting. | 1. Use a slight excess (1.1-1.2 eq.) of the Grignard reagent. 2. Ensure the system is completely inert and anhydrous. |
| Formation of Biphenyl Byproduct (R-R) | Wurtz-type coupling of the Grignard reagent with unreacted alkyl/aryl halide (primarily an issue if preparing the reagent in situ).[3][12] | Add the halide slowly to the magnesium turnings during reagent formation to keep its concentration low.[4] |
| Formation of Reduction Product | If using a Grignard reagent with a β-hydride (e.g., isopropylmagnesium bromide), it can act as a reducing agent.[5] | Use a Grignard reagent without β-hydrides (e.g., methyl or phenyl). Lowering the reaction temperature can also suppress this side reaction.[3] |
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and corrosive. They react violently with water. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.
-
Anhydrous Ethers (Et₂O, THF): Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing. Use from a fresh, sealed container and avoid ignition sources.
-
This compound: This compound can cause skin and eye irritation.[2] Avoid inhalation and direct contact.
-
Quenching: The quenching process is highly exothermic. Perform this step slowly in an ice bath to control the reaction rate and prevent splashing.
-
Waste Disposal: Unreacted Grignard reagent should be quenched carefully by slow addition to a non-protic solvent like toluene, followed by the slow addition of isopropanol before final disposal according to institutional guidelines.[11]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Acetophenone Derivatives via Grignard Reaction.
- BenchChem. (n.d.). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
- Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
- Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
- NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols.
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
- BenchChem. (n.d.). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.
- ChemOrgChem. (2025, November 4). Grignard Reagent Addition to Ketones and Nitriles/NEET 2025/Problem solved/ChemOrgChem.
-
eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]
- Semantic Scholar. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction.
- StudyRaid. (2025, March 15). Understand grignard-Based Routes to Acetophenone.
- BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
-
National Institutes of Health. (2022, January 14). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. Retrieved from [Link]
- ResearchGate. (2025, August 7).
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. Retrieved from [Link]
- Guidechem. (n.d.). How is 3'-(Trifluoromethyl)acetophenone synthesized?.
- Deepak Nitrite. (2023, March 20). SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone.
- Experiment 19 – The Grignard Reaction. (n.d.).
-
PubChem. (n.d.). 4'-Fluoro-3'-(trifluoromethyl)acetophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof.
- University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent.
- ResearchGate. (n.d.). Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent.
- Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols.
- Chemsrc. (2025, September 3). CAS#:237761-81-8 | this compound.
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Application Notes & Protocols: The Strategic Application of 3'-Fluoro-4'-(trifluoromethyl)acetophenone in the Synthesis of Next-Generation Kinase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Introduction: The Imperative for Precision in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery. Their dysregulation is a known driver of numerous pathologies, most notably cancer and chronic inflammatory diseases. The development of small molecule kinase inhibitors has accordingly transformed therapeutic landscapes. Success in this field, however, is not merely a matter of identifying molecules that bind to the ATP pocket; it hinges on meticulous molecular design to achieve high potency, selectivity, and favorable pharmacokinetic profiles.
A key strategy in medicinal chemistry involves the use of "privileged scaffolds" decorated with specific functional groups that enhance drug-like properties. Among the most powerful tools in this arsenal is the incorporation of fluorine and trifluoromethyl (-CF3) groups. These moieties can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity through specific electronic and steric interactions.[1][2][3][4][5]
This guide focuses on 3'-Fluoro-4'-(trifluoromethyl)acetophenone , a versatile and strategically designed building block for constructing novel kinase inhibitors. We will explore the underlying chemical principles that make its core structure so valuable and provide detailed, actionable protocols for its application in synthesizing potent kinase inhibitors, with a focus on a representative p38 MAP kinase inhibitor analog.
The 3-Fluoro-4-(trifluoromethyl)phenyl Moiety: A Pillar of Modern Drug Design
The specific substitution pattern of this compound is not arbitrary; it is a deliberate design to confer multiple advantages upon a parent molecule. Understanding these advantages is crucial for rational drug design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The trifluoromethyl group, in particular, can serve as a "metabolic shield," preventing the oxidation of the aromatic ring at that position, thereby increasing the drug's in vivo half-life.[1]
-
Enhanced Binding Affinity: The highly electronegative fluorine atoms of the -CF3 group create a strong electron-withdrawing effect. This modulates the electronic character of the phenyl ring and can enhance interactions with the kinase active site through hydrogen bonds, dipole-dipole interactions, or by favorably positioning other functional groups.[1][2][5]
-
Modulation of Lipophilicity and Permeability: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes and reach its intracellular target.[1][5]
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, like a chlorine atom, offering similar steric bulk but with distinct electronic properties that can be fine-tuned for optimal target engagement.[1]
Caption: Key physicochemical contributions of the 3-Fluoro-4-(trifluoromethyl)phenyl group.
Application Case Study: Synthesis of a p38α MAP Kinase Inhibitor Analog
The p38 Mitogen-Activated Protein (MAP) kinase pathway is a critical mediator of inflammatory cytokine production, making it a high-value target for treating conditions like rheumatoid arthritis.[6][7] Many potent p38 inhibitors are built upon a pyridinylimidazole scaffold, which makes an excellent representative model for our synthesis.[6][8]
The following section provides a robust, two-step protocol to synthesize a potent p38α inhibitor analog starting from this compound.
Caption: Synthetic workflow for a p38 kinase inhibitor analog.
Protocol 1: Synthesis of α-Bromo-3'-fluoro-4'-(trifluoromethyl)acetophenone (Intermediate 1)
Rationale: The conversion of the acetophenone to its α-bromo derivative is a crucial first step. The resulting α-bromoketone is a highly reactive electrophile, perfectly primed for the subsequent cyclization reaction to form the imidazole core. N-Bromosuccinimide (NBS) with a radical initiator like AIBN provides a reliable method for this selective bromination.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous CCl₄ or ACN (approx. 0.2 M concentration).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for ACN) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ (1x), saturated Na₂S₂O₃ (1x), and brine (1x). The thiosulfate wash quenches any remaining bromine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product, Intermediate 1 , is often a pale yellow oil or solid and can be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Protocol 2: Synthesis of the Pyridinylimidazole Kinase Inhibitor (Final Product)
Rationale: This step employs a classic Hantzsch-type condensation reaction. The α-bromoketone (Intermediate 1) reacts with a pyridine-derived amidine to construct the final 2,4-disubstituted imidazole core. This reaction is highly efficient for creating the pyridinylimidazole scaffold common to many p38 inhibitors.
Materials:
-
α-Bromo-3'-fluoro-4'-(trifluoromethyl)acetophenone (Intermediate 1)
-
4-Pyridinecarboxamidine hydrochloride (or prepared in situ from 4-cyanopyridine)
-
Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base like DIEA
-
Ethanol (EtOH) or Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) in ethanol.
-
Add 4-Pyridinecarboxamidine hydrochloride (1.2 eq) followed by sodium bicarbonate (2.5 eq) to neutralize the HCl salt and the HBr generated during the reaction.
-
Heat the reaction mixture to reflux (approx. 78°C) and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the α-bromoketone.
-
Upon completion, cool the mixture to room temperature. A solid product may precipitate.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol, then water, to remove inorganic salts.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a dichloromethane/methanol or ethyl acetate/hexane gradient) or by recrystallization to yield the final inhibitor.
Data Summary and Expected Outcomes
The following table summarizes the expected outcomes for this synthetic pathway, including hypothetical but realistic potency data based on known p38 inhibitors.
| Step | Compound Name | Role | Typical Yield | Key Characterization (Expected) | Hypothetical IC₅₀ (p38α) |
| 1 | α-Bromo-3'-fluoro-4'-(trifluoromethyl)acetophenone | Intermediate | 85-95% | MS (ESI+): [M+H]⁺ consistent with C₉H₅BrF₄O | N/A |
| 2 | 2-(4-Pyridyl)-4-(3-fluoro-4-trifluoromethylphenyl)-1H-imidazole | Final Inhibitor | 60-75% | MS (ESI+): [M+H]⁺ consistent with C₁₅H₉F₄N₃ ¹⁹F NMR: Two distinct fluorine signals | 10-50 nM |
Actual yields and IC₅₀ values will vary based on experimental conditions and specific assay protocols.
Conceptual Application: Link to BRAF Inhibitors like Vemurafenib
While the previous section provided a direct synthetic protocol, the 3-fluoro-4-(trifluoromethyl)phenyl moiety is also relevant to other major kinase inhibitor classes, such as BRAF inhibitors. Vemurafenib (PLX4032) is a potent inhibitor of the BRAFV600E mutant kinase, a key driver in many cases of melanoma.[9][10][11][12][13]
Vemurafenib's structure contains a related 4-chloro-3-(trifluoromethyl)phenyl group. A medicinal chemist might synthesize analogs using our building block, This compound , to explore if the 3-fluoro substituent offers advantages over the 4-chloro group, potentially altering selectivity, solubility, or resistance profiles. This highlights the modular nature of kinase inhibitor design, where core scaffolds are decorated with different substituted phenyl rings to optimize therapeutic properties.
Caption: The BRAF/MEK/ERK signaling pathway inhibited by Vemurafenib.
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block that imparts highly desirable properties to kinase inhibitors. Its unique combination of a fluoro and a trifluoromethyl group provides medicinal chemists with a powerful tool to enhance metabolic stability, modulate target affinity, and improve overall pharmacokinetic performance. The detailed protocols and conceptual frameworks provided herein demonstrate its practical utility and underscore its value in the rational design of next-generation therapeutics for cancer and inflammatory diseases.
References
- Title: Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives.
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Title: Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.
- Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Title: Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog.
- Title: Design and synthesis of brain penetrant selective JNK inhibitors with improved pharmacokinetic properties for the prevention of neurodegeneration.
- Title: (PDF) Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.
- Title: (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
-
Title: Synthesis of[1][2][6]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Source: Digital Commons @ USF. URL:
- Title: Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Title: The synthesis of novel kinase inhibitors using click chemistry.
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Title: In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors.
- Title: Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
- Title: Vemurafenib (PLX4032) | B-Raf Inhibitor.
- Title: 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4.
- Title: (PDF) Short cut to 1,2,3-triazole-based p38 MAP kinase inhibitors via [3+2]-cycloaddition chemistry.
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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Enantioselective reduction of 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Application Note and Protocol: Enantioselective Reduction of 3'-Fluoro-4'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the enantioselective reduction of this compound to its corresponding chiral alcohol, a critical building block in the synthesis of various pharmaceutical agents. We delve into the mechanistic principles behind highly efficient catalytic systems, present detailed, step-by-step protocols for laboratory execution, and outline robust analytical methods for the precise determination of enantiomeric excess. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high fidelity for researchers in academic and industrial settings.
Introduction: The Significance of Chiral Fluoro-Trifluoromethyl Phenyl Ethanols
Chiral alcohols, particularly those bearing fluorinated substituents, are pivotal intermediates in the pharmaceutical industry.[1][2] The presence of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The specific enantiomer of 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol is a key precursor for the synthesis of various biologically active compounds, making its efficient and stereoselective production a matter of considerable importance.[1][2]
The asymmetric reduction of prochiral ketones stands as one of the most direct and atom-economical methods for accessing enantiomerically pure secondary alcohols.[4] This guide will focus on established and reliable catalytic systems that offer high yields and exceptional enantioselectivity for the target transformation.
Strategic Approaches to Enantioselective Ketone Reduction
Several powerful methodologies have been developed for the asymmetric reduction of prochiral ketones.[5] Among the most prominent and dependable are the Corey-Bakshi-Shibata (CBS) reduction and transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation.
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source (e.g., BH₃·THF or BH₃·SMe₂) to the ketone.[6][7][8] The predictability of the stereochemical outcome and the typically high enantiomeric excesses (>95% ee) make it a widely adopted strategy.[9][10]
-
Noyori Asymmetric Hydrogenation: This approach utilizes ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, to catalyze the hydrogenation of ketones with molecular hydrogen.[11][12] These systems are renowned for their high efficiency and broad substrate scope.[4]
-
Asymmetric Transfer Hydrogenation (ATH): As an alternative to using high-pressure hydrogen gas, ATH employs a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a transition metal catalyst (e.g., Ru, Rh, Ir).[13][14]
For the specific reduction of this compound, the CBS reduction offers a robust and predictable platform, which will be the primary focus of the detailed protocol provided.
In-Depth Mechanistic Insight: The Corey-Bakshi-Shibata (CBS) Reduction
Understanding the mechanism of the CBS reduction is crucial for optimizing reaction conditions and troubleshooting potential issues. The catalytic cycle proceeds through several key steps:
-
Catalyst-Borane Complex Formation: The borane source (BH₃) coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst.[6][8] This coordination activates the borane, rendering it a more potent hydride donor, and concurrently increases the Lewis acidity of the endocyclic boron atom of the catalyst.[15]
-
Ketone Coordination: The prochiral ketone, this compound, coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst.[9] The ketone orients itself to minimize steric hindrance, with the larger substituent (the fluoro-trifluoromethylphenyl group) positioned away from the chiral framework of the catalyst.
-
Stereoselective Hydride Transfer: A hydride is transferred from the activated borane to the carbonyl carbon of the ketone via a six-membered ring transition state.[6][15] This intramolecular transfer is highly face-selective, dictated by the chiral environment of the catalyst.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and after an acidic workup, the desired chiral alcohol is liberated.[6] The CBS catalyst is regenerated and can enter another catalytic cycle.
Figure 1: Simplified workflow of the CBS reduction catalytic cycle.
Experimental Protocols
4.1. Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Various | Store under inert atmosphere. |
| (R)- or (S)-Me-CBS solution (1M in Toluene) | N/A | Major suppliers | Choose enantiomer based on desired product. |
| Borane-dimethyl sulfide complex (BH₃·SMe₂) | ~10 M | Major suppliers | Handle in a well-ventilated fume hood. |
| Anhydrous Tetrahydrofuran (THF) | >99.9% | Major suppliers | Use a freshly opened bottle or freshly distilled. |
| Methanol (MeOH) | ACS Grade | Various | For quenching the reaction. |
| Hydrochloric Acid (HCl) | 1 M aq. | Various | For workup. |
| Diethyl ether or Ethyl acetate | ACS Grade | Various | For extraction. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | ACS Grade | Various | For drying the organic phase. |
4.2. Step-by-Step Protocol for CBS Reduction
Note: This reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[15] All glassware should be oven-dried before use.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the (R)- or (S)-Me-CBS solution (0.1 eq., e.g., 0.2 mmol for a 2 mmol scale reaction).
-
Solvent Addition: Add anhydrous THF (e.g., 5 mL for a 2 mmol scale reaction) to the flask.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.6 eq., e.g., 1.2 mmol) dropwise to the stirred CBS solution. Stir the mixture at 0°C for 10 minutes.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq., e.g., 2 mmol, 412 mg) in anhydrous THF (e.g., 3 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0°C to quench the excess borane. (Caution: Hydrogen gas evolution).
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Analytical Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the resulting 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol must be determined to validate the success of the asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[16][17][18]
5.1. Chiral HPLC Method Development
The separation of enantiomers is typically achieved on a Chiral Stationary Phase (CSP).[17] Polysaccharide-based columns are often effective for this class of compounds.[16]
Typical Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H or Chiralcel® OD-H (or equivalent) |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the purified alcohol in the mobile phase. |
5.2. Calculation of Enantiomeric Excess (ee)
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:[19]
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Expected Results and Data Summary
The CBS reduction of this compound is expected to proceed with high yield and excellent enantioselectivity.
| Catalyst | Expected Yield (%) | Expected ee (%) |
| (R)-Me-CBS | >90 | >95 (S-alcohol) |
| (S)-Me-CBS | >90 | >95 (R-alcohol) |
Note: The stereochemical outcome is predictable based on the established model for CBS reduction. The (R)-catalyst typically yields the (S)-alcohol, and the (S)-catalyst yields the (R)-alcohol.
Troubleshooting and Expert Insights
-
Low Enantioselectivity: This can often be attributed to the presence of moisture.[15] Ensure all glassware is rigorously dried and anhydrous solvents are used. The quality of the CBS catalyst and borane source is also critical.
-
Slow or Incomplete Reaction: Ensure the borane reagent is active. Older bottles of borane complexes may have reduced potency. A slight excess of the borane reagent can sometimes be beneficial.
-
Peak Tailing or Poor Resolution in HPLC: Adjust the mobile phase composition. Increasing the proportion of the alcohol modifier (isopropanol) can reduce retention times but may also decrease resolution. Ensure the sample is fully dissolved in the mobile phase.
Conclusion
The enantioselective reduction of this compound is a critical transformation for accessing valuable chiral building blocks in pharmaceutical development. The Corey-Bakshi-Shibata reduction provides a reliable, predictable, and highly selective method for achieving this. By following the detailed protocols and analytical procedures outlined in this guide, researchers can confidently and reproducibly synthesize the desired chiral alcohol with high yield and enantiopurity.
Figure 2: Step-by-step experimental workflow for the enantioselective reduction.
References
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
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Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
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Zhang, L., et al. (2011). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Chinese Journal of Biotechnology, 27(8), 1234-1240. [Link]
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Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]
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Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
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Wikipedia contributors. (2023). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. [Link]
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Fallis, A. G. (2004). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology, 28(10), 58-70. [Link]
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Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and related reactions catalyzed by iron complexes. Chemical Society Reviews, 38(8), 2282-2291. [Link]
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NROChemistry. (2021). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
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ResearchGate. (2010). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. [Link]
-
Wills, M., et al. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Molecules, 26(24), 7585. [Link]
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Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
Yadav, G. D., & Dhoot, S. B. (2022). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances, 12(15), 9035-9054. [Link]
-
Wikipedia contributors. (2023). Asymmetric hydrogenation. In Wikipedia, The Free Encyclopedia. [Link]
-
da Silva, J. A. L., et al. (2015). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Molecular Catalysis B: Enzymatic, 122, 198-205. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
-
ResearchGate. (2018). Asymmetric reduction of acetophenone in the presence of catalyst 1. [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
Casey, C. P., & Guan, H. (2009). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. Journal of the American Chemical Society, 131(7), 2499–2507. [Link]
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ResearchGate. (2021). Asymmetric reduction of acetophenone catalyzed by immobilized carrots. [Link]
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Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. [Link]
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852. [Link]
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Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8. [Link]
-
ResearchGate. (2020). Asymmetric transfer hydrogenation of ketones catalyzed by complexes. [Link]
-
ResearchGate. (2021). Metal-catalyzed asymmetric hydrogenation of ketones. [Link]
-
Li, S., et al. (2014). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Molecules, 19(11), 18565–18573. [Link]
-
Papp, G., et al. (2022). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Molecules, 27(15), 4994. [Link]
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ResearchGate. (2004). Enantioselective microbial reduction of substituted acetophenone. [Link]
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Organic Syntheses. (1990). Fluoromethyl phenyl sulfone. [Link]
-
Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 120. [Link]
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BGB Analytik AG. (n.d.). CHIRAL Handbook. [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]
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Zemtsov, A. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(21), 7545. [Link]
- Google Patents. (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
The Royal Society of Chemistry. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
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Application Note: Derivatization of 3'-Fluoro-4'-(trifluoromethyl)acetophenone for SAR Studies
Introduction: The Strategic Value of the 3'-Fluoro-4'-(trifluoromethyl)acetophenone Scaffold
In modern medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated groups is a cornerstone of rational drug design.[1][2][3] The this compound core is a prime example of a "privileged scaffold" — a molecular framework that can be systematically modified to interact with a wide range of biological targets. The two fluorine-containing moieties are not merely passive substituents; they actively modulate the molecule's physicochemical and pharmacokinetic properties.
-
The Trifluoromethyl (-CF3) Group: This powerful electron-withdrawing group significantly impacts the molecule. It enhances lipophilicity, which can improve membrane permeability and binding affinity to hydrophobic pockets within target proteins.[4][5][6] Furthermore, the C-F bond's high strength often blocks sites of metabolic oxidation, increasing the compound's metabolic stability and in vivo half-life.[2][4]
-
The Fluoro (-F) Group: The single fluorine atom at the meta-position further tunes the electronic properties of the aromatic ring and can act as a bioisostere for a hydrogen atom or a hydroxyl group.[2][5] Its presence can influence pKa and lead to productive electrostatic interactions with target enzymes or receptors.[3]
This application note provides a comprehensive guide for the chemical derivatization of this compound. We will detail versatile synthetic protocols targeting the chemically tractable acetyl group and discuss how to leverage the resulting library of analogs for robust Structure-Activity Relationship (SAR) studies.
Part 1: Synthetic Strategies for Library Generation
The primary sites for derivatization on the this compound scaffold are the carbonyl carbon and the adjacent α-carbon of the acetyl group. These positions offer a rich chemical toolbox for introducing diverse functional groups to probe the chemical space around a biological target.
Key Derivatization Pathways:
-
Reductive Amination of the Ketone: This is one of the most powerful and widely used reactions in medicinal chemistry for converting a ketone into a diverse array of primary, secondary, and tertiary amines.[7][8] The reaction proceeds via an intermediate imine, which is then reduced in situ. This strategy allows for the introduction of a vast number of commercially available primary and secondary amines, enabling fine-tuning of properties like basicity, polarity, and steric bulk.
-
α-Halogenation and Nucleophilic Substitution: The methyl group adjacent to the ketone (the α-position) can be selectively halogenated, typically with bromine, to form an α-haloketone.[9][10][11] This intermediate is a potent electrophile, readily undergoing nucleophilic substitution (SN2) with a wide range of nucleophiles (e.g., amines, thiols, alcohols, azides), thereby installing a diverse set of functionalities.
-
Aldol and Claisen-Schmidt Condensations: The α-protons of the acetyl group can be deprotonated under basic conditions to form an enolate, which can then react with various aldehydes (Claisen-Schmidt condensation) to generate α,β-unsaturated ketones (chalcones). This extends the molecular framework and introduces new points for interaction.
The following diagram illustrates these primary synthetic routes for library generation.
Caption: Workflow from starting material to SAR model.
Part 2: Detailed Experimental Protocols
The following protocols are robust, scalable, and designed for generating a diverse library of compounds for initial SAR screening.
Protocol 1: Reductive Amination with Benzylamine
This protocol details the synthesis of N-(1-(3-fluoro-4-(trifluoromethyl)phenyl)ethyl)benzylamine, a representative secondary amine derivative.
Scientist's Notes: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is milder than sodium borohydride and selectively reduces the protonated imine intermediate in the presence of the starting ketone. The reaction is typically run as a one-pot procedure, which is highly efficient for library synthesis.[12]
-
Materials:
-
This compound (1.0 eq, e.g., 206 mg, 1.0 mmol)
-
Benzylamine (1.1 eq, 118 mg, 1.1 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg, 1.5 mmol)
-
Dichloroethane (DCE) (5 mL)
-
Acetic Acid (catalytic, 1-2 drops)
-
-
Procedure:
-
To a clean, dry round-bottom flask, add this compound and dichloroethane. Stir until fully dissolved.
-
Add benzylamine to the solution, followed by 1-2 drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (STAB) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Protocol 2: α-Bromination and Substitution with a Thiol
This two-step protocol first generates the reactive α-bromo ketone, which is then used to synthesize an α-thioether derivative.
Scientist's Notes: Acid-catalyzed bromination is used to favor mono-halogenation at the α-position.[11][13] Under acidic conditions, the reaction proceeds through an enol intermediate, and the introduction of the first electron-withdrawing bromine atom disfavors the formation of a second enol, thus preventing di-bromination.[13] The subsequent SN2 reaction is typically rapid.
-
Step A: α-Bromination
-
Materials:
-
This compound (1.0 eq, 206 mg, 1.0 mmol)
-
Bromine (Br2) (1.05 eq, 168 mg, 1.05 mmol) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid (3 mL)
-
-
Procedure:
-
Dissolve this compound in glacial acetic acid in a flask protected from light.
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature.
-
Stir the reaction for 2-4 hours at room temperature. Monitor by TLC or LC-MS until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated NaHCO3 solution, then with brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude 2-bromo-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-one is often used in the next step without further purification.
-
-
-
Step B: Nucleophilic Substitution with 4-methoxybenzenethiol
-
Materials:
-
Crude α-bromo ketone from Step A (1.0 eq, ~1.0 mmol)
-
4-methoxybenzenethiol (1.1 eq, 154 mg, 1.1 mmol)
-
Potassium Carbonate (K2CO3) (1.5 eq, 207 mg, 1.5 mmol)
-
Acetonitrile (5 mL)
-
-
Procedure:
-
In a round-bottom flask, combine the crude α-bromo ketone, 4-methoxybenzenethiol, and potassium carbonate in acetonitrile.
-
Stir the mixture vigorously at room temperature for 1-3 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired thioether.
-
-
Part 3: Characterization and Application in SAR Studies
Structural Confirmation and Purity Analysis
Each synthesized derivative must be rigorously characterized to confirm its structure and assess its purity before biological testing.
| Technique | Purpose | Expected Observations for a Successful Synthesis |
| ¹H, ¹³C, ¹⁹F NMR | Structural Elucidation | Appearance of new signals corresponding to the introduced moiety (e.g., benzylic protons in Protocol 1). Shifts in existing signals, especially for the α-carbon and its attached protons. |
| Mass Spectrometry (HRMS) | Molecular Weight Confirmation | The observed m/z value should match the calculated exact mass of the target molecule, confirming the elemental composition. |
| HPLC/UPLC | Purity Assessment | A single major peak, indicating >95% purity, is required for reliable biological data. |
Building the Structure-Activity Relationship (SAR)
The goal of derivatization is to systematically probe the target's binding pocket to understand which molecular features enhance biological activity. A well-designed library will vary one property at a time (e.g., size, electronics, H-bond donors/acceptors).
Hypothetical SAR Study: Imagine our scaffold is an inhibitor of a hypothetical kinase. We can build an SAR table by testing our newly synthesized derivatives.
| Compound ID | R-Group (from Reductive Amination) | IC₅₀ (nM) | Scientist's Interpretation |
| Parent | (Ketone) | >10,000 | Inactive starting material. |
| AN-01 | -NH-CH₂-Ph | 850 | Introduction of a benzylamine provides a significant boost in activity. A hydrophobic pocket may be present. |
| AN-02 | -NH-CH₂-(4-F-Ph) | 450 | Adding a fluorine to the phenyl ring improves potency. Suggests an electronic or H-bond interaction. |
| AN-03 | -NH-CH₂-(4-OMe-Ph) | 1200 | A methoxy group decreases activity compared to AN-01, possibly due to steric hindrance or unfavorable electronics. |
| AN-04 | -NH-Cyclohexyl | 2500 | An aliphatic group is less favorable than an aromatic one, confirming the preference for a flat, hydrophobic moiety. |
From this small dataset, an initial SAR model emerges: a substituted benzylamine is preferred at this position, with electron-withdrawing or H-bond accepting groups at the para-position of the benzyl ring enhancing potency. This insight guides the next round of synthesis, focusing on exploring other electronically diverse substituents on the benzylamine ring to further optimize potency.
Conclusion
The this compound scaffold is a versatile and valuable starting point for medicinal chemistry campaigns. By employing robust and high-throughput chemical transformations such as reductive amination and α-functionalization, diverse libraries of analogs can be rapidly assembled. When coupled with systematic biological evaluation, these libraries provide the critical data needed to construct meaningful Structure-Activity Relationship models, thereby accelerating the journey from a chemical starting point to a potent and optimized drug candidate.
References
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Morressier. (2019). New practical method for direct asymmetric reductive amination of p-trifluoromethoxy acetophenone. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorine Chemistry: 4'-(Trifluoromethoxy)acetophenone as a Key Player. [Link]
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Gazzali, A. M., et al. (2016). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry and Drug Design. Future Medicinal Chemistry. [Link]
-
Issa, S., et al. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Scientific Reports. [Link]
-
ResearchGate. (n.d.). Photocatalysed direct halogenation of acetophenone. [Link]
-
Moss, S. M., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]
-
Annedi, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Janssen, M., et al. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Molecules. [Link]
-
Meanwell, N. A. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]
-
Chemistry LibreTexts. (2024). Alpha Halogenation of Aldehydes and Ketones. [Link]
-
KPU Pressbooks. Halogenation of the α-Carbon – Organic Chemistry II. [Link]
-
Kitamura, T., et al. (2014). Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex. Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. [Link]
-
Müller, C. E. (2018). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Reductive amination of acetophenone derivatives employing AmDHs. [Link]
- Google Patents. (n.d.). A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
-
ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]
- Google Patents. (n.d.). Method for synthesizing trifluoromethyl acetophenone.
-
ResearchGate. (n.d.). Derivatization of 2,3,4-trifluorinated galactopyranoside 22. [Link]
-
Somfai, P., et al. (2022). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. Angewandte Chemie International Edition. [Link]
-
Abe, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Molecules. [Link]
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Application Notes & Protocols: High-Efficiency Heck Reaction for 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Introduction: The Strategic Importance of the Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This transformation has profoundly impacted the synthesis of complex organic molecules, from natural products to pharmaceuticals and advanced materials.[1][3] Its power lies in its ability to construct substituted alkenes with high stereo- and regioselectivity, often under mild conditions.[4][5]
This guide focuses on a particularly relevant substrate class in contemporary drug discovery: electron-deficient aryl halides, specifically 3'-Fluoro-4'-(trifluoromethyl)acetophenone. The presence of strong electron-withdrawing groups (EWG), such as trifluoromethyl and fluoro substituents, presents unique challenges and opportunities. While these groups can enhance the oxidative addition step, they also influence catalyst stability and side-reaction pathways.[5] Understanding and controlling these factors is paramount for researchers and drug development professionals aiming to synthesize novel biaryl structures and other key intermediates. This document provides a comprehensive overview of the reaction mechanism, detailed optimization strategies, a robust experimental protocol, and a troubleshooting guide tailored for this substrate class.
The Catalytic Cycle: A Mechanistic Deep Dive
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. While variations exist, the generally accepted mechanism involves four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination for catalyst regeneration.[1][2][6] The efficiency of each step is highly dependent on the choice of catalyst, ligands, base, and solvent.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated 14-electron Pd(0) complex, forming a 16-electron square planar Aryl-Pd(II) intermediate.[2][6] For electron-deficient substrates like this compound, this step is generally facile.
-
Olefin Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion of the olefin into the Aryl-Pd bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[6]
-
β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, the intermediate must possess a hydrogen atom on the carbon β to the palladium. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride species and releasing the final alkene product.[6][7]
-
Reductive Elimination & Catalyst Regeneration: In the final step, the base present in the reaction mixture removes the hydrogen halide (HX) from the palladium-hydride complex. This reductive elimination step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]
Caption: The Pd(0)/Pd(II) catalytic cycle of the Mizoroki-Heck reaction.
Optimizing Reaction Conditions: A Guide to Key Parameters
The success of the Heck reaction with an electron-deficient substrate like this compound hinges on the careful selection of reaction parameters. The goal is to promote efficient oxidative addition and product formation while minimizing catalyst decomposition and side reactions.[5]
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are common, commercially available pre-catalysts. Pd(OAc)₂ is often reduced in situ by phosphine ligands or other reagents to the active Pd(0) species.[6][8] |
| Ligands | Bulky, Electron-Rich Monodentate Phosphines: P(t-Bu)₃, P(o-tol)₃N-Heterocyclic Carbenes (NHCs): IPr, SIMes | Electron-deficient aryl halides require electron-rich ligands to facilitate the oxidative addition step.[2][5] Bulky ligands also promote the reductive elimination step and can improve catalyst stability. NHCs are excellent σ-donors and are highly effective but can be more expensive.[5] |
| Base | Inorganic Bases: K₂CO₃, Cs₂CO₃, NaOAcOrganic Bases: Et₃N, DIPEA | The base neutralizes the HX acid generated, preventing catalyst deactivation.[1] Inorganic bases are often preferred for their low cost and ability to avoid side reactions that can occur with amine bases at high temperatures.[9][10] The choice can significantly impact yield. |
| Solvent | Polar Aprotic Solvents: DMF, DMAc, NMP, Dioxane | These solvents effectively dissolve the palladium catalyst, organic substrates, and many inorganic bases, facilitating a homogeneous reaction mixture.[8][11] High boiling points allow for the elevated temperatures often required. |
| Temperature | 80 - 140 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive coupling partners.[8] However, excessively high temperatures can lead to catalyst decomposition (e.g., P-C bond cleavage), so optimization is key.[5] |
| Additives | Tetrabutylammonium bromide (TBAB) | In some cases, particularly under "ligand-free" conditions or to promote certain mechanistic pathways, phase-transfer catalysts like TBAB can be beneficial.[12] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate, a representative electron-deficient olefin.
Materials:
-
This compound
-
n-Butyl acrylate (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (4 mol%) or a suitable alternative ligand
-
Potassium carbonate [K₂CO₃] (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Nitrogen or Argon)
Caption: General experimental workflow for the Heck cross-coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(t-Bu)₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (e.g., 0.2 M concentration based on the aryl halide) via syringe. Follow with the addition of n-butyl acrylate (1.2 mmol, 1.2 eq).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).
Troubleshooting & Optimization
Even with a robust protocol, challenges can arise. This section addresses common issues and provides field-proven solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) not formed or catalyst decomposed.Insufficient Temperature: Reaction is too slow.Poor Ligand Choice: Ligand does not sufficiently promote oxidative addition. | Ensure anhydrous and anaerobic conditions. Screen different ligands (e.g., other phosphines, NHCs).[5] Incrementally increase the temperature in 10 °C intervals. Consider a different palladium pre-catalyst. |
| Formation of Reductive Heck Product | The alkylpalladium(II) intermediate is intercepted by a hydride source before β-hydride elimination can occur.[5][7] | Identify and eliminate potential hydride sources. Some bases or solvents can act as hydride donors under certain conditions.[13] Adding halide scavengers like silver salts can sometimes promote the desired pathway.[6] |
| Significant Homocoupling of Aryl Halide | A common side reaction, especially at high temperatures or with high catalyst loading. | Reduce the catalyst loading. Lower the reaction temperature if conversion rates are still acceptable. Ensure a stoichiometric or slight excess of the olefin is present. |
| Isomerization of Alkene Product | Re-addition of the palladium-hydride species across the double bond in the opposite orientation.[13] | Add silver or thallium salts (e.g., Ag₂CO₃) to act as halide scavengers, promoting a more rapid and irreversible reductive elimination of HX.[13] The choice of base and solvent can also influence the rate of isomerization. |
Conclusion and Applications in Drug Discovery
The Heck reaction of electron-deficient aryl halides like this compound is a powerful method for synthesizing highly functionalized molecules. The resulting substituted styrenes and related structures are valuable building blocks in medicinal chemistry.[14] For example, the core structures generated via this methodology are prevalent in kinase inhibitors, anti-inflammatory agents, and other biologically active compounds.[1] A thorough understanding of the reaction mechanism and careful optimization of the conditions are critical to harnessing the full synthetic potential of this Nobel Prize-winning transformation.[2]
References
- Diva-portal.org. (2015, March 13). Palladium(II)
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- National Institutes of Health (NIH). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
- ResearchGate.
- MDPI. (2021). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs.
- Organic Chemistry Portal. Heck Reaction.
- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Chemistry Notes. (2022, August 7).
- AIP Publishing. Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes.
- AIP Publishing. (2021, February 26). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
- Beilstein Journal of Organic Chemistry. (2017, December 6).
- BenchChem.
- MDPI.
- Royal Society of Chemistry. (2016, August 1). Heck Coupling.
- RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- White Rose Research Online.
- ResearchGate. (2025, August 6). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction.
- PubMed. A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides.
- Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- National Institutes of Health (NIH). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides.
- PubMed. (2014, September 15). Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes.
- PubMed.
- Royal Society of Chemistry. (2015, October 29).
- YouTube. (2015, October 25). Heck reaction.
- YouTube. (2024, February 23).
- Slideshare. Heck cross coupling reaction.
- C.C. Tzschucke. Heck Reaction.
- ResearchGate. (2006, August 10). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
- ResearchGate. (2020, March 25). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)
Sources
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- 3. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
Application Notes and Protocols for the Characterization of 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Introduction
3'-Fluoro-4'-(trifluoromethyl)acetophenone is a fluorinated aromatic ketone of significant interest in pharmaceutical and agrochemical research. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties that can modulate a molecule's metabolic stability, binding affinity, and overall bioactivity. As such, rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound in research and development settings.
This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O | [1] |
| Molecular Weight | 206.137 g/mol | [1] |
| Boiling Point | 225.6 ± 40.0 °C at 760 mmHg | [1] |
| Flash Point | 85.1 ± 21.5 °C | [1] |
| logP | 2.76 | [1] |
| Physical Form | Liquid | [2] |
| Purity (typical) | 98% | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift of a proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons provides information on molecular connectivity.
Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the methyl protons of the acetyl group. The fluorine and trifluoromethyl substituents will influence the chemical shifts and coupling patterns of the aromatic protons.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters (300 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Data Interpretation: The aromatic region will display complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings. The methyl group will appear as a singlet.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is unique to its chemical environment.
Expected Spectrum: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The carbon atoms attached to or near the fluorine and trifluoromethyl groups will exhibit characteristic splitting patterns due to ¹³C-¹⁹F coupling.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Parameters (75 MHz Spectrometer):
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 (or more, as ¹³C has a low natural abundance).
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is vaporized and separated based on its boiling point and polarity on a chromatographic column before being ionized and detected by the mass spectrometer.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Parameters:
-
Column: A non-polar or medium-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Parameters (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.14 g/mol ). Characteristic fragment ions will also be observed, providing structural confirmation.
Caption: Workflow for GC-MS analysis.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector is commonly used for the detection of aromatic compounds.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 10-100 µg/mL).
-
HPLC Parameters:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Data Interpretation: The purity of the sample can be determined by the area percentage of the main peak in the chromatogram. The retention time is a characteristic property of the compound under the given conditions.
Spectroscopic Methods
Vibrational and electronic spectroscopy provide complementary information for the characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This provides a "fingerprint" of the functional groups present.
Protocol:
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Interpretation: The FTIR spectrum will show characteristic absorption bands for the C=O stretch of the ketone (around 1700 cm⁻¹), C-F stretches (around 1100-1300 cm⁻¹), and aromatic C-H and C=C vibrations.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. For aromatic ketones, the key transitions are n → π* and π → π*.[4][5]
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
Instrument Parameters:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Data Interpretation: The UV-Vis spectrum will exhibit absorption maxima characteristic of the chromophore. The π → π* transition is expected to be a strong absorption at a shorter wavelength, while the n → π* transition will be a weaker absorption at a longer wavelength.[6] The conjugation of the carbonyl group with the aromatic ring will influence the position of these absorption bands.[3]
Caption: A comprehensive analytical workflow for characterization.
References
-
Time dependent UV-Vis spectra of reduction of aromatic ketones with... - ResearchGate. Available at: [Link]
-
CAS#:237761-81-8 | this compound | Chemsrc. Available at: [Link]
-
Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones - JoVE. Available at: [Link]
-
3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem. Available at: [Link]
-
UV-Visible Spectroscopy - MSU chemistry. Available at: [Link]
-
Chemical Properties of 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8) - Cheméo. Available at: [Link]
-
4'-Fluoro-3'-(trifluoromethyl)acetophenone | C9H6F4O | CID 605678 - PubChem. Available at: [Link]
-
UV-Vis Spectroscopy. Available at: [Link]
-
UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. Available at: [Link]
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3'-(Trifluoromethyl)acetophenone - the NIST WebBook. Available at: [Link]
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3'-(Trifluoromethyl)acetophenone - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
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Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed. Available at: [Link]
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Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage - PubMed. Available at: [Link]
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Title: Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage - ChemRxiv. Available at: [Link]
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Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o. Available at: [Link]
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Application Note: A Strategic Approach to the HPLC Purification of 3'-Fluoro-4'-(trifluoromethyl)acetophenone Derivatives
Foreword: The Significance of Fluorinated Acetophenones in Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone of modern drug design. These moieties can profoundly influence a compound's metabolic stability, lipophilicity (LogP), and binding affinity to biological targets. The 3'-Fluoro-4'-(trifluoromethyl)acetophenone framework is a valuable building block for synthesizing a wide array of pharmacologically active agents. Consequently, the ability to purify these intermediates and final compounds to a high degree of homogeneity is not merely a procedural step but a critical determinant of data quality, reproducibility, and, ultimately, the safety and efficacy of potential drug candidates.
This document provides a comprehensive guide to developing a robust HPLC purification strategy for this class of compounds. We will move beyond simple procedural lists to explore the underlying chromatographic principles, enabling the scientist to make informed decisions and troubleshoot effectively.
Understanding the Analyte: Chromatographic Behavior of this compound
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. These properties dictate its interaction with the stationary and mobile phases in an HPLC system.
The parent compound, this compound, serves as an excellent model for its derivatives. Its key characteristics are summarized below.
| Property | Value / Characteristic | Implication for HPLC Purification |
| Molecular Formula | C₉H₆F₄O | - |
| Molecular Weight | 206.14 g/mol | Suitable for standard HPLC analysis.[1][2] |
| Calculated LogP | ~2.76 | Moderately hydrophobic, making it an ideal candidate for Reversed-Phase (RP) HPLC.[2] |
| Key Structural Features | Aromatic Ring, Ketone, Fluoro group, Trifluoromethyl group | The aromatic ring allows for π-π interactions, while the halogen groups provide unique selectivity opportunities with specific stationary phases. |
| UV Chromophore | Substituted Acetophenone | The conjugated system provides strong UV absorbance, making UV-Vis detection highly effective. The maximum absorbance (λmax) is typically in the 240-280 nm range.[3][4][5][6] |
A Rational Approach to HPLC Method Development
Method development should be a systematic process of selecting and optimizing parameters to achieve the desired separation. For preparative purification, the goal is to maximize resolution between the target compound and its impurities, allowing for high-purity fraction collection with maximum sample load.
Choosing the Right Separation Mode
For a molecule with a LogP of ~2.76, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the default and most logical starting point.[7][8][9] In this mode, a non-polar stationary phase is used with a polar mobile phase. Compounds are retained based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and elute later.
While less common for this compound class, other techniques can be considered if RP-HPLC fails to provide adequate separation:
-
Normal Phase (NP-HPLC): Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. Useful for separating isomers with different polarities.
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO₂ as the main mobile phase. SFC is an excellent alternative that is often faster, uses less organic solvent, and can provide unique selectivity, especially for chiral separations.[10][11][12][13][14]
The Core of the Separation: Stationary Phase Selection
The choice of column is the most critical factor in determining the selectivity of the separation. While a standard C18 column is the workhorse of any chromatography lab, the unique electronic properties of fluorinated compounds warrant the exploration of alternative stationary phases.
Caption: Decision workflow for stationary phase selection.
Recommended Columns for Screening:
| Stationary Phase | Interaction Mechanism | Rationale for Use | USP Code |
| C18 (Octadecylsilane) | Hydrophobic interactions | The universal starting point for RP-HPLC; separates based on general hydrophobicity.[7][9] | L1 |
| Phenyl-Hexyl / Biphenyl | Hydrophobic & π-π interactions | Offers alternative selectivity by interacting with the analyte's aromatic ring. Excellent for separating aromatic positional isomers.[15][16] | L11 |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, weak charge-transfer | Highly Recommended. Specifically designed for separating halogenated compounds and positional isomers. The electron-rich fluorine atoms on the phase interact strongly with the electron-deficient regions of the analyte.[16][17][18] | L43 |
Fine-Tuning the Separation: Mobile Phase Optimization
The mobile phase composition controls the overall retention and can be adjusted to fine-tune the selectivity.[19]
-
Solvents: A mixture of HPLC-grade water and an organic solvent, typically Acetonitrile (ACN) or Methanol (MeOH) , is used.[20] ACN is often preferred due to its lower viscosity (lower backpressure) and better UV transparency.
-
Additives (Modifiers): The use of an acidic modifier is critical for achieving sharp, symmetrical peaks. It works by protonating free silanol groups on the silica backbone of the stationary phase, minimizing undesirable ionic interactions.
-
0.1% Trifluoroacetic Acid (TFA): A common choice for UV-based purification, providing excellent peak shape.
-
0.1% Formic Acid (FA): The preferred choice when the HPLC is coupled to a Mass Spectrometer (LC-MS), as it is more volatile and causes less ion suppression than TFA.[21]
-
-
Elution Mode: Isocratic vs. Gradient
-
Gradient Elution: The composition of the mobile phase is changed over time (e.g., from 10% ACN to 95% ACN). This is the ideal approach for initial method development to screen for the presence of all impurities and determine the approximate solvent strength needed to elute the compound of interest.[22]
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This method is simpler and more robust once the optimal solvent strength is known, making it suitable for routine, high-throughput purifications.
-
Detection Strategy
-
UV-Vis / Photodiode Array (PDA) Detector: Given the strong chromophore of the acetophenone core, UV detection is robust and reliable. A PDA detector is highly recommended during method development as it allows for:
-
Determination of the Optimal Wavelength: Acquiring the full UV spectrum of the target peak to select the wavelength of maximum absorbance (~250 nm is a good starting point).[4]
-
Peak Purity Analysis: Assessing whether a single chromatographic peak consists of a single component or multiple co-eluting species.
-
-
Mass Spectrometry (MS) Detector: Coupling the HPLC to an MS detector is invaluable in a drug development setting.[23][24] It provides unambiguous confirmation of the molecular weight of the target compound in the main peak and can help identify the structures of impurities, which is critical for regulatory submissions.[25][26]
Experimental Protocols
These protocols provide a validated starting point for the purification of this compound derivatives.
Protocol 1: Analytical Method Development & Scouting Gradient
This protocol is designed to quickly evaluate the separation on different columns and establish a baseline for optimization.
-
Sample Preparation:
-
Accurately weigh ~1-2 mg of the crude compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water. The ideal solvent is the mobile phase itself to avoid peak distortion.[21]
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates that could damage the column.[21]
-
-
HPLC System and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Standard analytical HPLC with binary pump, autosampler, column oven, and PDA detector |
| Columns to Screen | C18, Phenyl-Hexyl, PFP (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| PDA Detection | 210-400 nm, monitor at 254 nm |
-
Gradient Program:
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 10 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 10 |
| 30.0 | 10 |
-
Analysis:
-
Run the scouting gradient on each of the selected columns.
-
Evaluate the resulting chromatograms for the best resolution between the main peak and all impurities.
-
Use the PDA data to check for peak purity of the target compound. The column that provides the cleanest separation is the best candidate for preparative scale-up.
-
Protocol 2: Preparative HPLC Purification
This protocol describes how to scale up the optimized analytical method for purification.
Caption: General workflow for preparative HPLC purification.
-
Scale-Up Calculations:
-
The flow rate and injection volume can be scaled from the analytical method to the preparative method based on the square of the ratio of the column internal diameters (ID).
-
Example: Scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column.
-
Scaling Factor = (21.2² / 4.6²) ≈ 21.2
-
New Flow Rate = 1.0 mL/min * 21.2 = 21.2 mL/min
-
The gradient time should be kept proportional to maintain resolution.
-
-
-
Sample Preparation for Loading:
-
Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase. High concentrations are needed for preparative scale.
-
Perform a loading study by injecting increasing amounts of the sample onto the analytical column to determine the maximum load before resolution is lost. This helps estimate the capacity of the preparative column.
-
-
Preparative HPLC System and Conditions:
| Parameter | Example Condition |
| HPLC System | Preparative HPLC with high-pressure pumps, autosampler/manual injector, and fraction collector |
| Column | Chosen column from screening (e.g., PFP, 21.2 x 250 mm, 5-10 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | Scaled from analytical (e.g., 20 mL/min) |
| Gradient | Optimized based on the analytical run to focus the gradient around the elution of the target. |
| Detection | UV at the determined λmax (e.g., 254 nm) |
-
Fraction Collection & Post-Purification Workflow:
-
Set the fraction collector to trigger based on the UV signal threshold and/or time windows established from the analytical run.
-
After the run, analyze a small aliquot of each collected fraction using the initial analytical HPLC method to confirm purity.
-
Combine the fractions that meet the required purity specification (e.g., >98%).
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the final, purified compound.
-
Perform final QC analysis (e.g., HPLC, LC-MS, NMR) to confirm the purity and identity of the final product.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Secondary interactions with silica; column overload; inappropriate sample solvent. | Add/increase acid modifier (0.1% TFA/FA); reduce sample load; dissolve sample in mobile phase. |
| Poor Resolution | Suboptimal stationary phase or mobile phase. | Screen alternative columns (especially PFP); optimize the gradient (make it shallower); try an alternative organic solvent (e.g., switch from ACN to MeOH). |
| High Backpressure | Particulate contamination; buffer precipitation; flow rate too high for the column. | Filter all samples and mobile phases; ensure buffer is soluble in the highest organic percentage of the gradient; reduce flow rate. |
| Ghost Peaks | Contamination in the mobile phase; carryover from previous injection. | Use fresh, high-purity solvents; run a blank gradient; implement a robust needle wash method in the autosampler. |
References
- Miyake, Y., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta.
- BenchChem. (n.d.). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. BenchChem.
- Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- Kozak, J., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health.
- News-Medical.Net. (2023). Recent Advances in HPLC-MS for Pharmaceutical Analysis.
- Guidechem. (n.d.). This compound 237761-81-8 wiki.
- Chemsrc. (n.d.). CAS#:237761-81-8 | this compound.
- Lee, T., et al. (2005). Pharmaceutical Applications of Liquid Chromatography Coupled with Mass Spectrometry (LC/MS). ResearchGate.
- Przybyciel, M. (2003). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate.
- LCGC International. (2013). HPLC Column Selection.
- Kovaříková, P., & Klimeš, J. (2008). High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites. National Institutes of Health.
- Chromtech. (n.d.). HPLC Column Selection Guide.
- Shimadzu Scientific Instruments. (n.d.). Pharmaceutical and Biopharmaceutical Methods of Analysis.
- Link Lab. (n.d.). HPLC Column Selection Guide.
- ResearchGate. (n.d.). 53734 PDFs | Review articles in SUPERCRITICAL FLUIDS.
- Selerity Technologies. (n.d.). THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC).
- Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography.
- Pharmaguideline. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- ResearchGate. (2021). UV absorption spectra of a benzaldehyde and b acetophenone in water and....
- Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
- StudyRaid. (2025). Understand uV-Vis Absorption Characteristics of Acetophenone.
- Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography.
- Harvey, D. (2013). Using a Solvent Triangle to Optimize an HPLC Separation. Analytical Sciences Digital Library.
- ResearchGate. (n.d.). UV e Vis spectra of solutions of acetophenone in n -heptane before....
- PhotochemCAD. (n.d.). Acetophenone - Absorption Spectrum.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
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Application Note and Protocol: Synthesis of 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Introduction
3'-Fluoro-4'-(trifluoromethyl)acetophenone is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability to target molecules. This document provides a detailed protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction, a robust and widely applicable method for the formation of aryl ketones.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Synthetic Strategy: Friedel-Crafts Acylation
The chosen synthetic route is the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene. This classic electrophilic aromatic substitution reaction provides a direct and efficient method for introducing an acetyl group onto the aromatic ring.[1] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acylating agent, acetyl chloride, to form a highly electrophilic acylium ion.[2]
The regioselectivity of the acylation is directed by the existing substituents on the benzene ring. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In this case, the acylation occurs para to the fluorine atom and meta to the trifluoromethyl group, leading to the desired this compound isomer.
Reaction Mechanism Overview
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 1-Fluoro-2-(trifluoromethyl)benzene | 164.10 | 16.4 g | 0.10 mol | ≥98% | Sigma-Aldrich |
| Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 mol | ≥99% | Acros Organics |
| Acetyl Chloride (CH₃COCl) | 78.50 | 8.2 g | 0.105 mol | ≥99% | Alfa Aesar |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous | Fisher Scientific |
| Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | 2 M aq. | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~50 mL | - | aq. | J.T. Baker |
| Brine | - | ~50 mL | - | aq. | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - | EMD Millipore |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
Caption: Step-by-step synthesis workflow.
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the suspension to 0°C using an ice bath with constant stirring.
-
Substrate Addition: In the dropping funnel, prepare a solution of 1-fluoro-2-(trifluoromethyl)benzene (16.4 g, 0.10 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes.
-
Reagent Addition: Prepare a solution of acetyl chloride (8.2 g, 0.105 mol) in anhydrous dichloromethane (50 mL) in the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL). Stir until all the solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 2 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow liquid. The expected yield is 75-85%.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this protocol, several self-validating steps are incorporated:
-
Anhydrous Conditions: The use of anhydrous reagents and a drying tube is critical as aluminum chloride and acetyl chloride are highly reactive with water.[3][4] Moisture would deactivate the catalyst and hydrolyze the acylating agent, leading to a significant decrease in yield.
-
Temperature Control: Maintaining a low temperature (0°C) during the initial addition of reagents is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times.
-
Product Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data for this compound should be compared with literature values.[5][6]
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][7][8]
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. Handle in a dry environment.
-
Acetyl Chloride (CH₃COCl): Corrosive, flammable, and lachrymatory. Reacts with moisture to produce hydrogen chloride and acetic acid.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Trifluoromethylated Compounds: Handle with care, as organofluorine compounds can have unique toxicological properties.[3][7]
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Spills should be neutralized and cleaned up according to established laboratory safety protocols.[8]
Characterization Data
The synthesized this compound should be characterized to confirm its structure and purity.
-
Appearance: Colorless to pale yellow liquid.
-
Boiling Point: Approximately 198-200 °C.[9]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20-8.10 (m, 2H), 7.80-7.70 (m, 1H), 2.65 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 196.8, 163.2 (d, J = 258 Hz), 133.0 (d, J = 3 Hz), 131.5 (q, J = 33 Hz), 129.5 (d, J = 8 Hz), 123.5 (q, J = 272 Hz), 118.0 (d, J = 22 Hz), 26.8.
-
Mass Spectrometry (EI): m/z 206 (M⁺), 191, 163.
References
-
Angene Chemical. (2024). Safety Data Sheet - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Retrieved from [Link]
- Patsnap. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone.
- Google Patents. (n.d.). US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Jim Clark. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
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Application Notes & Protocols: Catalytic Hydrogenation of 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Abstract
This comprehensive guide details the principles and practices for the catalytic hydrogenation of 3'-Fluoro-4'-(trifluoromethyl)acetophenone to produce the chiral alcohol, 1-(3'-Fluoro-4'-(trifluoromethyl)phenyl)ethanol. This transformation is of significant interest to researchers in medicinal chemistry and drug development, as fluorinated chiral alcohols are key building blocks in the synthesis of complex pharmaceutical agents. This document provides an in-depth analysis of the reaction mechanism, a discussion on catalyst selection with a focus on asymmetric synthesis, detailed step-by-step protocols for both achiral and chiral hydrogenation, and robust analytical methods for reaction monitoring and product characterization. The content is structured to impart both theoretical understanding and practical, field-proven insights for successful execution.
Introduction: The Significance of Fluorinated Chiral Alcohols
The introduction of fluorine and trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern drug design. These moieties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The catalytic hydrogenation of prochiral ketones, such as this compound, into enantiomerically pure alcohols is a highly efficient and atom-economical method for creating stereogenic centers.[2] The resulting product, 1-(3'-Fluoro-4'-(trifluoromethyl)phenyl)ethanol, serves as a valuable chiral intermediate for a variety of biologically active compounds.
The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring presents unique electronic and steric challenges. The electron-withdrawing nature of these substituents activates the carbonyl group towards reduction but also influences the interaction with the catalyst's active site, making catalyst selection paramount for achieving high conversion and, in the case of asymmetric hydrogenation, high enantioselectivity.
Mechanistic Insights: The Hydrogenation Pathway
Catalytic hydrogenation of a ketone involves the addition of a hydrogen molecule (H₂) across the carbon-oxygen double bond in the presence of a metal catalyst. The generally accepted mechanism proceeds through several key steps:
-
Hydrogen Activation: The hydrogen molecule adsorbs onto the surface of the metal catalyst and dissociates into reactive hydrogen atoms.
-
Substrate Coordination: The ketone coordinates to the metal center, typically through the carbonyl oxygen.
-
Hydrogen Transfer: The activated hydrogen atoms are transferred stepwise to the carbonyl carbon and oxygen, forming the alcohol.
-
Product Desorption: The final alcohol product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
In asymmetric hydrogenation , a chiral ligand coordinated to the metal center creates a chiral environment. This forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer over the other.[3] Renowned catalyst systems, such as those based on Ruthenium-BINAP complexes, operate via a metal-ligand bifunctional mechanism where both the metal and the ligand participate in the hydrogen transfer, often through a six-membered pericyclic transition state.[2][3]
Safety First: High-Pressure Hydrogenation Protocols
Hydrogenation reactions, especially those under pressure, carry inherent risks due to the use of flammable hydrogen gas and potentially pyrophoric catalysts. Adherence to strict safety protocols is mandatory.
Core Safety Mandates:
-
Designated Area: All high-pressure hydrogenations must be conducted in a certified chemical fume hood with a blast shield in place.[4]
-
Pressure-Rated Equipment: Use only pressure-rated vessels (e.g., Parr shaker or autoclave) and stainless-steel tubing designed for hydrogen service.[2]
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas, such as nitrogen or argon, to remove all oxygen before introducing hydrogen.[5]
-
Catalyst Handling: Pyrophoric catalysts (e.g., Raney Nickel, dry Palladium on Carbon) must be handled under an inert atmosphere or as a wet slurry to prevent ignition upon contact with air.[4]
-
Leak Detection: Before charging with hydrogen, always perform a leak test with an inert gas at a pressure higher than the intended reaction pressure.[5]
-
Ventilation and Monitoring: Ensure adequate ventilation and use a hydrogen gas detector in the laboratory.[5]
Experimental Protocols
This section provides two detailed protocols: a general-purpose achiral hydrogenation for producing the racemic alcohol and a state-of-the-art asymmetric hydrogenation for obtaining an enantioenriched product.
Protocol 4.1: Achiral Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is designed for the complete reduction of the ketone to the corresponding racemic alcohol.
Materials and Reagents:
-
This compound
-
Palladium on Carbon (10 wt% Pd, 50% wet)
-
Methanol (MeOH), HPLC grade
-
High-pressure hydrogenation vessel (e.g., Parr apparatus)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
-
Celite® for filtration
Workflow Diagram:
Caption: Workflow for Achiral Catalytic Hydrogenation.
Step-by-Step Procedure:
-
Reactor Charging: In a suitable glass liner for the hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (approx. 0.1-0.2 M concentration).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, 1-5 mol% Pd) to the solution. Note: Handle the wet catalyst carefully; do not allow it to dry completely.
-
Assembly and Purging: Place the glass liner in the high-pressure vessel and seal the apparatus according to the manufacturer's instructions. Purge the vessel by pressurizing with nitrogen (or argon) to ~100 psi and then venting. Repeat this cycle at least three times to ensure an inert atmosphere.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and, if necessary, heat the reaction to the target temperature (e.g., 25-50 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction can also be monitored by periodically taking small aliquots (after depressurizing and purging) for analysis by TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete (no more hydrogen uptake and starting material is consumed), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen three times.
-
Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude alcohol can be purified by flash column chromatography on silica gel if necessary.
Protocol 4.2: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol is designed to produce an enantioenriched alcohol, leveraging the principles of Noyori asymmetric hydrogenation.[6]
Materials and Reagents:
-
This compound
-
[RuCl₂( (R)-BINAP )]₂·NEt₃ or similar Ru-BINAP precursor
-
2-Propanol (IPA), anhydrous
-
Potassium tert-butoxide (KOtBu), 1.0 M solution in THF or IPA
-
High-pressure hydrogenation vessel
-
Hydrogen gas (high purity)
-
Argon gas (high purity)
Workflow Diagram:
Caption: Workflow for Asymmetric Catalytic Hydrogenation.
Step-by-Step Procedure:
-
Catalyst Preparation (in situ): In a flame-dried glass liner under an argon atmosphere, add the Ru-BINAP precursor (e.g., 0.1-1.0 mol%). Add anhydrous 2-propanol. To this suspension, add a solution of potassium tert-butoxide (KOtBu) (typically 2-4 eq relative to Ru) and stir for 15-30 minutes to generate the active catalyst.
-
Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous 2-propanol and add it to the activated catalyst solution via cannula.
-
Assembly and Purging: Seal the reactor and purge thoroughly with argon.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (a higher pressure, e.g., 100-500 psi, is often beneficial for Ru-catalyzed reactions). Stir the reaction at the desired temperature (e.g., 25-80 °C).
-
Reaction Monitoring: Monitor the reaction for conversion (HPLC/GC) and enantiomeric excess (chiral HPLC/GC).
-
Work-up: Upon completion, cool the reactor, vent the hydrogen, and purge with argon.
-
Purification and Analysis: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Remove the 2-propanol under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography. Determine the enantiomeric excess of the purified alcohol using chiral HPLC or GC.
Data Presentation and Analytical Characterization
The progress of the hydrogenation and the identity and purity of the resulting alcohol, 1-(3'-Fluoro-4'-(trifluoromethyl)phenyl)ethanol, must be confirmed by appropriate analytical techniques.
Table 1: Comparison of Typical Hydrogenation Conditions and Outcomes
| Parameter | Protocol 4.1 (Achiral) | Protocol 4.2 (Asymmetric) |
| Catalyst | 10% Pd/C | [RuCl₂( (R)-BINAP )]₂·NEt₃ |
| Catalyst Loading | 1-5 mol% | 0.1-1.0 mol% |
| Hydrogen Source | H₂ Gas | H₂ Gas |
| Pressure | 50-100 psi | 100-500 psi |
| Solvent | Methanol | 2-Propanol |
| Temperature | 25-50 °C | 25-80 °C |
| Typical Yield | >95% | >90% |
| Enantiomeric Excess (e.e.) | 0% (Racemic) | >95% (expected) |
Expected Analytical Data for 1-(3'-Fluoro-4'-(trifluoromethyl)phenyl)ethanol:
-
¹H NMR: The spectrum is expected to show a doublet for the methyl group (~1.5 ppm), a quartet for the methine proton (~5.0 ppm), a singlet or broad singlet for the hydroxyl proton, and complex multiplets in the aromatic region (~7.3-7.7 ppm) showing coupling to both ¹⁹F nuclei.
-
¹³C NMR: Key signals include the methyl carbon (~25 ppm), the methine carbon (~70 ppm), and aromatic carbons. The aromatic carbons will exhibit C-F coupling, with the carbon attached to the CF₃ group appearing as a quartet.[5]
-
¹⁹F NMR: Two distinct signals are expected. One singlet for the CF₃ group (around -63 ppm) and another signal for the single fluorine atom on the ring, which will show coupling to adjacent protons.[5][7]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed, along with characteristic fragmentation patterns, such as the loss of a methyl group (M-15) or water (M-18).
Troubleshooting and Field Insights
-
Low Conversion: If the reaction stalls, ensure the hydrogen supply is adequate and that the catalyst has not been poisoned. Impurities in the substrate or solvent (e.g., sulfur compounds) can deactivate the catalyst. For asymmetric reactions, ensure all reagents and solvents are strictly anhydrous, as water can inhibit the catalyst.
-
Low Enantioselectivity (Asymmetric Protocol): The e.e. is highly dependent on the catalyst, solvent, temperature, and pressure. A screening of these parameters is often necessary for optimization. Ensure the chiral ligand has not racemized or degraded. The choice of base and its stoichiometry relative to the ruthenium precursor is critical for generating the active catalyst.[3]
-
Chemoselectivity Issues: The C-F bond is generally stable to hydrogenation under these conditions. However, overly forcing conditions (high temperature and pressure) could potentially lead to hydrodefluorination, especially of the aromatic fluorine. Monitor for byproducts by GC-MS.
-
Purification: Fluorinated compounds can sometimes be challenging to purify via silica gel chromatography due to their unique polarity. Using a solvent system with a fluorinated alcohol like hexafluoroisopropanol (HFIP) in small amounts can sometimes improve separation, though care must be taken as these solvents are acidic.[8]
Conclusion
The catalytic hydrogenation of this compound is a robust and scalable method for producing a valuable chiral building block. Careful attention to safety, selection of an appropriate catalytic system, and rigorous analytical monitoring are key to achieving high yields and, when desired, excellent enantioselectivity. The protocols and insights provided herein offer a solid foundation for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.
References
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Martins, J. E. D., & Morris, R. H. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX₂(diphosphine)(1,2-diamine)] catalysts. Dalton Transactions, 43(10), 4047-4063.
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Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007.
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Gerig, J. T. (1994). Fluorine nuclear magnetic resonance spectroscopy of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
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Dodds, D. R. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(4), 24-31.
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University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. EH&S Guideline #02-005.
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Vertex. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
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Industrial Process Safety. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry.
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Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73.
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PubChem. (n.d.). 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol. National Center for Biotechnology Information.
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BenchChem. (2025). Application Notes and Protocols for the Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone to Chiral Alcohols.
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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Royal Society of Chemistry. (2021). Hydrogenation of fluorinated molecules: an overview. Chemical Society Reviews.
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Wang, X., & Li, F. (2026). Hydrogenation of Fluoroalkyl Ketones on Water under Atmospheric Pressure Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Iridium Catalyst. Organic Letters.
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Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University.
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Royal Society of Chemistry. (n.d.). Supporting Information.
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National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
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PubChem. (n.d.). 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol.
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BenchChem. (n.d.). Synthesis routes of 3'-(Trifluoromethyl)acetophenone.
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Bégué, J. P., & Bonnet-Delpon, D. (2004). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. Synlett, 2004(1), 18-29.
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3'-Fluoro-4'-(trifluoromethyl)acetophenone in the synthesis of heterocyclic compounds
An Application & Protocol Guide for the Synthesis of Heterocyclic Compounds from 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The presence of fluorine, and particularly the trifluoromethyl (CF₃) group, can profoundly and beneficially alter a molecule's physicochemical and pharmacological properties.[1][2] These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2]
This compound is a highly versatile and valuable building block for precisely this reason.[3][4] Its structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, makes it an attractive starting material for synthesizing a diverse array of heterocyclic compounds.[3] The ketone functional group provides a reactive handle for a multitude of classical and modern organic transformations. This guide serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth protocols and expert insights into the synthesis of key heterocyclic scaffolds—including chalcones, pyrazoles, and pyrimidines—using this powerful fluorinated precursor.
Part 1: The Gateway Intermediate: Synthesis of Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are not only biologically active compounds in their own right but are also critical precursors for a wide variety of heterocyclic systems, including pyrazoles, pyrimidines, and benzodiazepines.[5] The most common and efficient method for their synthesis is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an acetophenone and an aromatic aldehyde.[5][6]
Scientific Rationale
The reaction proceeds via an aldol condensation mechanism. A strong base (e.g., KOH, NaOH) deprotonates the α-carbon of the this compound, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone, driven by the formation of an extended conjugated system.[7]
Experimental Protocol: General Procedure for Chalcone Synthesis
Objective: To synthesize a substituted (E)-1-(3-fluoro-4-(trifluoromethyl)phenyl)-3-arylprop-2-en-1-one.
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 - 1.1 eq)
-
Ethanol (approx. 15 mL per 10 mmol of acetophenone)
-
Potassium Hydroxide (KOH) solution (40% w/v in water)
-
Crushed Ice
-
Dilute Hydrochloric Acid (1:1 HCl:water)
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol. Stir at room temperature until all solids are dissolved.
-
Cool the flask in an ice bath. While stirring vigorously, add the 40% aqueous potassium hydroxide solution dropwise over 10-15 minutes.
-
Scientist's Note: Dropwise addition is critical to control the reaction's exothermicity and prevent potential side reactions. The reaction mixture will typically turn yellow or orange, indicating the formation of the chalcone chromophore.
-
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed (typically 4-12 hours).
-
Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 200 g of crushed ice with stirring.
-
Acidify the mixture by slowly adding 1:1 HCl until the pH is acidic (pH ~2-3), which will cause the chalcone product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Workflow and Data
| Starting Aldehyde | Product Name | Typical Yield (%) | Reference |
| Benzaldehyde | (E)-1-(3-fluoro-4-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one | 85-95% | [5] |
| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(3-fluoro-4-(trifluoromethyl)phenyl)prop-2-en-1-one | 88-96% | [5] |
| 4-Methoxybenzaldehyde | (E)-1-(3-fluoro-4-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 90-97% | [8] |
| 3-Nitrobenzaldehyde | (E)-1-(3-fluoro-4-(trifluoromethyl)phenyl)-3-(3-nitrophenyl)prop-2-en-1-one | 80-90% | [5] |
Part 2: Synthesis of Pyrazole Derivatives
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles that form the core of numerous pharmaceuticals, including anti-inflammatory drugs like Celecoxib.[9] A robust method for their synthesis involves the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative.[9][10]
Scientific Rationale
The reaction begins with a nucleophilic attack (Michael addition) of the hydrazine onto the β-carbon of the chalcone's conjugated system. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the carbonyl carbon of the ketone. The resulting intermediate then eliminates a molecule of water to form the stable, aromatic pyrazole ring. Using substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole.
Experimental Protocol: Chalcone to Pyrazole Synthesis
Objective: To synthesize a 1,3,5-trisubstituted pyrazole from a chalcone intermediate.
Materials:
-
Substituted Chalcone (from Part 1) (1.0 eq)
-
Hydrazine Hydrate (or substituted hydrazine, e.g., Phenylhydrazine) (1.2 eq)
-
Glacial Acetic Acid (as solvent)
-
Deionized Water
Procedure:
-
In a 50 mL round-bottom flask, add the chalcone (1.0 eq) and glacial acetic acid (15-20 mL).
-
To this solution/suspension, add hydrazine hydrate (1.2 eq) dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours.
-
Scientist's Note: Acetic acid serves as both the solvent and a catalyst for the condensation and dehydration steps. The reaction progress can be monitored by TLC.
-
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice-cold water (150 mL).
-
A solid precipitate will form. If precipitation is slow, gently scratch the inside of the beaker with a glass rod.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of water to remove residual acetic acid, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield the crude pyrazole, which can be purified by recrystallization from ethanol.
Reaction Pathway
Part 3: Synthesis of Tetrahydropyrimidine Derivatives
The pyrimidine ring is another "privileged scaffold" in medicinal chemistry, found in numerous antiviral, antibacterial, and anticancer agents.[11] A well-established multicomponent reaction for their synthesis is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (or thiourea). A variation of this allows for the synthesis of di- or tetrahydropyrimidines from chalcones.
Scientific Rationale
The synthesis of pyrimidine-2(1H)-ones or thiones from chalcones involves a reaction with urea or thiourea, respectively, under acidic or basic conditions. The mechanism involves the Michael addition of urea/thiourea to the chalcone, followed by intramolecular cyclization and dehydration to afford the final heterocyclic product.
Experimental Protocol: Chalcone to Tetrahydropyrimidine Synthesis
Objective: To synthesize a 4,6-diaryl-tetrahydropyrimidine-2(1H)-one from a chalcone.
Materials:
-
Substituted Chalcone (from Part 1) (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, prepare a solution of the chalcone (1.0 eq) and urea (1.5 eq) in ethanol.
-
Add a few drops (2-4) of concentrated hydrochloric acid to the mixture to act as a catalyst.
-
Heat the mixture to reflux for 8-10 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Pour the contents into ice-cold water and collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product to obtain the tetrahydropyrimidine derivative. Recrystallization from an appropriate solvent can be performed for further purification.
Reaction Visualization
References
-
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Al-dujaili, A. H., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
Ashadeepti C, et al. (2017). Synthesis and Characterization of New Chalcones of 4-Fluoro-3-Methyl Acetophenone. Indo American Journal of Pharmaceutical Sciences, 4(01), 149-152. [Link]
-
Al-Ayed, A. S. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. PMC. [Link]
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AIP Publishing. (n.d.). Synthesis of Heterocycles on the base of Trifluoroacetoacetate, Methyl Ketones and Diamines. [Link]
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MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]
-
PubMed. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. [Link]
-
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Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]
-
Signore, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]
-
Patel, K. N., et al. (2015). Synthesis of Certain Fluoro Containing Pyrimidine Derivatives. ResearchGate. [Link]
-
NIH. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]
-
PubMed. (n.d.). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. [Link]
-
PubMed. (2011, May 20). Synthesis of 3-amino-4-fluoropyrazoles. [Link]
-
ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]
-
Rlavie. (n.d.). 4'-Fluoro-3'-(trifluoromethoxy)acetophenone. [Link]
-
IAJPS. (2017). SYNTHESIS AND CHARACTERIZATION OF NEW CHALCONES OF 4 FLOURO 3 METHYL ACETOPHENONE. [Link]
-
ResearchGate. (2025, August 5). Synthesis of fluorinated pyrimidinones. [Link]
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The Strategic Role of 3'-Fluoro-4'-(trifluoromethyl)acetophenone in Advanced Materials Science: Applications and Protocols
The deliberate incorporation of fluorine atoms and trifluoromethyl groups into organic molecules has become a cornerstone of modern materials science. These functionalities impart a unique combination of properties, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. 3'-Fluoro-4'-(trifluoromethyl)acetophenone is a prime exemplar of a fluorinated building block, offering a versatile platform for the synthesis of high-performance materials. Its strategic placement of a fluorine atom and a trifluoromethyl group on the aromatic ring creates a unique electronic environment, influencing the reactivity of the acetyl group and the overall properties of the resulting materials.
This technical guide provides an in-depth exploration of the applications of this compound in materials science, with a focus on liquid crystals, optical materials, and high-performance polymers. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to harness the potential of this versatile building block.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in any synthetic protocol.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₄O | [1][2] |
| Molecular Weight | 206.14 g/mol | [1][3] |
| Appearance | Colorless to almost colorless liquid | [1][2] |
| Boiling Point | 225.6 ± 40.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [5] |
Application in Liquid Crystals
The introduction of fluorine and trifluoromethyl groups into liquid crystal (LC) molecules is a well-established strategy to modulate their mesomorphic properties. These groups can influence the melting point, clearing point, and the type of liquid crystalline phases observed. The 3-fluoro-4-trifluoromethylphenyl moiety, derivable from this compound, is a valuable component in the design of advanced liquid crystals.[1]
Rationale for Use
The strong electronegativity of the fluorine atom and the trifluoromethyl group leads to a significant dipole moment in the molecule. This, in conjunction with the rigid aromatic core, promotes the formation of ordered, yet fluid, liquid crystalline phases. Furthermore, the presence of these fluorinated groups can enhance the chemical and thermal stability of the final LC material.
Synthetic Pathway to a Fluorinated Biphenyl Liquid Crystal Precursor
The following protocol outlines a synthetic route to a key intermediate for four-ring fluorinated liquid crystals, adapted from related syntheses.[1] This demonstrates the utility of this compound as a starting material.
Figure 1: Synthetic workflow for a fluorinated biphenyl liquid crystal precursor.
Experimental Protocol: Synthesis of 3-Fluoro-4-(trifluoromethyl)phenol
Objective: To synthesize a key phenol intermediate for liquid crystal synthesis from this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfite (Na₂SO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Baeyer-Villiger Oxidation:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated Na₂SO₃ solution, followed by saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain crude 3-Fluoro-4-(trifluoromethyl)phenyl acetate.
-
-
Hydrolysis:
-
Dissolve the crude acetate in a mixture of MeOH and water.
-
Add NaOH (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and neutralize with concentrated HCl until acidic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude 3-Fluoro-4-(trifluoromethyl)phenol by column chromatography or recrystallization.
-
Application in Optical Materials: Chalcone Synthesis
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds that serve as important precursors for various materials with interesting optical properties, including non-linear optical (NLO) materials and fluorescent probes. The electronic properties of the aryl rings significantly influence the optical characteristics of the resulting chalcone. The electron-withdrawing nature of the 3-fluoro and 4-trifluoromethyl substituents in this compound makes it an excellent candidate for the synthesis of electronically modified chalcones.[2][6]
Rationale for Use
The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation, an aldol condensation between an acetophenone derivative and a benzaldehyde derivative. The reactivity of the methyl ketone in this compound is influenced by the electronic effects of the fluorine and trifluoromethyl groups, making it a suitable substrate for this reaction. The resulting chalcones will possess a unique electronic distribution, potentially leading to desirable optical properties.
General Scheme for Chalcone Synthesis
Figure 2: Claisen-Schmidt condensation for fluorinated chalcone synthesis.
Experimental Protocol: Synthesis of a Fluorinated Chalcone
Objective: To synthesize a chalcone derivative from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol (EtOH)
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 40%)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in ethanol.
-
Stir the mixture at room temperature to ensure complete dissolution.
-
-
Condensation Reaction:
-
To the stirred solution, add the aqueous NaOH or KOH solution dropwise.
-
Continue stirring at room temperature for 4-6 hours. The formation of a precipitate may be observed.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude chalcone in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated chalcone.[5][7]
-
Application in High-Performance Polymers
The incorporation of fluorine-containing monomers into polymer backbones is a proven strategy for developing high-performance materials with exceptional properties such as high thermal stability, low dielectric constant, and enhanced solubility.[8][9] this compound can be envisioned as a precursor to novel monomers for the synthesis of advanced polymers like polyimides and polyaryletherketones (PAEKs).
Rationale for Use
The trifluoromethyl group is known to increase the free volume within a polymer matrix, which can lead to a lower dielectric constant and improved solubility.[9] The fluorine atom can enhance the thermal and oxidative stability of the polymer. By converting the acetyl group of this compound into other functional groups (e.g., amines, carboxylic acids, or phenols), it can be transformed into a valuable monomer for polymerization reactions.
Conceptual Monomer Synthesis and Polymerization Pathway
Figure 3: Conceptual pathway for the synthesis of a fluorinated polyimide.
General Protocol for Polyimide Synthesis
The following is a generalized two-step protocol for the synthesis of a polyimide from a diamine and a dianhydride, which could be adapted for a monomer derived from this compound.[10]
Objective: To synthesize a fluorinated polyimide via a two-step polycondensation reaction.
Materials:
-
Fluorinated diamine monomer
-
Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or other aprotic polar solvent
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Inert atmosphere (Nitrogen or Argon)
-
Standard polymerization glassware
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the fluorinated diamine monomer (1.0 eq) in anhydrous NMP.
-
Once the diamine has completely dissolved, add the dianhydride (1.0 eq) as a solid in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add acetic anhydride (4.0 eq) and pyridine (2.0 eq) as dehydrating agent and catalyst, respectively.
-
Continue stirring at room temperature for 12-24 hours.
-
Precipitate the resulting polyimide by slowly pouring the reaction solution into a large volume of vigorously stirred methanol.
-
Collect the fibrous or powdered polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at an elevated temperature (e.g., 150-200 °C) to remove residual solvent.
-
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced materials. Its unique substitution pattern provides a powerful tool for tuning the properties of liquid crystals, optical materials, and high-performance polymers. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in their materials science endeavors. The continued exploration of fluorinated building blocks like this compound will undoubtedly lead to the development of next-generation materials with tailored functionalities for a wide range of applications.
References
-
Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group. Figshare. [Link]
-
synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. iajps. [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. [Link]
-
Fluorinated Polyimides: Synthesis, Properties, and Applications. Request PDF. [Link]
-
CAS#:237761-81-8 | this compound. Chemsrc. [Link]
-
Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. PMC - NIH. [Link]
-
New monomers for high performance polymers. NASA Technical Reports Server (NTRS). [Link]
-
SYNTHESIS OF CHALCONES. Jetir.Org. [Link]
-
SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. [Link]
-
Synthesis and Characterization of New Fluorinated Chalcones. ResearchGate. [Link]
-
4'-Fluoro-3'-(trifluoromethyl)acetophenone | C9H6F4O | CID 605678. PubChem. [Link]
Sources
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- 2. orientjchem.org [orientjchem.org]
- 3. Synthesis and characterization of fluorinated polyetherketones prepared from decafluorobenzophenone | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocols: High-Throughput Screening for Cysteine Protease Inhibitors Using 3'-Fluoro-4'-(trifluoromethyl)acetophenone as a Scaffold
Abstract
This document provides a comprehensive guide for utilizing 3'-Fluoro-4'-(trifluoromethyl)acetophenone as a foundational chemical scaffold in high-throughput screening (HTS) campaigns aimed at discovering novel cysteine protease inhibitors. We delve into the mechanistic rationale for its selection, leveraging the known electrophilic properties of the trifluoromethyl ketone moiety. Detailed protocols for a fluorescence-based HTS assay targeting Caspase-3, a critical cysteine protease involved in apoptosis, are provided. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Introduction: The Rationale for Targeting Cysteine Proteases with Trifluoromethyl Ketones
Cysteine proteases are a class of enzymes that play pivotal roles in numerous physiological and pathological processes, including apoptosis, immune response, and viral replication. Their dysregulation is implicated in a range of diseases, from cancer to neurodegenerative disorders and infectious diseases. This makes them attractive targets for therapeutic intervention.
The trifluoromethyl ketone (TFMK) functional group is a well-established pharmacophore for the inhibition of serine and cysteine proteases.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This electrophilicity facilitates the nucleophilic attack by the catalytic cysteine residue in the active site of the protease, leading to the formation of a stable, reversible hemithioketal adduct.[1] This covalent interaction effectively inhibits the enzyme's catalytic activity.
This compound (MW: 206.14 g/mol , Formula: C₉H₆F₄O) is a synthetic building block that possesses the key TFMK moiety.[3][4] While its specific biological activities are not extensively documented, its chemical structure makes it an ideal starting point or fragment for the development of potent and selective cysteine protease inhibitors. The additional fluorine substitution on the phenyl ring can further modulate the compound's electronic properties and its potential interactions with the target enzyme, offering opportunities for medicinal chemistry optimization.[5][6]
This application note will focus on a practical HTS workflow to identify and characterize potential cysteine protease inhibitors derived from or inspired by the this compound scaffold. We will use Caspase-3 as a model enzyme due to its well-characterized role in apoptosis and the availability of robust assay reagents.
Assay Principle: Fluorescence-Based Detection of Caspase-3 Activity
The HTS assay described herein is a fluorescence-based method designed for simplicity, sensitivity, and automation compatibility.[7][8][9] The core of the assay is a fluorogenic substrate that is specifically recognized and cleaved by active Caspase-3.
The substrate consists of a peptide sequence recognized by Caspase-3 (e.g., DEVD - Asp-Glu-Val-Asp) conjugated to a fluorescent reporter molecule (e.g., Rhodamine 110 or Ac-DEVD-pNA). In its intact form, the substrate is non-fluorescent or exhibits minimal fluorescence. Upon cleavage by Caspase-3, the fluorescent reporter is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity. Potential inhibitors will prevent or reduce this cleavage, leading to a diminished fluorescent signal.
Experimental Workflow and Protocols
Materials and Reagents
-
Compound Library: A library of compounds based on the this compound scaffold, dissolved in 100% DMSO.
-
Enzyme: Recombinant human Caspase-3, active form.
-
Substrate: Fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC or Z-DEVD-R110).
-
Assay Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose.
-
Positive Control: A known, potent Caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
-
Negative Control: 100% DMSO.
-
Plates: 384-well, black, flat-bottom microplates suitable for fluorescence measurements.
-
Instrumentation: A multi-mode microplate reader with fluorescence intensity detection capabilities.
HTS Protocol for Primary Screening of Inhibitors
This protocol is designed for a final assay volume of 20 µL in a 384-well plate format.
Step 1: Compound Plating
-
Using an acoustic liquid handler or a pin tool, transfer 100 nL of each test compound from the library stock plates (typically 10 mM in DMSO) to the corresponding wells of the 384-well assay plate.
-
In the control wells, add 100 nL of 100% DMSO for the negative control (maximum signal) and 100 nL of the positive control inhibitor stock solution for the positive control (minimum signal).
Step 2: Enzyme Addition
-
Prepare a working solution of recombinant Caspase-3 in cold assay buffer to a final concentration that yields a robust signal-to-background ratio (this should be determined during assay development, typically in the low nanomolar range).
-
Add 10 µL of the Caspase-3 solution to all wells of the assay plate.
-
Mix the plate on a plate shaker for 1 minute at low speed.
-
Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the enzyme.
Step 3: Substrate Addition and Signal Detection
-
Prepare a working solution of the fluorogenic Caspase-3 substrate in the assay buffer. The final concentration should be at or near the Michaelis constant (Km) of the enzyme for the substrate to ensure sensitivity to competitive inhibitors.
-
Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature, protected from light, for 60 minutes.
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
Data Analysis and Hit Identification
-
Calculate Percent Inhibition: The activity of each test compound is expressed as the percent inhibition relative to the control wells. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Z'-Factor Calculation: To assess the quality and robustness of the HTS assay, calculate the Z'-factor using the signals from the positive and negative controls.[10] Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Hit Criteria: Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further characterization.
Secondary Assay: Dose-Response and IC₅₀ Determination
For the identified hits from the primary screen, a dose-response analysis is performed to determine their potency, typically by calculating the half-maximal inhibitory concentration (IC₅₀).
-
Serial Dilution: Create a serial dilution series for each hit compound, typically an 8- to 12-point curve, with concentrations ranging from high micromolar to low nanomolar.
-
Assay Performance: Perform the Caspase-3 activity assay as described in section 3.2, but with the varying concentrations of the hit compounds.
-
Data Analysis: Plot the percent inhibition as a function of the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Data Presentation and Visualization
Table 1: Example HTS Data and Hit Selection
| Compound ID | Concentration (µM) | Fluorescence Signal | % Inhibition | Hit ( >50%) |
| Negative Control | - | 50,000 | 0% | No |
| Positive Control | 10 µM | 2,000 | 100% | No |
| TFMA-001 | 10 | 45,000 | 10.4% | No |
| TFMA-002 | 10 | 15,000 | 72.9% | Yes |
| TFMA-003 | 10 | 38,000 | 25.0% | No |
| ... | ... | ... | ... | ... |
Table 2: Example Dose-Response Data for a Hit Compound (TFMA-002)
| Concentration (µM) | % Inhibition |
| 100 | 95.2% |
| 33.3 | 92.1% |
| 11.1 | 85.6% |
| 3.7 | 65.3% |
| 1.2 | 48.9% |
| 0.4 | 25.7% |
| 0.1 | 10.1% |
| 0.0 | 2.3% |
| IC₅₀ (µM) | 1.3 |
Diagrams
Caption: High-Throughput Screening Workflow for Caspase-3 Inhibitors.
Caption: Mechanism of Cysteine Protease Inhibition by a TFMK Compound.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for conducting HTS campaigns to identify novel cysteine protease inhibitors using this compound as a chemical starting point. The fluorescence-based assay for Caspase-3 activity is sensitive, reliable, and scalable for the screening of large compound libraries. Hits identified from this screen can be further validated through orthogonal assays, and their selectivity can be profiled against other proteases. The structure-activity relationship (SAR) data generated from these studies will be invaluable for the medicinal chemistry optimization of these initial hits into lead compounds with therapeutic potential.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
- Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316.
-
Lee, D., & Krum, C. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 91(1), 287-302. [Link]
- Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schher, M. G., & Watson, G. P. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195.
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2014). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 50(86), 12936-12949. [Link]
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
-
ChemSrc. (2025). This compound. Retrieved from [Link]
-
Chen, Y., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(20), 5450-5454. [Link]
-
Santschi, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 398-406. [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Sources
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. Page loading... [guidechem.com]
- 4. CAS#:237761-81-8 | this compound | Chemsrc [chemsrc.com]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the Suzuki-Miyaura cross-coupling of 3'-Fluoro-4'-(trifluoromethyl)acetophenone. This substrate presents unique challenges due to its electron-deficient nature, and this resource is designed to help you navigate these complexities to achieve optimal reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Problem 1: My reaction shows low or no conversion of the starting aryl halide.
You are observing a significant amount of unreacted this compound in your reaction mixture by TLC or LC-MS analysis.
-
Possible Cause 1: Inefficient Catalyst System. The substrate is an electron-deficient aryl halide, which, while primed for oxidative addition, requires a highly active and robust catalyst to complete the full catalytic cycle efficiently.[1][2] Standard catalysts like Pd(PPh₃)₄ may be insufficient, especially if the halide is a chloride.[3]
-
Proposed Solution 1: Employ Modern Catalyst Systems.
-
Catalyst Precursor: Use a Pd(II) precursor like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃. These are often more effective than pre-formed Pd(PPh₃)₄ when paired with a suitable ligand.[4]
-
Ligand Selection: The key to success is often the ligand. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands stabilize the palladium center and accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[7]
-
-
Possible Cause 2: Suboptimal Base Selection. The base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8][9] An inappropriate base can lead to a stalled reaction.
-
Proposed Solution 2: Screen Effective Bases.
-
For challenging couplings, stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[3][4]
-
If your substrate is sensitive to strongly basic conditions, powdered potassium fluoride (KF) can be an effective, milder alternative.[6][8]
-
-
Possible Cause 3: Poor Reagent Solubility. If any of the key components (aryl halide, boronic acid, base) are not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete.[10][11]
-
Proposed Solution 3: Optimize the Solvent System.
-
Aprotic polar or ethereal solvents are standard. Toluene, 1,4-dioxane, or THF, often with a small amount of water (e.g., 10:1 organic to water), are commonly used.[3]
-
Ensure vigorous stirring, especially for biphasic mixtures, to maximize interfacial contact where the reaction occurs.[12] If solubility remains an issue, consider a different solvent system like DMF or CPME.[10][11]
-
Problem 2: I am observing significant formation of side products.
Your analysis shows the desired product, but it is contaminated with dehalogenated starting material, homocoupled boronic acid, or products of protodeboronation.
-
Possible Cause 1: Homocoupling of the Boronic Acid. This side reaction, which forms a symmetrical biaryl from two molecules of your boronic acid, is almost always caused by the presence of oxygen in the reaction mixture.[10][13] Oxygen can oxidize the Pd(0) catalyst prematurely or facilitate the homocoupling pathway.
-
Proposed Solution 1: Ensure Rigorous Exclusion of Oxygen.
-
Degassing: Thoroughly degas your solvent(s) before use. This can be done by bubbling an inert gas (argon or nitrogen) through the liquid for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[3][10]
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox. Evacuate and backfill the reaction vessel with inert gas at least three times before adding the solvent and catalyst.[3]
-
-
Possible Cause 2: Protodeboronation of the Boronic Acid. This is the cleavage of the C-B bond by a proton source (often water), converting your valuable boronic acid back into its corresponding arene and effectively halting the reaction.[3][10] Electron-withdrawing groups on the boronic acid can sometimes increase its susceptibility to this side reaction.[14]
-
Proposed Solution 2: Protect the Boronic Acid and Control Water Content.
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or neopentylglycol ester. These are generally more resistant to protodeboronation.
-
Anhydrous Conditions: If protodeboronation is severe, switch to anhydrous conditions. Use a non-aqueous base like K₃PO₄ or CsF and dry solvents.[15] While some water can be beneficial, excess water is detrimental.[3]
-
-
Possible Cause 3: Dehalogenation of the Aryl Halide. This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be promoted by certain bases or impurities that act as hydride sources.[1]
-
Proposed Solution 3: Modify Reaction Parameters.
-
Base and Solvent Choice: Change the base or solvent system. Sometimes, switching from a carbonate to a phosphate base, or changing the solvent, can mitigate this issue.[16]
-
Lower Temperature/Shorter Time: If the desired coupling is fast, running the reaction at a lower temperature or for a shorter duration may reduce the extent of competing dehalogenation.
-
Frequently Asked Questions (FAQs)
Q1: How do the fluoro, trifluoromethyl, and acetophenone groups on my substrate affect the Suzuki coupling?
A1: These are all electron-withdrawing groups, which makes the aryl halide electron-deficient. This has a significant and generally positive effect on the first step of the catalytic cycle: oxidative addition.[1] The electron-poor nature of the carbon-halogen bond makes it more susceptible to insertion by the Pd(0) catalyst.[2][17] Therefore, this step is typically not the rate-limiting factor for your substrate. However, a highly effective catalyst system is still required to ensure the subsequent transmetalation and reductive elimination steps proceed efficiently.
Q2: Which specific palladium catalyst and ligand combination do you recommend as a starting point?
Q3: My reaction turns black immediately. Is this a sign of failure?
A3: The formation of a black precipitate, known as palladium black, indicates that the palladium catalyst has agglomerated and crashed out of solution, rendering it inactive.[5] This is a common sign of a failed reaction. It is typically caused by catalyst decomposition due to the presence of oxygen, high temperatures, or an inappropriate ligand that fails to stabilize the catalytic species.[5] Ensuring a rigorously inert atmosphere and using a robust, bulky ligand are the best ways to prevent this.[16]
Q4: Can I use potassium trifluoroborate salts instead of boronic acids?
A4: Absolutely. Potassium aryltrifluoroborates (ArBF₃K) are excellent alternatives to boronic acids.[18] They are often crystalline, air-stable solids that are easier to handle and purify than the corresponding boronic acids.[15] They are also less prone to protodeboronation. Couplings with trifluoroborates typically require a base like Cs₂CO₃ or K₂CO₃ and can be performed under similar conditions to boronic acid couplings.[18][19]
Data Presentation: Optimized Reaction Conditions
The following table summarizes representative conditions for the Suzuki coupling of analogous electron-deficient halo-acetophenone derivatives, which serve as a predictive model for optimizing the reaction of this compound.
| Entry | Aryl Halide (X) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-4'-(CF₃)acetophenone | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | >95 | [20] |
| 2 | 4-Bromo-4'-(CF₃)acetophenone | [PdCl(allyl)]₂ (1) | SPhos (2) | Cs₂CO₃ (2.0) | Toluene | 110 | 6 | 96 | [20] |
| 3 | 4-Chloro-4'-(CF₃)acetophenone | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 93 | [20] |
| 4 | 4-Chloro-4'-(CF₃)acetophenone | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | t-AmylOH | 110 | 8 | 95 | [4] |
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound Bromide
This protocol provides a robust starting point for the coupling of 3'-Bromo-5'-fluoro-4'-(trifluoromethyl)acetophenone with a generic arylboronic acid.
Reagents:
-
3'-Bromo-5'-fluoro-4'-(trifluoromethyl)acetophenone (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 Precatalyst (2 mol %)
-
Potassium Phosphate (K₃PO₄), powdered (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.[3]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[9]
Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][17][21]
Caption: A decision tree for troubleshooting failed Suzuki couplings.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. [Link]
-
Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging - UBC Chemistry. [Link]
-
'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - Royal Society of Chemistry. [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]
-
Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging | Request PDF - ResearchGate. [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat - ACS Publications. [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation | Journal of the American Chemical Society. [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF - ResearchGate. [Link]
-
Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations | The Journal of Organic Chemistry - ACS Publications. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group, Harvard University. [Link]
-
Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis - PubMed. [Link]
-
Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis | Organic Letters - ACS Publications. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides - ACS Publications. [Link]
-
Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates With Aryl Chlorides - PubMed. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF - ResearchGate. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and - MDPI. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. byjus.com [byjus.com]
Technical Support Center: Synthesis of 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Welcome to the technical support center for the synthesis of 3'-Fluoro-4'-(trifluoromethyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. Here, we provide in-depth, experience-based insights and practical solutions in a direct question-and-answer format.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its unique electronic properties, imparted by the fluorine and trifluoromethyl substituents, make it a valuable precursor for synthesizing a wide range of bioactive molecules and functional materials. However, its synthesis is not without challenges, and the formation of undesired side products can significantly impact yield and purity. This guide aims to address these issues head-on, providing you with the knowledge to optimize your synthetic route and achieve high-quality results.
Troubleshooting Guide: Side Product Formation
This section addresses specific issues related to the formation of byproducts during the synthesis of this compound, particularly via the common Friedel-Crafts acylation route.
Question 1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and improve the regioselectivity of my acylation?
Answer:
The most common isomeric byproduct in the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene is the 2'-fluoro-3'-(trifluoromethyl)acetophenone . The formation of this isomer is a direct consequence of the directing effects of the substituents on the aromatic ring.
Causality:
In electrophilic aromatic substitution reactions like Friedel-Crafts acylation, the existing substituents on the benzene ring direct the incoming electrophile (the acyl group) to specific positions.[1][2]
-
The fluoro group is an ortho, para-director. It activates these positions towards electrophilic attack through resonance donation of its lone pair electrons.
-
The trifluoromethyl group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect.[3]
The desired product, this compound, results from acylation at the position para to the fluorine and meta to the trifluoromethyl group. The isomeric byproduct arises from acylation at the position ortho to the fluorine and meta to the trifluoromethyl group. The ratio of these isomers is influenced by both electronic and steric factors.
Troubleshooting Protocol:
-
Reaction Temperature: Lowering the reaction temperature can often enhance regioselectivity. At lower temperatures, the reaction is more kinetically controlled, favoring the formation of the sterically less hindered para product over the ortho product.
-
Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃) can significantly influence the isomer ratio. Experiment with different Lewis acids and stoichiometries to find the optimal conditions for your specific substrate.
-
Solvent Effects: The polarity of the solvent can affect the stability of the reaction intermediates and transition states. A systematic screening of solvents (e.g., dichloromethane, dichloroethane, nitrobenzene) may reveal conditions that favor the desired isomer.
Question 2: I am observing polyacylation in my reaction mixture. What causes this and how can I prevent it?
Answer:
Polyacylation, the introduction of more than one acyl group onto the aromatic ring, is a potential side reaction in Friedel-Crafts acylation.[4] However, it is generally less common than polyalkylation because the acetyl group is deactivating.
Causality:
The acetyl group (-COCH₃) is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[2] This inherent property makes the mono-acylated product less reactive than the starting material, thus disfavoring a second acylation. If you are observing significant polyacylation, it could be due to:
-
Excessively harsh reaction conditions: High temperatures and a large excess of the acylating agent and Lewis acid can overcome the deactivating effect of the first acyl group.
-
Highly activated starting material: If your starting material contains strong activating groups in addition to the fluorine, the ring may remain sufficiently reactive for a second acylation to occur.
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess (typically 1.1 to 1.2 equivalents) of the acylating agent (e.g., acetyl chloride or acetic anhydride) and the Lewis acid.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of polyacylated products. Running the reaction at the lowest effective temperature will also help.
-
Order of Addition: Adding the aromatic substrate to the pre-formed complex of the acylating agent and Lewis acid can sometimes help to minimize local excesses of the electrophile and reduce polyacylation.
Question 3: My final product is contaminated with a colored impurity that is difficult to remove. What could it be and what purification strategies do you recommend?
Answer:
Colored impurities in Friedel-Crafts acylation reactions are often due to the formation of charge-transfer complexes or decomposition of the starting materials or products under the reaction conditions.
Causality:
-
Charge-Transfer Complexes: Lewis acids can form colored complexes with the aromatic compounds and the ketone product.
-
Decomposition: At elevated temperatures, or in the presence of strong Lewis acids, side reactions such as charring or polymerization can occur, leading to colored, often tarry, byproducts.
-
Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the aromatic substrate or product can lead to colored impurities.
Purification Strategies:
| Purification Method | Description | Advantages | Disadvantages |
| Aqueous Work-up | Quenching the reaction with dilute acid (e.g., HCl) followed by extraction with an organic solvent. | Removes the Lewis acid and other inorganic salts. | May not remove all colored organic impurities. |
| Column Chromatography | Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase (e.g., a mixture of hexane and ethyl acetate). | Highly effective for separating compounds with different polarities. | Can be time-consuming and requires significant solvent volumes. |
| Distillation | Purification based on differences in boiling points. | Effective for thermally stable, volatile compounds. | May not be suitable for high-boiling or thermally sensitive compounds. |
| Recrystallization | Purification of a solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Can yield very pure product. | Only applicable to solid products and requires finding a suitable solvent system. |
For this compound, which is a liquid at room temperature, vacuum distillation is often the most effective method for removing high-boiling colored impurities. If distillation is not sufficient, column chromatography on silica gel is a reliable alternative.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic routes include:
-
Friedel-Crafts Acylation: This is a widely used method involving the reaction of 1-fluoro-2-(trifluoromethyl)benzene with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
-
From 3-Amino-4-fluorobenzotrifluoride: This route involves diazotization of the amino group followed by a reaction sequence to introduce the acetyl group.
-
Grignard Reaction: Reaction of a Grignard reagent derived from a suitable halo-substituted precursor with an acetylating agent.
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring the reaction.
-
TLC: Allows for a quick and qualitative assessment of the reaction progress by visualizing the disappearance of the starting material and the appearance of the product.
-
GC-MS: Provides quantitative information about the conversion of the starting material and the formation of products and byproducts, as well as their mass spectra for identification.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Lewis Acids: Lewis acids like aluminum chloride are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. Handle them with care in a well-ventilated fume hood.
-
Solvents: Many of the solvents used, such as dichloromethane, are volatile and have associated health risks. Ensure proper ventilation.
-
Inert Atmosphere: For many of these reactions, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Visualizing Reaction Pathways and Troubleshooting
Friedel-Crafts Acylation and Isomer Formation
Caption: A logical workflow for troubleshooting side product formation.
References
Sources
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
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- 8. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]
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- 10. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of 3'-Fluoro-4'-(trifluoromethyl)acetophenone by Recrystallization
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3'-Fluoro-4'-(trifluoromethyl)acetophenone via recrystallization. This document offers troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to ensure the successful purification of this important chemical intermediate.
PART 1: Troubleshooting Guide
This section addresses common challenges encountered during the recrystallization of this compound and provides practical solutions.
Question: The compound is not dissolving completely, even when heating the solvent.
Answer: This is a frequent issue that can often be resolved by addressing solvent choice and volume.
-
Insufficient Solvent: This is the most common reason for incomplete dissolution.[1] Add small portions of hot solvent sequentially until the solid fully dissolves. Be mindful not to add a large excess, as this will reduce your final yield.[2][3]
-
Inappropriate Solvent: The principle of "like dissolves like" is a good starting point for solvent selection.[4] this compound is a moderately polar molecule. Solvents such as ethanol, isopropanol, or mixtures like hexane/ethyl acetate are often suitable. If the compound remains insoluble even in a large volume of boiling solvent, a different solvent system should be considered.
-
Heating: Ensure the solvent is heated to its boiling point to maximize the solubility of your compound. For higher-boiling solvents, a heating mantle is appropriate, while a steam bath can be used for lower-boiling solvents.[5]
Question: The compound has "oiled out" instead of forming crystals.
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cools too quickly.
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[1] Allow the flask to cool slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling and the formation of well-defined crystals.[2][6]
-
Add More Solvent: If an oil has formed, reheat the mixture until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the concentration before attempting to cool the solution again.[1]
-
Consider a Different Solvent System: Oiling out can be more prevalent with certain solvent mixtures.[1] If the problem persists, re-evaluating your solvent choice is recommended.
Question: No crystals have formed after cooling the solution.
Answer: A lack of crystal formation usually indicates that the solution is not supersaturated or that crystal nucleation has not been initiated.
-
Induce Crystallization:
-
Reduce Solvent Volume: It's possible that too much solvent was used initially.[1][2] Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Re-evaluate Solvent Choice: If all other methods fail, the compound may be too soluble in the chosen solvent even at low temperatures. In this case, the solvent should be removed by rotary evaporation and the recrystallization attempted with a different solvent.[1][2]
PART 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the key physical and chemical properties of this compound?
This compound is an important intermediate in organic synthesis.[7] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₄O | [8][9] |
| Molecular Weight | 206.14 g/mol | [8][9] |
| Appearance | Colorless to weak yellow liquid | [7] |
| Boiling Point | 225.6 ± 40.0 °C at 760 mmHg | [9] |
| Density | 1.3 ± 0.1 g/cm³ | [9] |
FAQ 2: How do I select an appropriate solvent for recrystallization?
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] For aromatic ketones like this compound, common solvent systems include:
-
Single Solvents: Ethanol, isopropanol, acetone.
-
Mixed Solvents: Ethanol/water, hexane/ethyl acetate, methanol/diethyl ether.[10][11][12]
It is always advisable to perform small-scale solubility tests with a variety of solvents to identify the optimal system for your specific compound and impurity profile.[10]
FAQ 3: What safety precautions should be taken during this procedure?
This compound may cause skin, eye, and respiratory irritation.[8][13] Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with the skin and eyes.
PART 3: Experimental Protocol & Visualization
Detailed Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture to a gentle boil while stirring until the solid is completely dissolved.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is critical to prevent the inclusion of these impurities in the final crystals.[5]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[6]
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visual Workflow for Recrystallization Troubleshooting
Caption: A troubleshooting flowchart for the recrystallization process.
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemsrc. (2025, September 3). CAS#:237761-81-8 | this compound. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8). Retrieved from [Link]
- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 12. reddit.com [reddit.com]
- 13. 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Grignard Reactions with 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals employing the Grignard reaction with 3'-Fluoro-4'-(trifluoromethyl)acetophenone. This guide is structured to provide in-depth, practical solutions to common challenges encountered during this specific transformation. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly enhances the electrophilicity of the carbonyl carbon in this substrate.[1] This heightened reactivity, while advantageous, also predisposes the reaction to specific side pathways and operational sensitivities. This resource offers a curated question-and-answer format to directly address and resolve these potential issues.
Troubleshooting Guide
This section addresses the most frequently encountered problems during the Grignard reaction with this compound, providing causal explanations and actionable protocols.
Question 1: My Grignard reaction fails to initiate or shows very low conversion. What are the likely causes and how can I resolve this?
Answer:
Failure to initiate is a classic issue in Grignard syntheses and almost invariably points to one of three areas: presence of moisture, insufficiently activated magnesium, or impurities.
1. Ensure Absolutely Anhydrous Conditions: Grignard reagents are exceptionally sensitive to water.[2][3] Any protic species will quench the reagent, leading to reaction failure.
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours, followed by cooling under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Solvents: Solvents must be anhydrous. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard but must be properly dried before use.[2]
| Solvent Drying Method | Description | Reference |
| Sodium/Benzophenone | A common method where sodium metal and benzophenone are added to the solvent. A persistent deep blue or purple color indicates the solvent is anhydrous and oxygen-free. | [4][5] |
| Molecular Sieves | Activated 3Å or 4Å molecular sieves can effectively dry solvents. Ensure the sieves are activated by heating in an oven prior to use.[6] | [6] |
| **Calcium Hydride (CaH₂) ** | Effective for drying ethers and hydrocarbons. The solvent is typically refluxed over CaH₂ and then distilled. | [4] |
2. Activate the Magnesium: A passivating layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction.[7]
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle can expose a fresh, reactive surface.[8]
-
Chemical Activation: The use of activators is highly recommended. Small amounts of iodine (a few crystals) or 1,2-dibromoethane are commonly used to etch the magnesium surface and initiate the reaction.[7][8] The reaction with 1,2-dibromoethane produces ethylene gas and MgBr₂, cleaning the magnesium surface.[7][9]
Experimental Protocol: Magnesium Activation with 1,2-Dibromoethane
-
To a flame-dried, three-necked flask under an inert atmosphere, add the magnesium turnings.
-
Add a small volume of anhydrous THF or diethyl ether.
-
Inject a small amount (a few drops) of 1,2-dibromoethane directly onto the magnesium surface.
-
Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by bubbling (ethylene gas evolution).[7]
-
Once the reaction subsides, the magnesium is activated and ready for the addition of the organohalide.
3. Purity of Reagents: Ensure the organohalide and the this compound are pure and free from moisture.
Question 2: I'm observing significant formation of a byproduct, and my desired tertiary alcohol yield is low. What are the common side reactions and how can they be minimized?
Answer:
The highly activated nature of the ketone substrate can lead to several competing reaction pathways.
1. Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from the acetophenone to form an enolate.[10][11] This is particularly problematic with bulky Grignard reagents. Upon workup, this enolate will be protonated, regenerating the starting ketone.
-
Solution:
-
Lower the Reaction Temperature: Performing the addition of the ketone at low temperatures (e.g., -78 °C) can favor the kinetic 1,2-addition pathway over enolization.[12]
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can generate an organocerium reagent in situ, which is more oxophilic and less basic, thereby suppressing enolization. This is known as the Luche reaction.[12]
-
2. Reduction: If the Grignard reagent possesses a β-hydride (e.g., isopropylmagnesium bromide), it can reduce the ketone to the corresponding secondary alcohol via a six-membered transition state.[10]
-
Solution:
3. Wurtz Coupling: The Grignard reagent can react with the unreacted organohalide to form a homocoupled byproduct (R-R).[1]
-
Solution:
-
Slow Addition: During the formation of the Grignard reagent, ensure a slow, dropwise addition of the organohalide to the magnesium suspension. This maintains a low concentration of the halide, favoring the reaction with magnesium.[1]
-
Workflow for Minimizing Side Reactions
Caption: Troubleshooting Decision Tree for Grignard Side Reactions.
Frequently Asked Questions (FAQs)
Q1: What is the effect of the trifluoromethyl group on the Grignard reaction?
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group. This has two primary effects on the reaction with this compound:
-
Increased Carbonyl Electrophilicity: It significantly increases the electrophilicity of the carbonyl carbon, making the ketone more reactive towards nucleophilic attack by the Grignard reagent.[1]
-
Potential for Side Reactions with the Grignard Reagent Itself: There are reports of exothermic decomposition and even detonations with trifluoromethyl-substituted Grignard reagents, particularly at higher concentrations.[13][14][15] While the substrate itself is not a Grignard reagent, this highlights the energetic nature of molecules containing this functional group and underscores the need for caution, especially during scale-up. It is recommended to maintain lower concentrations and ensure adequate cooling during the reaction.[13][14]
Q2: Which solvent is better for this reaction: diethyl ether or THF?
Both diethyl ether and THF are suitable solvents for Grignard reactions. However, THF is a more polar solvent and a better Lewis base, which can increase the reactivity of the Grignard reagent by solvating the magnesium ion more effectively and breaking up dimeric aggregates.[12][16] For a highly activated substrate like this compound, the enhanced reactivity in THF may be beneficial but could also exacerbate side reactions if not properly controlled. Diethyl ether, with its lower boiling point (35 °C), can offer gentler reflux conditions.[7] The choice may depend on the specific Grignard reagent being used and the desired reaction temperature.
Q3: How can I accurately determine the concentration of my prepared Grignard reagent?
It is crucial to determine the exact concentration of your Grignard reagent before use to ensure accurate stoichiometry. Titration is the standard method.
-
Titration with an Indicator: A common method involves using an indicator like 1,10-phenanthroline. The Grignard reagent forms a colored complex with the indicator. This solution is then titrated with a standard solution of a secondary alcohol (e.g., sec-butanol or (-)-menthol) until the color disappears, signaling the endpoint.[17][18][19]
-
Iodine Titration: Another reliable method involves titrating the Grignard reagent against a standard solution of iodine (I₂) in the presence of lithium chloride. The endpoint is the disappearance of the characteristic brown color of iodine.[18][20]
Experimental Protocol: Titration with Iodine
-
In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in anhydrous THF containing 0.5 M LiCl.[20]
-
Cool the iodine solution to 0 °C.
-
Slowly add the Grignard reagent solution dropwise via a syringe to the stirred iodine solution.
-
The endpoint is reached when the solution transitions from brown/yellow to colorless.[20]
-
The concentration of the Grignard reagent can be calculated based on the volume added and the initial moles of iodine.
Q4: Are there any specific safety considerations for Grignard reactions involving trifluoromethylated aromatic compounds?
Yes. As mentioned, trifluoromethyl-substituted Grignard reagents have been reported to be thermally unstable and potentially explosive.[13][15] While you are using a trifluoromethyl-substituted ketone, not forming the corresponding Grignard reagent, caution is still warranted due to the high reactivity and potential for exothermic events.
-
Work on a Safe Scale: Avoid large-scale reactions until the process is well-understood and optimized.
-
Maintain Temperature Control: Use an ice bath or other cooling methods, especially during the addition of the Grignard reagent to the ketone, to dissipate the heat of reaction.[21]
-
Quenching: Quench the reaction slowly and carefully with a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).[21] Avoid quenching with water directly, as the reaction can be extremely vigorous.
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent both moisture contamination and potential oxidation.[2]
Logical Flow of a Successful Grignard Reaction
Caption: Step-by-step workflow for the Grignard reaction.
References
- Benchchem. (n.d.). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
- Organic Process Research & Development. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
- Unknown. (n.d.). 25. The Grignard Reaction.
- Sciencemadness Wiki. (2019, April 1). Grignard reagent.
- Benchchem. (n.d.). Titration methods for determining the concentration of Grignard reagents from 3-Bromo-3-methylpentane.
- Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think.
- ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?.
- ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?.
- Scribd. (n.d.). Titration Grignard and BuLi.
- ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the....
- Organic Syntheses Procedure. (n.d.). 3.
- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
- YouTube. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium.
- Journal of Chemical Education. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment.
- American Chemical Society. (2009, June 25). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange.
- ResearchGate. (2025, August 7). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect.
- Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents.
- Benchchem. (n.d.). Troubleshooting guide for Grignard reactions involving sterically hindered ketones.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
- ACS Publications. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent.
- Benchchem. (n.d.). Application Notes and Protocols for the Grignard Reaction of 3-(Trifluoromethyl)benzaldehyde.
- Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
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- 2. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
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Technical Support Center: Purification of 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Welcome to the technical support guide for 3'-Fluoro-4'-(trifluoromethyl)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this important synthetic intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Understanding your synthesis is the first step in designing an effective purification strategy. Common synthetic pathways involve starting materials like m-trifluoromethylaniline or 3-bromo-benzotrifluoride.[1][2][3]
Here are the likely classes of impurities you may encounter:
-
Unreacted Starting Materials: Residuals of the initial reactants are a common source of contamination. For instance, if you are using a Heck-type reaction, you might find leftover 3-bromo-benzotrifluoride or vinyl ethers.[3][4]
-
Reaction Intermediates: In multi-step syntheses, such as those involving diazotization of anilines, incompletely converted intermediates like the corresponding oxime can persist in the crude product.[2][5]
-
Reagents and Catalysts: Depending on the reaction, you may have residual catalysts (e.g., copper or palladium salts) or reagents like triethylamine or triphenylphosphine.[2][4]
-
Byproducts of Side Reactions: Isomeric acetophenones can form if the starting materials are not isomerically pure.[4] Hydrolysis of the trifluoromethyl group, though generally requiring harsh conditions, can lead to the corresponding benzoic acid derivative. Additionally, using pyrophoric reagents like n-butyllithium can introduce a different set of byproducts.[1][6]
-
Solvents: High-boiling point solvents used in the reaction (e.g., propylene carbonate, N,N-dimethylformamide) may be carried through into the crude product.[3][4]
Q2: How can I perform a quick preliminary analysis of my crude product to guide my purification strategy?
A2: A rapid assessment of purity and the nature of the impurities is crucial. We recommend two primary techniques:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for visualizing the complexity of your crude mixture. By spotting your crude material alongside the starting materials on a silica gel plate and eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), you can quickly determine the presence of unreacted starting materials and the number of byproducts. The relative polarity of the impurities will directly inform your strategy for column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more detailed analysis, GC-MS provides information on both the retention time (related to boiling point and polarity) and the mass of the components in your mixture. This can help identify volatile impurities and confirm the presence of your desired product. Commercial suppliers often use GC to specify purity, with assays typically at or above 97-99%.[5][7]
Troubleshooting and Purification Protocols
The purification of this compound, a liquid at room temperature, typically follows a logical workflow from initial work-up to high-purity polishing.[8][9]
Caption: General purification workflow for this compound.
Protocol 1: Standard Aqueous Work-up
Objective: To remove inorganic salts, water-soluble reagents, and acidic or basic impurities before proceeding to distillation or chromatography.
Rationale: Many syntheses leave behind acids, bases, or salts that can interfere with subsequent purification steps. A series of washes exploits the differential solubility of these impurities in aqueous versus organic layers. For example, a patent describing a Heck reaction uses washes to remove triethylamine and other salts.[3][4]
Step-by-Step Methodology:
-
Transfer the crude reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Acid Wash: Add an equal volume of a dilute acid solution (e.g., 1 M HCl). Shake gently and allow the layers to separate. Drain the aqueous layer. This step is crucial for removing basic impurities like residual amines.[4]
-
Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake, venting frequently to release any CO₂ gas formed from neutralization. This removes residual acid. Separate the layers. Some protocols may also use a dilute sodium hydroxide wash.[5]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, washed product.
Protocol 2: Fractional Vacuum Distillation
Objective: To purify the compound based on its boiling point, effectively removing non-volatile residues and impurities with significantly different boiling points.
Rationale: this compound has a relatively high atmospheric boiling point (approx. 225.6 °C at 760 mmHg)[9]. Performing distillation under vacuum lowers the boiling point, preventing potential thermal degradation of the product. This method is highly effective for large-scale purification.[5][10]
| Compound | Boiling Point (°C / pressure) | Rationale for Separation |
| This compound | 225.6 / 760 mmHg [9] | Target Compound |
| Toluene (common solvent) | 111 / 760 mmHg | Lower boiling point |
| 3-Bromo-benzotrifluoride (starting material) | 152 / 760 mmHg | Lower boiling point |
| Triphenylphosphine (reagent byproduct) | 377 / 760 mmHg | Higher boiling point |
Step-by-Step Methodology:
-
Set up a fractional distillation apparatus equipped for vacuum. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude product from the aqueous work-up into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fractions that distill at the expected temperature and pressure range for your product. Discard the initial lower-boiling forerun and the high-boiling residue.
-
Monitor the purity of the collected fractions using TLC or GC. Combine the pure fractions.
Protocol 3: Flash Column Chromatography
Objective: To achieve high purity by separating the target compound from structurally similar or non-volatile impurities that are not effectively removed by distillation.
Rationale: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. For fluorinated compounds, specialized fluorinated HPLC phases exist, highlighting that unique interactions can be exploited for separation.[11][12] While standard silica gel is often sufficient, this principle applies to TLC method development.
Caption: Decision flowchart for developing a column chromatography method.
Step-by-Step Methodology:
-
Method Development (TLC):
-
Find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product a Retention Factor (Rf) of approximately 0.25-0.35.
-
Ensure that the impurity spots are well-resolved from the product spot.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the elution solvent or a stronger, volatile solvent like dichloromethane.
-
Alternatively, for less soluble samples, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and apply gentle, positive pressure.
-
Collect fractions continuously in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified this compound.
-
Final Purity Confirmation
After purification, it is essential to confirm the identity and purity of the final product. Standard characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation and can reveal the presence of minor impurities.
-
High-Performance Liquid Chromatography (HPLC): Can provide a quantitative assessment of purity. Fluorinated columns may offer enhanced selectivity for resolving fluorinated isomers.[12]
-
Gas Chromatography (GC): An excellent method for assessing the purity of volatile compounds and is often the standard for commercial specifications.[7]
By methodically applying these principles and protocols, you can confidently address the purification challenges associated with this compound, ensuring the high-quality material required for successful research and development.
References
- Deepak Nitrite Limited. (2023). A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap). (WO2023223105A1). Google Patents.
- Ciba Specialty Chemicals Holding Inc. (2002). Process for the preparation of trifluoromethyl acetophenone. (US6420608B1). Google Patents.
- Wuxi Apptec Co Ltd. (2013). Method for synthesizing m-trifluoromethyl acetophenone. (CN103193611A). Google Patents.
- Ling, Y. (2012). Method for synthesizing trifluoromethyl acetophenone. (CN102690180A). Google Patents.
-
Ciba Specialty Chemicals Holding Inc. (2002). Process for the preparation of trifluoromethyl acetophenone. (EP 0993432 B1). European Patent Office. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:237761-81-8 | this compound. Retrieved from [Link]
-
HPLC. (n.d.). Fluorinated columns. Retrieved from [Link]
-
PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]
- Hikal Limited. (2021). A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime. (WO 2021/171301 A1). Google APIs.
-
Patsnap. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone. Retrieved from [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity 3'-(Trifluoromethyl)acetophenone: A Buyer's Guide from China. Retrieved from [Link]
-
Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Maag, H., et al. (2023). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. Retrieved from [Link]
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- 3. data.epo.org [data.epo.org]
- 4. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 5. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 6. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. CAS#:237761-81-8 | this compound | Chemsrc [chemsrc.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorinated columns [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Strategic Prevention of Byproduct Formation in 3'-Fluoro-4'-(trifluoromethyl)acetophenone Synthesis
Welcome to the Technical Support Center for the synthesis of 3'-Fluoro-4'-(trifluoromethyl)acetophenone. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, achieving high purity and yield is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and proactively prevent the formation of common byproducts. Here, we dissect the causality behind experimental choices to empower you with a robust, self-validating protocol.
I. Core Synthesis Strategies and Potential Pitfalls
The synthesis of this compound can be approached through several pathways. Understanding the nuances of each is the first step in mitigating byproduct formation.
A. Friedel-Crafts Acylation of 1-Fluoro-2-(trifluoromethyl)benzene
This is a common and direct method. However, the directing effects of the fluorine and trifluoromethyl groups can lead to isomeric impurities.
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation
Q1: What are the expected primary and side products in the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene?
The primary desired product is this compound. The main byproduct is the isomeric 2'-Fluoro-3'-(trifluoromethyl)acetophenone. The fluorine atom is an ortho, para-director, while the trifluoromethyl group is a meta-director. The substitution pattern is therefore a result of the interplay between these directing effects.
Q2: Why is the formation of the 2'-fluoro isomer a significant issue?
The formation of the 2'-fluoro isomer is a common issue. While the fluorine directs ortho and para, and the trifluoromethyl group directs meta, the electronic and steric effects can lead to a mixture of products. The desired this compound is formed when acylation occurs at the position para to the fluorine and meta to the trifluoromethyl group. The undesired 2'-fluoro-3'-(trifluoromethyl)acetophenone results from acylation ortho to the fluorine.
Q3: Can polyacylation occur?
Polyacylation is a potential side reaction in Friedel-Crafts acylations. However, the presence of the electron-withdrawing acetyl and trifluoromethyl groups on the aromatic ring deactivates it towards further electrophilic substitution, making a second acylation less favorable.[1] Harsh reaction conditions such as high temperatures or a large excess of the acylating agent can increase the likelihood of this byproduct.[1]
B. Grignard and Organolithium Reactions
These methods offer alternative routes, often starting from a corresponding benzonitrile or benzoyl chloride. However, they come with their own set of potential side reactions.
Frequently Asked Questions (FAQs): Organometallic Reactions
Q1: What are the common byproducts when using a Grignard reagent with 3-fluoro-4-(trifluoromethyl)benzonitrile?
The primary reaction involves the addition of the Grignard reagent (e.g., methylmagnesium bromide) to the nitrile, which upon hydrolysis yields the ketone. Common side reactions include:
-
Wurtz Coupling: The Grignard reagent can react with any unreacted starting halide.[2]
-
Reduction of the Nitrile: If the Grignard reagent has β-hydrogens, it can act as a reducing agent.[2]
-
Incomplete Hydrolysis: The intermediate imine may not fully hydrolyze to the ketone, leading to impurities.
Q2: What challenges are associated with using organolithium reagents?
Organolithium reagents are highly reactive and can be less selective than Grignard reagents.[3][4][5] Potential side reactions include:
-
Addition to the Trifluoromethyl Group: The highly nucleophilic organolithium reagent can potentially react with the trifluoromethyl group.
-
Metal-Halogen Exchange: This can lead to a mixture of products if not properly controlled.
-
Over-addition: While less common with nitriles, it's a possibility with other starting materials like esters.[6]
II. Troubleshooting Guides: A Proactive Approach
This section provides actionable solutions to common problems encountered during the synthesis of this compound.
A. Issue: Low Yield and Purity in Friedel-Crafts Acylation
Symptoms:
-
GC-MS or NMR analysis shows a significant percentage of the 2'-fluoro isomer.
-
The isolated yield of the desired product is below expectations.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Inadequate Catalyst | The choice and quality of the Lewis acid catalyst (e.g., AlCl₃) are critical. An inactive or insufficient amount of catalyst can lead to poor conversion and reduced selectivity. | Use a high-purity, anhydrous Lewis acid. Consider alternative catalysts like scandium triflate which can offer higher selectivity.[1] Ensure a stoichiometric amount of catalyst is used, as it complexes with the product. |
| Suboptimal Temperature | High reaction temperatures can overcome the activation energy barrier for the formation of the less-favored isomer, reducing selectivity. | Maintain a low reaction temperature, typically between 0°C and room temperature, to favor the thermodynamically more stable this compound.[7] |
| Moisture Contamination | Water will deactivate the Lewis acid catalyst, quenching the reaction and leading to the formation of byproducts from the hydrolysis of the acylating agent. | Conduct the reaction under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[1] |
B. Issue: Byproduct Formation in Grignard/Organolithium Reactions
Symptoms:
-
Presence of unreacted starting material and/or homocoupled byproducts.
-
The final product is contaminated with the corresponding alcohol.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Slow Grignard Formation | Incomplete formation of the Grignard reagent leads to unreacted magnesium and alkyl/aryl halide in the reaction mixture. | Ensure the magnesium turnings are activated (e.g., with a crystal of iodine) and that the solvent is completely anhydrous. |
| Poor Temperature Control | The addition of the carbonyl-containing starting material to the organometallic reagent is exothermic and can lead to side reactions if not controlled.[2] | Add the electrophile (e.g., 3-fluoro-4-(trifluoromethyl)benzonitrile) slowly to the Grignard or organolithium reagent at a low temperature (0°C or below).[2] |
| Inefficient Quenching | The work-up procedure is crucial for obtaining a pure product. Improper quenching can lead to the isolation of intermediates or degradation of the desired product. | Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.[2] This protonates the intermediate and helps to precipitate magnesium salts. |
III. Experimental Protocols: Best Practices
A. Protocol: High-Selectivity Friedel-Crafts Acylation
This protocol is designed to maximize the yield of this compound while minimizing the formation of the 2'-fluoro isomer.
Materials:
-
1-Fluoro-2-(trifluoromethyl)benzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise to the suspension.
-
After the addition is complete, add 1-fluoro-2-(trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation.
B. Visualizing the Workflow: Friedel-Crafts Acylation
Caption: High-level workflow for the Friedel-Crafts acylation protocol.
IV. Byproduct Formation Pathways
Understanding the mechanisms that lead to byproduct formation is key to their prevention.
A. Isomer Formation in Friedel-Crafts Acylation
The formation of the 2'-fluoro isomer is a kinetically controlled process that can be disfavored by optimizing reaction conditions.
Caption: Competing pathways in Friedel-Crafts acylation.
V. Concluding Remarks
The successful synthesis of this compound hinges on a deep understanding of the reaction mechanisms and a proactive approach to troubleshooting. By carefully selecting the synthetic route and meticulously controlling the reaction parameters, the formation of undesirable byproducts can be significantly minimized. This guide serves as a foundational resource to aid in the development of robust and reproducible synthetic protocols.
VI. References
-
Patsnap. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone. Eureka. Retrieved from [Link]
-
Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone. Retrieved from
-
European Patent Office. (2002, October 9). EP 0993432 B1 - PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE. Retrieved from [Link]
-
Google Patents. (n.d.). US6420608B1 - Process for the preparation of trifluoromethyl acetophenone. Retrieved from
-
Wikipedia. (2023, November 29). Organolithium reagent. In Wikipedia. Retrieved from [Link]
-
Google Patents. (n.d.). WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap). Retrieved from
-
Clark, J. (2023, January 22). The reaction of acyl chlorides with benzene. Chemguide. Retrieved from [Link]
-
ACS Publications. (2018). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Organic Letters. Retrieved from [Link]
-
Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone. Retrieved from
-
National Institutes of Health. (2025, November 6). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. PMC. Retrieved from [Link]
-
Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved from
-
Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]
-
Professor Dave Explains. (2019, November 30). Organolithium Reagents [Video]. YouTube. Retrieved from [Link]
-
Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone. Retrieved from
-
ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]
-
Deepak Nitrite. (2023, March 20). SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone. Retrieved from [Link]
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- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing Reaction Conditions for 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Welcome to the technical support center for the synthesis and optimization of 3'-Fluoro-4'-(trifluoromethyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format, moving from common inquiries to detailed troubleshooting, to ensure your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on the foundational aspects of the reaction.
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially relevant method is the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene using an acylating agent like acetyl chloride or acetic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.[3][4]
Q2: Why is the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene challenging?
The primary challenge lies in the electronic nature of the starting material. The benzene ring is substituted with two electron-withdrawing groups: a fluorine atom and a trifluoromethyl group (-CF₃).[5] The -CF₃ group, in particular, is strongly deactivating, making the aromatic ring less nucleophilic and therefore less reactive towards electrophilic attack.[6][7][8] Consequently, forcing the reaction to proceed often requires harsh conditions, which can lead to side reactions if not carefully controlled.
Q3: What is the expected regioselectivity for this reaction, and why?
The acylation should selectively occur at the 3'-position (meta to the -CF₃ group and ortho to the fluorine). This is a result of the directing effects of the two substituents. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho, para-director.[9] In this case, the positions ortho and para to the fluorine are also meta to the -CF₃ group. Steric hindrance from the bulky trifluoromethyl group generally disfavors substitution at the 5'-position, making the 3'-position the most likely site of acylation.
Q4: What are the key safety precautions when running this reaction?
The primary hazards are associated with the Lewis acid catalyst, typically aluminum chloride, and the acylating agent, acetyl chloride.
-
Aluminum chloride (AlCl₃): It is a water-sensitive, corrosive solid that reacts violently with moisture, including humidity in the air and on the skin, to release corrosive hydrogen chloride (HCl) gas.[6][10] It must be handled in a dry environment, under an inert atmosphere (e.g., nitrogen or argon).
-
Acetyl chloride: This is a corrosive and lachrymatory liquid that also reacts with water to produce HCl.[11] It should always be handled in a well-ventilated fume hood.[11]
-
Quenching: The reaction workup, which involves quenching the AlCl₃, is highly exothermic and releases significant amounts of HCl gas. This must be done slowly and carefully, typically by pouring the reaction mixture onto a mixture of ice and concentrated HCl.[6]
Q5: How should I store this compound?
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing or reducing agents.[12]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
A low yield or complete lack of product is the most common issue, often stemming from the deactivated nature of the starting material.
Initial Checks & Solutions:
-
Reagent Quality:
-
Lewis Acid: Ensure the aluminum chloride is fresh, anhydrous, and has been stored properly. A gray or yellowish powder that has been exposed to air will have reduced activity.
-
Solvent: Use anhydrous solvents. Any moisture will consume the catalyst.
-
Starting Material: Verify the purity of the 1-fluoro-2-(trifluoromethyl)benzene.
-
-
Catalyst Stoichiometry:
-
Friedel-Crafts acylations on deactivated rings often require more than a catalytic amount of Lewis acid.[4] The product ketone complexes with AlCl₃, effectively sequestering it.[4] A stoichiometric amount (or even a slight excess, e.g., 1.1-1.3 equivalents) relative to the acylating agent is typically necessary.
-
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Formation of Multiple Products
While less common than low conversion, the formation of isomeric byproducts can complicate purification.
Potential Causes & Solutions:
-
Isomer Formation: The primary isomeric byproduct is likely the acylation at the 5'-position. While electronically and sterically less favored, it can form under harsh conditions.
-
Solution: Moderate the reaction conditions. Avoid excessively high temperatures. A gradual increase from 0°C to room temperature is often sufficient.[6]
-
-
Diacylation: This is generally not an issue because the first acyl group deactivates the ring, making a second substitution highly unfavorable.[1][3] If observed, it indicates that the reaction conditions are far too aggressive.
Analytical Approach to Identify Byproducts:
-
GC-MS: This is an excellent technique to identify the presence of isomers and unreacted starting material.[8][13]
-
¹H and ¹⁹F NMR: The substitution pattern of the aromatic protons and the fluorine signals will be distinct for different isomers.
Section 3: Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
1-fluoro-2-(trifluoromethyl)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel
-
Inert gas (N₂ or Ar) inlet
-
Ice bath
Procedure:
-
Setup: Assemble the glassware and ensure it is completely dry. The reaction should be conducted under an inert atmosphere.
-
Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath with stirring.
-
Acylating Agent Addition: Add acetyl chloride (1.05 equivalents) dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Substrate Addition: Add 1-fluoro-2-(trifluoromethyl)benzene (1.0 equivalent) dropwise over 30 minutes. A slight exotherm may be observed.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (a common eluent system is a gradient of ethyl acetate in hexanes).
Workflow for the Synthesis Protocol:
Caption: Step-by-step experimental workflow.
Section 4: Data for Optimization
Optimizing the reaction conditions can significantly improve yield and purity. The following table provides a framework for optimizing key parameters. The values presented are illustrative and should be adapted based on experimental observations.
| Parameter | Condition A (Standard) | Condition B (Milder) | Condition C (More Forcing) | Expected Outcome |
| Lewis Acid | AlCl₃ (1.1 eq) | FeCl₃ (1.1 eq) | AlCl₃ (1.5 eq) | AlCl₃ is generally more reactive. FeCl₃ may give lower yields but is less harsh. Increasing AlCl₃ may drive the reaction but can increase byproducts. |
| Solvent | Dichloromethane | 1,2-Dichloroethane | Nitrobenzene | DCM is standard. DCE allows for higher temperatures. Nitrobenzene can be used for very deactivated substrates but is toxic and difficult to remove. |
| Temperature | 0°C to RT | 0°C | RT to 40°C | Higher temperatures can increase the reaction rate but may lead to more side products. |
| Reaction Time | 2-4 hours | 4-8 hours | 1-2 hours | Longer times may be needed for less reactive conditions. |
References
- University of Michigan. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Google Patents. (n.d.). US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.
- European Patent Office. (2002). EP0993432B1 - Process for the preparation of trifluoromethyl acetophenone.
- BenchChem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.
- Organic Syntheses. (2003). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- Google Patents. (n.g.). EP0993432A1 - Process for the preparation of trifluoromethyl acetophenone.
- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
- Sciencemadness Discussion Board. (2004). HCl and Al, AlCl3?.
- ResearchGate. (2025). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Google Patents. (n.d.). WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
- BenchChem. (n.d.). Synthesis routes of 3'-(Trifluoromethyl)acetophenone.
- KGROUP. (2006). Quenching Reactive Substances.
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Chem LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. (2025). Friedel-Crafts acylation of Benzene derivatives catalyzed by silica and alumina-supported polytrifluoromethanesulfosiloxane.
- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Sigma-Aldrich. (n.d.). 4'-(Trifluoromethyl)acetophenone 98%.
- ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Chem-Impex. (n.d.). 4'-Fluoro-3'-(trifluoromethyl)acetophenone.
- National Institutes of Health. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- PubMed. (n.d.). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol.
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- 2. chemistryjournals.net [chemistryjournals.net]
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- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 5. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: 3'-Fluoro-4'-(trifluoromethyl)acetophenone Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3'-Fluoro-4'-(trifluoromethyl)acetophenone. This document provides field-proven insights and solutions to common challenges encountered during the work-up and purification of reactions involving this versatile building block. The presence of both fluoro- and trifluoromethyl- groups imparts unique chemical properties that can influence reaction outcomes and require specific considerations during product isolation. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address potential issues in your workflow.
Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific, practical problems you might encounter post-reaction. The advice provided is centered around a common transformation: the reduction of this compound to 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol, a reaction frequently performed using sodium borohydride (NaBH₄).[1][2]
Q1: I've quenched my reaction and added my extraction solvent, but now I have a persistent emulsion that won't separate. What should I do?
A1: Cause & Resolution
Emulsion formation is a frequent issue in biphasic mixtures, often stabilized by fine particulate matter or compounds with surfactant-like properties.[3][4] The unique polarity of fluorinated molecules can sometimes exacerbate this issue.
Immediate Steps to Break the Emulsion:
-
Patience and Physical Agitation: First, allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling or stirring with a glass rod can help coalesce the dispersed droplets.[4]
-
Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity of the aqueous phase, forcing the less polar organic solvent to separate more cleanly.[4]
-
Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes disrupt the emulsion's equilibrium.
-
Filtration (Last Resort): For very stubborn emulsions, passing the entire mixture through a pad of Celite® or glass wool via vacuum filtration can break the colloidal suspension.[4] You will then need to re-separate the layers in the funnel.
Workflow Diagram for Emulsion Management
Caption: Decision workflow for breaking emulsions.
Q2: After work-up and solvent evaporation, my product yield is extremely low, or I have no product at all. Where did it go?
A2: Cause & Resolution
Product loss during work-up is a common problem with several potential causes.[5] A systematic approach is needed to diagnose the issue.
Troubleshooting Low Recovery:
-
Check the Aqueous Layer: Your product, 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol, is more polar than the starting ketone due to the hydroxyl group. It may have partial solubility in the aqueous phase, especially if insufficient organic solvent was used. To check this, take a small sample of the combined aqueous washes, back-extract with a fresh portion of solvent (e.g., ethyl acetate), and analyze the extract by Thin Layer Chromatography (TLC).
-
Product Volatility: While the starting ketone and product alcohol are not extremely volatile, some related, smaller molecular weight byproducts could be.[6] If you used a rotary evaporator at high temperature or for an extended period, check the solvent in the cold trap for any condensed product.
-
Incomplete Reaction: If the reaction did not go to completion, you will have a mixture of the starting ketone and the product alcohol. The ketone is less polar and may behave differently during extraction. Always monitor reaction progress by TLC or another analytical method before initiating work-up.[7]
-
Instability During Work-up: Did you use a strong acid or base during your washes? While the C-F bond is very strong, the trifluoromethyl group can be susceptible to hydrolysis to a carboxylic acid under harsh acidic conditions (e.g., fuming sulfuric acid), though this is unlikely with standard aqueous washes (e.g., dilute HCl, NaHCO₃).[8][9] If your product is acid- or base-sensitive, this could lead to degradation.[5] Test the stability of your compound by exposing a small amount to your work-up conditions in a separate vial and monitoring by TLC.
Q3: My crude NMR spectrum shows a mixture of my desired alcohol product and the starting ketone. How can I improve the separation?
A3: Cause & Resolution
This indicates an incomplete reaction. While optimizing the reaction conditions is the primary solution, purification can be achieved by exploiting the different properties of the ketone and the alcohol.
Purification Strategy:
-
Flash Column Chromatography: This is the most reliable method. The product alcohol, being more polar due to the -OH group, will have a lower Rf value on silica gel and will elute later than the less polar starting ketone. A solvent system like ethyl acetate/hexanes is a good starting point for elution.
-
Acid/Base Extraction (for other systems): While not ideal for this specific alcohol, it's a crucial technique to remember. If your product had an acidic (e.g., -COOH) or basic (e.g., -NH₂) handle, you could use washes with aqueous base or acid, respectively, to move the product into the aqueous layer as a salt, separating it from neutral impurities, and then re-acidify/basify and extract back into an organic solvent.[10]
Frequently Asked Questions (FAQs)
Q1: What is a reliable, standard aqueous work-up procedure for a sodium borohydride reduction of this compound?
A1: Standard Protocol
This protocol assumes the reaction was run in an alcohol solvent like methanol or ethanol.[2]
Step-by-Step Methodology:
-
Quenching the Reaction: After confirming reaction completion by TLC, cool the reaction flask in an ice-water bath. Slowly and carefully add 1M hydrochloric acid (HCl) dropwise to neutralize any unreacted NaBH₄ and the borate ester intermediates. Continue adding until gas evolution (hydrogen) ceases and the solution is slightly acidic (check with pH paper).[11]
-
Solvent Removal: Remove the bulk of the alcohol solvent (e.g., methanol, ethanol) using a rotary evaporator. This step is crucial as water-miscible solvents can interfere with phase separation during extraction.[7]
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add deionized water and an appropriate extraction solvent (e.g., ethyl acetate or dichloromethane). Use a volume of organic solvent roughly equal to the aqueous volume.
-
Washing:
-
Extract the aqueous layer with the organic solvent three times (3x), combining the organic layers each time.
-
Wash the combined organic layers sequentially with:
-
Deionized water (1x) to remove water-soluble inorganics.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (1x) if the quench was strongly acidic.
-
Saturated aqueous sodium chloride (brine) (1x) to break up any minor emulsions and begin the drying process.[4]
-
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified further if necessary.[12]
Q2: How do the fluoro- and trifluoromethyl- substituents affect the work-up strategy?
A2: Physicochemical Impact
The fluorine substituents significantly influence the molecule's properties, which in turn affects the work-up.
-
Polarity and Solubility: The electron-withdrawing nature of fluorine atoms increases the molecule's polarity compared to a non-fluorinated analogue. However, highly fluorinated compounds can exhibit "fluorous" properties, leading to reduced solubility in both polar (water) and non-polar (hexane) solvents, but increased solubility in fluorinated solvents.[13] For this compound, this effect means it is well-suited for extraction into moderately polar organic solvents like ethyl acetate and dichloromethane.
-
Crystal Packing: Fluorine atoms can participate in non-covalent interactions that influence how molecules pack in a crystal lattice.[14][15] This can affect the ease of crystallization if that is your chosen method of purification.
-
Chemical Stability: As mentioned, the trifluoromethyl group is generally robust but can be hydrolyzed to a carboxylic acid under harsh acidic conditions.[8] Standard work-up conditions are typically safe.
Q3: Are there any specific safety considerations for this compound?
A3: Safety Profile
Like its parent compound acetophenone, this compound should be handled with care.
-
Irritation: It is expected to be an irritant to the skin, eyes, and respiratory system.[16][17] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
General Hazards: Acetophenone itself can have effects on the nervous system in high concentrations.[18][19] Assume similar or greater precautions for this fluorinated derivative. Always consult the Safety Data Sheet (SDS) for the most detailed information before use.
Comparative Data Table
This table summarizes key physical properties to aid in separation and characterization.
| Property | This compound (Starting Material) | 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol (Product) | Rationale for Separation |
| Molecular Weight | 206.14 g/mol [20] | ~208.15 g/mol | Negligible difference for separation purposes. |
| Appearance | Liquid[16] | Likely a low-melting solid or oil | Physical state may differ, aiding in purification. |
| Boiling Point | ~225 °C at 760 mmHg[20] | Expected to be higher than the ketone | Difference allows for potential purification by distillation. |
| Polarity | Moderately Polar | More Polar | The hydroxyl group significantly increases polarity, forming the basis for chromatographic separation. |
| TLC Rf Value | Higher | Lower | The product will move slower on a silica gel TLC plate, allowing for easy monitoring of the reaction. |
References
-
Fiveable. (n.d.). Aqueous workup Definition. Organic Chemistry II Key Term. Retrieved from [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. Retrieved from [Link]
- Abbas, M., Maceda, A. M., Firouzi, H. R., Xiao, Z., Arman, H. D., Shi, Y., Zhou, H.-C., & Balkus, K. J., Jr. (2023). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science, 14(1), 163–169.
-
Frontier, A. (2026). Troubleshooting: The Workup. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Abbas, M., Maceda, A. M., Firouzi, H. R., Xiao, Z., Arman, H. D., Shi, Y., Zhou, H.-C., & Balkus, K. J. (2023). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. PMC. Retrieved from [Link]
- Kumadaki, I. (2002). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Journal of Fluorine Chemistry, 115(1), 1-13.
-
University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Retrieved from [Link]
-
Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
York Research Database. (n.d.). Extraction of perfluorinated compounds from food matrices using fluorous solvent partitioning. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry. Retrieved from [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Acetophenone. Retrieved from [Link]
-
University of California, Davis. (2023). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Reaction Work-Up I. MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetophenone. PubChem Compound Database. Retrieved from [Link]
-
Abbas, M., et al. (2022). Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs. ResearchGate. Retrieved from [Link]
-
Wang, F., et al. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
- Torvis, M. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Books.
-
Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP0710297A1 - Method of extracting fluorine from minerals or mineral species.
- Podgornov, E. A., et al. (2021). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. CrystEngComm, 23(16), 3026-3033.
-
Chopra, D. (2011). Role of organic fluorine in crystal engineering. R Discovery. Retrieved from [Link]
-
Mykhailiuk, P. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC. Retrieved from [Link]
-
Al-Masri, O. A., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC. Retrieved from [Link]
- Ghosh, A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
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Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
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Vedantu. (n.d.). Acetophenone–Properties, Structure & Important Uses Explained. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). the trifluoromethyl group in organic synthesis. a review. Retrieved from [Link]
-
Chopra, D. (2011). Role of organic fluorine in crystal engineering. Semantic Scholar. Retrieved from [Link]
-
Goti, G., et al. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. PMC. Retrieved from [Link]
- Google Patents. (n.d.). WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
-
Gilman, H., & Blume, D. (1943). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. Retrieved from [Link]
-
Chemsrc. (2023). CAS#:237761-81-8 | this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3'-(Trifluoromethyl)acetophenone. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
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Technical Support Center: Identifying Reaction Intermediates of 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in synthetic chemistry utilizing 3'-Fluoro-4'-(trifluoromethyl)acetophenone. This guide provides a structured approach to identifying and characterizing reaction intermediates, complete with troubleshooting protocols and answers to frequently encountered experimental challenges. Our focus is on the practical application of mechanistic principles to overcome common hurdles in the synthesis of complex molecules derived from this versatile building block.
Core Concepts: Reactivity and Intermediate Stability
This compound is a valuable starting material due to its unique electronic properties. The presence of two strong electron-withdrawing groups, a fluorine atom at the 3'-position and a trifluoromethyl group at the 4'-position, significantly influences its reactivity. These substituents render the aromatic ring electron-deficient and enhance the electrophilicity of the carbonyl carbon. Understanding these electronic effects is paramount to predicting and identifying potential reaction intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule presents three main sites for chemical transformation:
-
The Carbonyl Group: The ketone functionality is a primary site for nucleophilic attack. The electron-withdrawing substituents on the aromatic ring make this carbonyl group more electrophilic than that of unsubstituted acetophenone.
-
The α-Methyl Group: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate intermediate.
-
The Aromatic Ring: While deactivated by the electron-withdrawing groups, the aromatic ring can still undergo nucleophilic aromatic substitution under certain conditions.
Q2: How do the 3'-fluoro and 4'-trifluoromethyl substituents impact the stability of reaction intermediates?
A2: The strong inductive and resonance effects of these substituents will destabilize any positively charged intermediates (e.g., carbocations) formed on the aromatic ring or at the benzylic position. Conversely, they will stabilize negatively charged intermediates, such as tetrahedral intermediates from nucleophilic attack on the carbonyl or enolates formed at the α-position.
Q3: My reaction is showing multiple products on the TLC plate. What are the likely culprits?
A3: Multiple spots can arise from several sources:
-
Incomplete conversion: Unreacted starting material.
-
Formation of a stable intermediate: Some reaction intermediates may be sufficiently stable to be visualized by TLC.
-
Side-product formation: Competing reaction pathways can lead to undesired products. For instance, in a synthesis aiming for substitution at the methyl group, competing nucleophilic attack at the carbonyl carbon can occur.
-
Product degradation: The desired product may be unstable under the reaction or workup conditions. It is always advisable to test the stability of your product under the reaction conditions.[1]
Q4: Are there any common side reactions to be aware of when using this compound?
A4: Yes. Due to the activated nature of the carbonyl group, it is susceptible to a wide range of nucleophiles. If your reaction is intended to occur elsewhere on the molecule, ensure your reagents are selective. For example, when attempting a reaction at the aromatic ring, you may need to protect the ketone functionality.
Troubleshooting Guides for Common Reaction Pathways
Scenario 1: Nucleophilic Addition to the Carbonyl Group
Common Challenge: The reaction is either too slow or results in a complex mixture of products.
Expected Intermediate: A tetrahedral alkoxide intermediate.
Troubleshooting Protocol:
-
Sluggish Reaction:
-
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., MgBr₂, TiCl₄) can further activate the carbonyl group towards nucleophilic attack.
-
Solvent Choice: Ensure the solvent is appropriate for the nucleophile. Aprotic polar solvents like THF or DMF are generally suitable.
-
Temperature: A moderate increase in temperature can enhance the reaction rate, but should be done cautiously to avoid side reactions.
-
-
Complex Product Mixture:
-
Temperature Control: Run the reaction at a lower temperature to improve selectivity.
-
Order of Addition: Adding the nucleophile slowly to the solution of the acetophenone derivative can help to control the reaction.
-
Workup Conditions: Ensure the workup procedure is not promoting degradation. For example, if the product is acid-sensitive, a neutral or slightly basic quench should be used.[1]
-
Identifying the Tetrahedral Intermediate:
-
Low-Temperature NMR: In some cases, the tetrahedral intermediate can be observed by acquiring an NMR spectrum at a low temperature, where its lifetime is extended.
-
Trapping: The alkoxide intermediate can be "trapped" by adding a suitable electrophile, such as a silylating agent (e.g., TMSCl), before the aqueous workup.
Scenario 2: Enolate Formation and Subsequent Reaction
Common Challenge: Incomplete enolate formation or undesired side reactions, such as self-condensation.
Expected Intermediate: An enolate anion.
Troubleshooting Protocol:
-
Incomplete Deprotonation:
-
Base Selection: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) is recommended for complete and irreversible enolate formation.
-
Anhydrous Conditions: Meticulously ensure all glassware, solvents, and reagents are anhydrous, as trace amounts of water will quench the enolate.
-
-
Side Reactions:
-
Low Temperature: The formation and subsequent reaction of the enolate should be performed at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Rapid Trapping: Add the electrophile to the pre-formed enolate solution to ensure rapid trapping and minimize the time the enolate exists in solution.
-
Confirming Enolate Formation:
-
Deuterium Quench: Quenching an aliquot of the enolate solution with D₂O will result in deuterium incorporation at the α-methyl position, which can be confirmed by ¹H NMR spectroscopy (disappearance of the methyl signal) and mass spectrometry (increase in molecular weight).
Protocols for Intermediate Identification
Protocol 1: In-Situ Reaction Monitoring by NMR Spectroscopy
This method is invaluable for observing intermediates that have a finite lifetime under the reaction conditions.
Methodology:
-
Carefully prepare the reaction in an NMR tube using a deuterated solvent.
-
Acquire a baseline ¹H NMR spectrum of the starting materials.
-
Initiate the reaction within the NMR tube (e.g., by adding the final reagent).
-
Acquire spectra at timed intervals to track the consumption of starting materials, the formation of products, and the appearance and disappearance of any transient signals corresponding to intermediates.
-
If an intermediate is observed, 2D NMR experiments (COSY, HSQC, HMBC) can be performed to elucidate its structure.
Protocol 2: Intermediate Trapping Experiments
This technique provides indirect but strong evidence for the existence of a transient intermediate.
Methodology:
-
Based on the hypothesized reaction mechanism, choose a suitable trapping agent that will react quickly and selectively with the intermediate. For a radical intermediate, a radical scavenger like TEMPO is a good choice.[2]
-
Run the reaction in the presence of the trapping agent.
-
Analyze the reaction mixture by LC-MS or GC-MS to identify the product formed from the reaction of the intermediate with the trapping agent.
-
The structure of this new product can provide strong evidence for the structure of the transient intermediate.[2][3]
Visualizations of Key Concepts
Caption: A systematic workflow for diagnosing experimental issues and identifying reaction intermediates.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Grossman, R. B. (2007). The Art of Writing Reasonable Organic Reaction Mechanisms (2nd ed.). Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Olah, G. A., Reddy, V. P., & Prakash, G. K. S. (1992). Friedel-Crafts Acylation. In Friedel-Crafts and Related Reactions (Vol. 3, pp. 1-383). John Wiley & Sons.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- Zhao, Y., Truhlar, D. G. (2008). Density Functionals with Broad Applicability in Chemistry. Accounts of Chemical Research, 41(2), 157–167.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.
-
Determination of Mechanism in Chemistry. (n.d.). Trapping Intermediates. Retrieved from [Link]
- Macgregor, S. A. (2012). Computational Organometallic Chemistry. In Comprehensive Organometallic Chemistry III (pp. 1-52). Elsevier.
-
Deciphering reaction mechanism with intermediate trapping. (2017). SlideShare. Retrieved from [Link]
Sources
Improving regioselectivity in reactions with 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with 3'-Fluoro-4'-(trifluoromethyl)acetophenone. As Senior Application Scientists, we understand the unique challenges this substrate presents. Its trifunctionalized aromatic ring, while a valuable synthon, often leads to complex issues with regioselectivity. This document provides in-depth, evidence-based troubleshooting guides and answers to frequently encountered questions, moving beyond simple protocols to explain the fundamental principles driving reaction outcomes.
Understanding the Substrate: A Conflict of Directing Effects
Before troubleshooting, it is critical to understand the electronic landscape of this compound. The regiochemical outcome of any reaction on the aromatic ring is a direct consequence of the interplay between its three distinct substituents.
-
Acetyl Group (-COCH₃): A moderately deactivating, meta-directing group due to its strong electron-withdrawing resonance and inductive effects.[1][2]
-
Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group, primarily due to a powerful electron-withdrawing inductive effect.[3][4]
-
Fluoro Group (-F): An exceptional case. It is deactivating due to its strong inductive electron withdrawal (-I effect) but is an ortho, para-director because of its ability to donate a lone pair of electrons via resonance (+M effect).[5][6] For fluorine, this resonance effect makes the para position significantly more favorable for electrophilic attack than the ortho positions.[5][7]
This complex combination of competing effects dictates the reactivity of each available position on the aromatic ring.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Electrophilic Aromatic Substitution (EAS)
Q1: For a standard electrophilic substitution (e.g., nitration), where should I expect the reaction to occur and why?
Short Answer: You should anticipate the major product to be substitution at the C6' position , which is para to the fluoro group and meta to the trifluoromethyl group.
The Underlying Science: The entire aromatic ring is significantly deactivated towards electrophilic attack due to the three electron-withdrawing groups.[8] Therefore, reactions will likely require more forcing conditions than for benzene. The regioselectivity is determined by identifying the "least deactivated" position.
-
Reinforcing Effects: The directing effects of the fluoro (-F) and trifluoromethyl (-CF₃) groups converge on positions C2' and C6'. The -F group directs ortho/para, and the -CF₃ group directs meta. Both groups "point" to C2' and C6'.
-
Discriminating Between C2' and C6': While electronically similar from the perspective of directing effects, the steric environments are vastly different. The C2' position is flanked by the bulky acetyl and trifluoromethyl groups, creating significant steric hindrance.[9][10][11] The C6' position is sterically much more accessible.
-
The Decisive Factor: The fluoro group, despite being an overall deactivator, enriches the para position (C6') with electron density more effectively than the ortho position (C2'). This is because the inductive electron withdrawal (-I) of fluorine is distance-dependent and most strongly deactivates the adjacent ortho carbons.[5][6]
Therefore, the combination of reinforcing electronic direction, lower steric hindrance, and weaker inductive deactivation makes the C6' position the kinetically favored site for electrophilic attack.
Q2: My EAS reaction is yielding a mixture of C6' and C2' isomers. How can I enhance the selectivity for the desired C6' product?
The Problem: Poor regioselectivity in EAS reactions is a common issue, leading to difficult purification and reduced yield of the target isomer. This typically occurs when the electrophile is small and reaction conditions are harsh, overcoming the subtle energy differences between the reaction pathways.
Troubleshooting & Solutions:
The key to favoring the C6' position is to amplify the steric and electronic factors that differentiate it from C2'.
Strategy 1: Increase Steric Demand By using a bulkier electrophile or catalyst, you can make the already hindered C2' position even less accessible.[12]
| Reaction Type | Standard Reagent | Bulkier Alternative | Rationale |
| Nitration | HNO₃/H₂SO₄ | Nitronium tetrafluoroborate (NO₂BF₄) in a non-coordinating solvent | The NO₂⁺ electrophile is the same, but changing the reaction medium can influence selectivity. |
| Halogenation | Br₂/FeBr₃ | N-Bromosuccinimide (NBS) with a bulky catalyst | NBS can provide a milder source of electrophilic bromine. |
| Friedel-Crafts | CH₃Cl/AlCl₃ | tert-Butyl chloride/AlCl₃ | The large tert-butyl electrophile will strongly disfavor the crowded C2' position. |
Strategy 2: Employ Shape-Selective Catalysis Solid-state catalysts, such as zeolites, possess microporous structures that can sterically control which isomer is formed. The constrained environment within the zeolite pores often favors the formation of the sterically less demanding para-substituted product.[13]
Experimental Protocol: Shape-Selective Nitration using Zeolite H-Beta
-
Catalyst Activation: Activate zeolite H-Beta by heating to 500 °C under a flow of dry air for 4 hours, then cool to room temperature under vacuum.
-
Reaction Setup: In a round-bottom flask, suspend the activated zeolite (1 g) in dichloromethane (20 mL).
-
Substrate Addition: Add this compound (1 mmol) to the suspension and stir.
-
Nitrating Agent: Slowly add a solution of fuming nitric acid (1.1 mmol) in dichloromethane (5 mL) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Workup: Filter off the zeolite catalyst and wash with dichloromethane. Wash the combined organic filtrate with saturated sodium bicarbonate solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Analysis: Analyze the crude product ratio (C6' vs. C2') by ¹H NMR or GC.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
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- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Navigating Solvent Effects in Reactions of 3'-Fluoro-4'-(trifluoromethyl)acetophenone: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the complexities of solvent effects on the reactivity of 3'-Fluoro-4'-(trifluoromethyl)acetophenone. The unique electronic properties of this ketone, arising from the electron-withdrawing trifluoromethyl and fluoro groups, make it a valuable synthon, but also one whose reactivity is exquisitely sensitive to the reaction environment. This document will equip you with the knowledge to anticipate and control these effects, leading to optimized reaction outcomes.
I. Foundational Principles: Understanding the Role of the Solvent
The choice of solvent is not merely about dissolving reactants; it is a critical parameter that can profoundly influence reaction rates, equilibria, and even the reaction mechanism itself. For a highly polarized substrate like this compound, the solvent's ability to stabilize or destabilize reactants, intermediates, and transition states is paramount.
Key Solvent Properties and Their Impact:
-
Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that proceed through such species.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can hydrogen bond with nucleophiles and carbonyl oxygens, which can either enhance or diminish reactivity depending on the specific mechanism. Aprotic solvents (e.g., THF, DCM, acetonitrile) lack this ability.
-
Coordinating Ability: Solvents like THF and diethyl ether can coordinate with metal cations (e.g., in Grignard or organolithium reagents), influencing the reactivity of the organometallic species.
II. Troubleshooting Common Reactions: A Q&A Approach
This section addresses specific challenges you may encounter during common transformations of this compound, with a focus on solvent-related issues.
A. Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
The electron-deficient carbonyl carbon of this compound is highly susceptible to nucleophilic attack. However, this enhanced reactivity can also lead to side reactions if not properly controlled.
Question 1: My Grignard reaction with this compound is giving low yields of the desired tertiary alcohol. What could be the problem?
Answer: Low yields in Grignard reactions with this substrate are often traced back to two main issues: side reactions and poor reagent reactivity, both of which are heavily influenced by the solvent.
-
Side Reactions: The primary side reactions are enolization of the ketone and reduction of the carbonyl group. The trifluoromethyl group increases the acidity of the alpha-protons, making enolization a more significant issue than with simpler acetophenones.
-
Solvent Choice to Minimize Enolization: While ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard for Grignard reactions, THF's higher polarity can sometimes favor enolization.[1] If enolization is a suspected issue, consider using a less polar solvent system, such as a mixture of diethyl ether and toluene. However, be mindful of the solubility of the Grignard reagent.
-
Temperature Control: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can favor the kinetic 1,2-addition product over the thermodynamically favored enolate.[1]
-
-
Reagent Reactivity: The reactivity of the Grignard reagent itself is highly dependent on the solvent.
-
The Schlenk Equilibrium: In solution, Grignard reagents exist in a complex equilibrium (the Schlenk equilibrium) between the monomeric R-MgX and the dimeric R₂Mg and MgX₂ species. The solvent plays a crucial role in shifting this equilibrium. THF is generally better at solvating the magnesium center, which can lead to a more reactive "ate" complex.[2] A study on a similar system showed that using 2-methyltetrahydrofuran (MTHF) as a greener alternative to THF can improve the yield and simplify the work-up.[2]
-
Troubleshooting Protocol for Low-Yielding Grignard Reactions:
-
Ensure Rigorously Anhydrous Conditions: All glassware should be flame-dried or oven-dried, and solvents must be anhydrous.[1]
-
Optimize Solvent: If using THF, try a mixed solvent system with a less polar co-solvent like toluene. Alternatively, explore the use of MTHF.[2]
-
Control Temperature: Perform the addition of the ketone to the Grignard reagent at low temperature (e.g., 0 °C or -78 °C).[1]
-
Consider Additives: The use of additives like cerium(III) chloride (CeCl₃) can generate a more oxophilic organocerium reagent in situ, which can favor 1,2-addition over enolization, especially with sterically hindered ketones.[3]
Question 2: I'm observing significant amounts of a biphenyl-type byproduct in my Grignard reaction. How can I prevent this?
Answer: The formation of biphenyl or other coupling byproducts is often a result of a Wurtz-type reaction between the Grignard reagent and any unreacted aryl halide.
-
Slow Addition: Ensure a slow, dropwise addition of the aryl halide to the magnesium turnings during the preparation of the Grignard reagent. This maintains a low concentration of the halide and favors its reaction with magnesium over coupling with the already-formed Grignard reagent.
-
Solvent and Temperature: While THF is excellent for solvating the Grignard reagent, its higher boiling point can sometimes promote side reactions if the reaction is allowed to reflux for extended periods. Using diethyl ether, with its lower boiling point, can sometimes mitigate this.
B. Reduction Reactions (e.g., with Sodium Borohydride)
The reduction of this compound to the corresponding secondary alcohol is a common transformation. The choice of solvent can impact the reaction rate and, in the case of asymmetric reductions, the stereoselectivity.
Question 3: My sodium borohydride reduction of this compound is sluggish. Can I speed it up by changing the solvent?
Answer: Yes, the solvent can have a significant impact on the rate of borohydride reductions.
-
Protic Solvents are Generally Preferred: Protic solvents like methanol and ethanol are commonly used for sodium borohydride reductions.[4][5] They can activate the carbonyl group by hydrogen bonding, making it more electrophilic and thus more susceptible to hydride attack. Methanol is generally more effective than ethanol due to its higher polarity and ability to better solvate the borohydride reagent.
-
Aprotic Solvents: While less common, reductions can be carried out in aprotic solvents like THF or diglyme.[6] However, the reaction rates are typically slower. The addition of a phase-transfer catalyst can sometimes be beneficial in these systems.
-
Temperature: Increasing the reaction temperature will, of course, increase the reaction rate. However, with protic solvents, be mindful of the potential for solvolysis of the borohydride reagent, which can consume the reducing agent.
Table 1: Solvent Effects on a Representative Borohydride Reduction
| Solvent | Relative Rate | Comments |
| Methanol | Fast | Excellent solvent for NaBH₄; can participate in H-bonding to activate the ketone.[5] |
| Ethanol | Moderate | Good solvent choice, slightly less reactive than methanol.[4] |
| Isopropanol | Slow | Can be used, but the reaction is generally slower. |
| THF | Very Slow | Aprotic; reaction is sluggish without additives.[6] |
Troubleshooting Protocol for Sluggish Reductions:
-
Solvent Choice: If using a less polar protic solvent like isopropanol, consider switching to methanol or ethanol.
-
Temperature: Gently warming the reaction mixture can increase the rate, but monitor for solvent evaporation and potential side reactions.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of sodium borohydride (typically 1.5-2.0 equivalents).
C. Aldol Condensation Reactions
The Claisen-Schmidt condensation of this compound with an aldehyde is a key method for forming chalcone derivatives. The solvent plays a critical role in the deprotonation of the ketone and the subsequent condensation step.
Question 4: I am getting a low yield in the base-catalyzed aldol condensation of this compound with benzaldehyde. What solvent should I be using?
Answer: The choice of solvent in a base-catalyzed aldol condensation is crucial for ensuring the solubility of the reactants and intermediates, as well as for mediating the basicity of the catalyst.
-
Protic Solvents are Standard: Ethanol and methanol are the most commonly used solvents for Claisen-Schmidt condensations.[7][8] They are good solvents for both the ketone and the aldehyde, as well as for the hydroxide base (e.g., NaOH or KOH).
-
Solvent-Free Conditions: For some aldol condensations, particularly those involving solid reactants, a solvent-free approach can be highly effective and is considered a greener alternative.[9][10] This typically involves grinding the reactants with a solid base, such as powdered NaOH or KOH.
-
Water Content: The presence of some water in the reaction mixture is often necessary to dissolve the base. However, an excess of water can shift the equilibrium away from the enolate and towards the starting ketone.
Troubleshooting Protocol for Low-Yielding Aldol Condensations:
-
Optimize the Solvent System: If using ethanol, ensure it is of a suitable grade. For some substrates, a mixture of ethanol and water may be beneficial to ensure all components remain in solution.
-
Consider a Solvent-Free Approach: If applicable to your specific aldehyde, grinding the reactants with a solid base in a mortar and pestle can sometimes lead to higher yields and simpler work-up.[9][10]
-
Base Concentration: Ensure you are using a sufficient amount of base (typically catalytic to stoichiometric amounts). The choice of base (NaOH vs. KOH) can also have an effect.
III. Visualizing Reaction Pathways
To better understand the critical steps influenced by solvent choice, the following diagrams illustrate the mechanisms of the discussed reactions.
Caption: Mechanism of the Grignard Reaction.
Caption: Mechanism of Sodium Borohydride Reduction.
Caption: Mechanism of the Base-Catalyzed Aldol Condensation.
IV. Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common organic solvents?
A1: this compound is generally soluble in a wide range of common organic solvents, including ethers (diethyl ether, THF), halogenated solvents (dichloromethane, chloroform), aromatic hydrocarbons (toluene, benzene), and polar aprotic solvents (acetonitrile, DMF, DMSO). It has limited solubility in non-polar aliphatic hydrocarbons like hexanes and is poorly soluble in water.
Q2: Are there any specific safety considerations when working with trifluoromethyl-substituted Grignard reagents?
A2: Yes, there have been reports of detonations with trifluoromethyl-substituted Grignard reagents, particularly upon concentration or heating.[1][11] It is crucial to handle these reagents with care, avoid excessive heating, and never remove the solvent completely. Always work behind a blast shield, especially when working on a larger scale.
Q3: Can the choice of solvent influence the stereochemical outcome of reactions with this compound?
A3: Absolutely. In asymmetric reductions, for example, the solvent can influence the conformation of the substrate-catalyst complex, thereby affecting the facial selectivity of the hydride attack. A study on the asymmetric reduction of fluoromethyl ketones highlighted the significant role of the solvent in determining the enantiomeric excess of the product alcohol.[12]
V. References
-
BenchChem. (2025). Troubleshooting guide for Grignard reactions involving sterically hindered ketones. BenchChem Technical Support.
-
Boll, R. T., et al. (2023). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv.
-
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Capdevila, M. G., et al. (2021). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3'-Fluoro-4'-(trifluoromethyl)acetophenone Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological profiles. The 3'-Fluoro-4'-(trifluoromethyl)acetophenone core, possessing both a fluorine atom and a trifluoromethyl group, presents a compelling starting point for the development of novel therapeutic agents. These modifications are known to improve metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this core structure, offering experimental data and protocols to inform future research and drug development endeavors.
The Rationale for Fluorination in Drug Design
The presence of fluorine and trifluoromethyl (-CF3) groups on an aromatic ring significantly alters the electronic and steric properties of the parent molecule. The high electronegativity of fluorine can modulate the acidity of nearby protons and influence hydrogen bonding interactions. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilic character, can enhance membrane permeability and block metabolic degradation at the site of substitution. These attributes are often exploited to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.
Comparative Biological Activities of Key Derivatives
While a comprehensive head-to-head comparison of a wide array of derivatives from this compound is an ongoing research endeavor, we can synthesize a comparative landscape from existing studies on structurally similar compounds. The primary derivatives explored for their biological potential include chalcones, pyrazoles, and oximes.
Chalcone Derivatives: Broad-Spectrum Bioactivity
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are readily synthesized from acetophenones via Claisen-Schmidt condensation.[1] Fluorinated chalcones have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4]
Antimicrobial Activity:
The introduction of fluoro and trifluoromethyl groups on the chalcone backbone has been shown to enhance antibacterial and antifungal properties.[3] For instance, studies on similar fluorinated chalcones have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Derivative Type | Target Organism | Activity (MIC in µg/mL) | Reference Compound (MIC in µg/mL) |
| Fluoro-trifluoromethyl Chalcone A | Staphylococcus aureus | 7.81 | Ciprofloxacin (10) |
| Fluoro-trifluoromethyl Chalcone B | Escherichia coli | 15.6 | Ciprofloxacin (10) |
| Fluoro-Chalcone C | Candida albicans | 31.25 | Fluconazole (25) |
Table 1: Representative antimicrobial activity of fluoro-trifluoromethyl substituted chalcones compared to standard drugs.[3]
Anticancer Activity:
Fluorinated chalcones have emerged as promising anticancer agents, often exhibiting cytotoxicity against various cancer cell lines.[2][4] Their mechanism of action can involve the induction of apoptosis and inhibition of cell proliferation.
| Derivative Type | Cancer Cell Line | Activity (IC50 in µM) | Reference Compound (IC50 in µM) |
| 6-Fluoro-dihydroxy-dimethoxy chalcone | Human Cancer Cell Line Panel | Highly Effective | Doxorubicin (variable) |
| Amino Chalcone Derivative | HepG2 (Liver Cancer) | 1.51 | Cisplatin (variable) |
Table 2: Cytotoxic activity of representative fluorinated chalcone derivatives.[2][4]
Pyrazole Derivatives: Potent Antimicrobial Agents
The cyclization of chalcones with hydrazine derivatives yields pyrazoles, a class of heterocyclic compounds with well-documented pharmacological properties. Trifluoromethyl-substituted pyrazoles have shown particular promise as potent antimicrobial agents, effective against antibiotic-resistant strains.[5][6]
| Derivative Type | Target Organism | Activity (MIC in µg/mL) | Reference Compound (MIC in µg/mL) |
| N-(trifluoromethyl)phenyl Pyrazole | MRSA | < 1 | Vancomycin (1-2) |
| Trifluoromethyl Pyrazole | Escherichia coli | 1.9 - 7.8 | Ciprofloxacin (10) |
| Trifluoromethyl Pyrazole | Candida albicans | 31.25 - 62.5 | Miconazole (variable) |
Table 3: Antimicrobial activity of representative trifluoromethyl-substituted pyrazole derivatives.[6][7]
Oxime Derivatives: Novel Anticancer Potential
Oxime derivatives, synthesized from the corresponding ketones, have been investigated for their anticancer properties.[8] Recent studies have highlighted the potential of oxime-containing compounds to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) modulation.[8]
| Derivative Type | Cancer Cell Line | Mechanism of Action |
| Trifluoromethylphenyl Oxime Ester | Human Neuroblastoma | Cytotoxic |
| Benzyl)oxy)benzaldehyde Oxime | Myeloid Leukemia | Induces Apoptosis via ROS |
Table 4: Anticancer potential of representative oxime derivatives.[8][9]
Experimental Methodologies
The synthesis and biological evaluation of these derivatives follow established and validated protocols. The causality behind these experimental choices lies in their reproducibility, sensitivity, and relevance to predicting in vivo efficacy.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation is the cornerstone for synthesizing chalcones due to its reliability and versatility.[10]
Protocol:
-
Reactant Preparation: Dissolve this compound (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Catalyst Addition: While stirring at room temperature, add an aqueous solution of a base (e.g., NaOH or KOH) dropwise. The base deprotonates the α-carbon of the acetophenone, forming an enolate which then attacks the carbonyl carbon of the aldehyde.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Purification: Collect the crude product by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.[11]
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12][13]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Workflow for the Broth Microdilution Assay.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability, providing a measure of a compound's cytotoxic or cytostatic effects.[14]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
Derivatives of this compound, particularly chalcones, pyrazoles, and oximes, represent a promising avenue for the discovery of novel therapeutic agents. The strategic incorporation of fluorine and trifluoromethyl groups consistently imparts potent biological activities, ranging from broad-spectrum antimicrobial to significant anticancer effects. The experimental protocols detailed herein provide a robust framework for the synthesis and evaluation of new derivatives.
Future research should focus on a systematic exploration of a wider range of derivatives to establish a more comprehensive structure-activity relationship (SAR). Investigating the precise molecular mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates. The versatility of the this compound scaffold, coupled with the well-established methodologies for derivatization and biological screening, ensures its continued relevance in the field of drug discovery.
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A Comparative Study of Trifluoromethyl versus Trifluoromethoxy Acetophenones: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a critical tool for optimizing the physicochemical and pharmacokinetic properties of lead compounds.[1][2][3] Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are frequently employed to enhance metabolic stability, modulate lipophilicity, and influence receptor binding affinity.[1][4] This guide provides an in-depth, objective comparison of trifluoromethyl and trifluoromethoxy acetophenones, offering experimental data and protocols to inform rational drug design.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of -CF3 and -OCF3 groups onto an acetophenone scaffold dramatically alters its electronic and lipophilic character. Understanding these differences is paramount for predicting a molecule's behavior in a biological system.
Lipophilicity (LogP): Lipophilicity, a crucial factor for membrane permeability and bioavailability, is significantly impacted by these substituents.[1][5] The trifluoromethoxy group is generally considered more lipophilic than the trifluoromethyl group.[1][6] This is quantified by the Hansch parameter (π), where a more positive value indicates greater lipophilicity.
Electronic Effects: Both groups are strongly electron-withdrawing, which can influence a molecule's pKa and its interactions with biological targets.[1][2][7][8] The trifluoromethyl group exerts a powerful inductive electron-withdrawing effect.[7] In contrast, the trifluoromethoxy group's effect is a more complex interplay of strong inductive withdrawal and weaker resonance donation from the oxygen atom.[7]
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Causality and Implications |
| Hansch Lipophilicity Parameter (π) | +0.88[1] | +1.04[6] | The higher lipophilicity of the -OCF3 group can enhance membrane permeability, but may also increase non-specific binding and reduce aqueous solubility.[1][7] |
| Hammett Constant (σp) | +0.54 | +0.35 | The stronger electron-withdrawing nature of -CF3 can significantly lower the pKa of nearby acidic protons and influence binding interactions through altered electrostatic potential. |
| Metabolic Stability | High | High | The high strength of the C-F bond in both groups confers significant resistance to oxidative metabolism by cytochrome P450 enzymes, often leading to a longer in vivo half-life.[1][4][9] |
Experimental Protocols for Property Determination
To ensure the trustworthiness of comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
1. Determination of Lipophilicity (LogP) by Shake-Flask Method
This classic method directly measures the partition coefficient of a compound between n-octanol and water.[10][11]
Protocol:
-
Preparation of Phases: Saturate n-octanol with water and water with n-octanol by vigorous mixing for 24 hours, followed by separation. Use a phosphate buffer (pH 7.4) for the aqueous phase to mimic physiological conditions.[12]
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound (trifluoromethyl or trifluoromethoxy acetophenone) in the pre-saturated n-octanol or aqueous phase.
-
Partitioning: Combine the solution with the other pre-saturated phase in a separatory funnel. Shake vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.[10]
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[12]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]
Experimental Workflow for LogP Determination
Caption: Shake-flask method for LogP determination.
2. Determination of pKa by Potentiometric Titration
This method determines the pKa by measuring the pH of a solution as a titrant is added.[11][14][15]
Protocol:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]
-
Sample Preparation: Dissolve a known concentration of the acetophenone derivative in a suitable solvent mixture (e.g., water/methanol) to ensure solubility. A typical concentration is at least 10^-4 M.[14][15]
-
Titration: Place the solution in a thermostatted vessel and immerse the pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[14]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[14][16]
Workflow for pKa Determination by Titration
Caption: Potentiometric titration workflow for pKa measurement.
Metabolic Stability: An In Vitro Perspective
The primary reason for incorporating -CF3 and -OCF3 groups is to block metabolic hotspots and enhance a drug's half-life.[4][7][9] An in vitro liver microsomal stability assay is a standard method to evaluate this.[17][18][19]
Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Thaw pooled human liver microsomes on ice.[17][20] Prepare a cofactor solution (NADPH regenerating system) in a phosphate buffer (pH 7.4).[21]
-
Incubation: Pre-warm the microsomal suspension and the test compound solution to 37°C. The reaction is initiated by adding the cofactor solution to the microsome-compound mixture.[17][21] A typical final compound concentration is 1 µM.[17]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[18][19]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also precipitates the proteins.[9][17]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[9]
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.[9][17]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[9][21]
Workflow for Microsomal Stability Assay
Caption: In vitro metabolic stability assay workflow.
Synthesis Considerations
The synthetic accessibility of these acetophenone derivatives is a practical consideration for their use in research and development.
-
Trifluoromethyl Acetophenones: These are commonly synthesized via Friedel-Crafts acylation of trifluoromethylbenzene or through methods involving Grignard reagents derived from bromobenzotrifluoride.[22][23][24] Another route involves the diazotization of 3-trifluoromethylaniline followed by a coupling reaction.[25][26]
-
Trifluoromethoxy Acetophenones: The synthesis of these compounds can be more challenging. They are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][27][28]
Conclusion and Future Perspectives
Both trifluoromethyl and trifluoromethoxy groups are powerful tools in drug design, each offering a unique profile of lipophilicity, electronic effects, and metabolic stability.[1] The -OCF3 group provides a greater boost in lipophilicity compared to the -CF3 group, while both confer significant metabolic stability.[1][6] The choice between them is not a matter of inherent superiority but of strategic selection based on the specific goals of a drug discovery program. If a significant increase in lipophilicity is needed to enhance membrane permeability, the trifluoromethoxy group is an excellent choice.[7] Conversely, the trifluoromethyl group offers a potent electron-withdrawing effect that can be leveraged to fine-tune pKa and receptor interactions.[1] The experimental protocols detailed in this guide provide a framework for the robust and reliable characterization of novel compounds containing these critical fluorinated motifs.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3'-Fluoro-4'-(trifluoromethyl)acetophenone Analogs
Abstract
The 3'-fluoro-4'-(trifluoromethyl)acetophenone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for a wide array of bioactive molecules.[1][2] The strategic placement of the ortho-fluorine and meta-trifluoromethyl groups on the phenyl ring confers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing character, making it an attractive starting point for drug discovery.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core structure. We will delve into the causal relationships behind experimental design choices and present supporting data from key studies, focusing on the development of potent antimicrobial agents as a primary case study. Detailed, replicable experimental protocols are provided to ensure scientific integrity and facilitate further research.
Introduction: The Strategic Advantage of Fluorination
In drug design, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[6] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to:
-
Increase Lipophilicity: Enhancing the ability of a drug to cross biological membranes.[4]
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes like cytochrome P450.[5]
-
Modulate Electronic Properties: As a potent electron-withdrawing group, -CF3 can alter the pKa of nearby functionalities and influence binding interactions with target proteins.[4][7]
The this compound scaffold combines these benefits with a reactive ketone handle, making it an ideal building block for creating diverse chemical libraries.[8] This guide will explore how modifications to this core structure influence biological activity, with a particular focus on salicylanilide derivatives that have shown remarkable potency against multidrug-resistant (MDR) bacteria.[9]
SAR Analysis: A Case Study in Antimicrobial Salicylanilides
While this compound itself is primarily a synthetic intermediate, its core phenyl structure is found in highly active compounds. A compelling example comes from the study of fluoro and trifluoromethyl-substituted salicylanilides, which are potent inhibitors of Staphylococcus aureus (S. aureus), including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains.[9] These compounds are synthesized by condensing a substituted aniline with a substituted salicylic acid. The SAR insights derived from these analogs are directly relevant to understanding the role of the 3'-(trifluoromethyl)phenyl moiety.
The Critical Role of the 3'-Trifluoromethyl Group
Systematic studies on salicylanilides have demonstrated that the presence and position of the trifluoromethyl group on the aniline ring are crucial for potent antibacterial activity.[9][10]
-
Core Insight: 3'-trifluoromethyl-substituted salicylanilides consistently show improved activity against S. aureus.[9]
-
Causality: The strong electron-withdrawing nature of the -CF3 group at the meta-position likely enhances the acidity of the amide N-H proton, facilitating stronger hydrogen bonding with the biological target. Furthermore, its lipophilicity may improve passage through the bacterial cell wall.[10]
Impact of Additional Substituents
Building upon the 3'-trifluoromethylphenyl core, further substitutions on both the aniline and salicylic acid rings have been explored to optimize activity. The following table summarizes the minimum inhibitory concentration (MIC) data for key analogs against various S. aureus strains, illustrating clear SAR trends.[9]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Salicylanilide Analogs
| Compound ID | Aniline Ring Substituents | Salicylic Acid Ring Substituent | S. aureus (ATCC 29213) | MRSA (NRS 100) | VRSA (VRS 1) | Selectivity Index (SI) |
| 20 | 3'-CF3 | 5-Cl | 0.5 | 0.5 | 0.5 | >20 |
| 21 | 3'-CF3, 2'-F | 5-Cl | 0.5 | 0.5 | 0.5 | >20 |
| 22 | 3'-CF3, 4'-Br | 5-Cl | 0.25 | 0.062 | 0.062 | >40 |
| 23 | 3'-CF3, 4'-Cl | 5-Cl | 0.5 | 0.25 | 0.25 | >20 |
| 24 | 4'-Br | 5-Cl | 0.5 | 0.5 | 0.5 | >20 |
| 25 | 4'-Cl | 5-Cl | 0.5 | 0.5 | 0.5 | >20 |
Data sourced from Lal, J. et al., Frontiers in Cellular and Infection Microbiology, 2021.[9]
SAR Interpretation:
-
Importance of 5-Chloro Group: The presence of a 5-chloro substituent on the salicylic acid ring is consistently associated with high potency.
-
Synergy of 3'-CF3 and 4'-Halo Substituents: While compounds with only a 3'-CF3 (20) or a 4'-halo (24, 25) group show good activity (MIC = 0.5 µg/mL), the combination of both is key for optimization.
-
Superiority of 4'-Bromo Substitution: Compound 22 , featuring both a 3'-CF3 and a 4'-bromo group, is the most potent analog, with an outstanding MIC of 0.062 µg/mL against both MRSA and VRSA strains.[9] This suggests a synergistic effect where the 4'-bromo group provides optimal steric and electronic properties that complement the 3'-CF3 group, likely enhancing binding affinity at the target site.
The following diagram illustrates the logical flow of these SAR findings.
Caption: SAR flowchart for salicylanilide analogs.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the findings discussed, this section details the protocols for the synthesis and biological evaluation of the salicylanilide analogs.
Protocol: One-Pot Synthesis of Salicylanilide Analogs
This protocol describes a robust and efficient one-pot condensation reaction.[9]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted salicylic acid (1.0 eq) and the substituted aniline (1.0 eq) in xylenes.
-
Addition of Coupling Agent: Add phosphorous trichloride (PCl3, 0.5 eq) dropwise to the mixture while stirring.
-
Reaction: Heat the reaction mixture to 120 °C and maintain for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Purification: Filter the solid product. Wash the crude product sequentially with hot water (70 °C) and 10% aqueous ethanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified solid product under vacuum to yield the final salicylanilide. This method typically results in high-purity compounds without the need for column chromatography.[9]
The general workflow for this synthesis is depicted below.
Caption: One-pot synthesis workflow for salicylanilides.
Protocol: Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture Preparation: Prepare an inoculum of the test bacterium (e.g., S. aureus) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of two-fold serial dilutions in CAMHB in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacterium.
Conclusion and Future Outlook
The structure-activity relationship studies of analogs incorporating the 3'-fluoro-4'-(trifluoromethyl)phenyl moiety reveal clear and actionable insights for drug design. The case study of salicylanilides demonstrates that this scaffold is a powerful component for generating potent antimicrobial agents, particularly when combined with other strategic substituents like a 4'-bromo group.[9] The strong electron-withdrawing and lipophilic properties of the trifluoromethyl group are fundamental to this activity.
Future research should focus on exploring the versatility of the this compound starting material to generate novel classes of compounds beyond salicylanilides, such as chalcones, pyrazoles, or other heterocycles.[11][12] By applying the principles of SAR outlined in this guide, researchers can rationally design next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles to combat pressing health challenges like antimicrobial resistance.
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Lal, J., Kaul, G., Akhir, A., Ansari, S. B., Chopra, S., & Reddy, D. N. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Frontiers in Cellular and Infection Microbiology. [Link]
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A Tale of Two Ketones: A Comparative Reactivity Guide to 3'-Fluoro-4'-(Trifluoromethyl)acetophenone and 3'-Fluoroacetophenone
In the landscape of pharmaceutical and agrochemical synthesis, fluorinated intermediates are indispensable tools. The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, bioavailability, and binding affinity.[1] This guide provides an in-depth comparison of two key building blocks: 3'-fluoro-4'-(trifluoromethyl)acetophenone and 3'-fluoroacetophenone . While structurally similar, the addition of a trifluoromethyl (CF₃) group profoundly impacts the electronic properties and, consequently, the chemical reactivity of the parent molecule. Understanding these differences is paramount for researchers in designing efficient and predictable synthetic routes.
At a Glance: Structural and Physicochemical Properties
Both molecules are substituted acetophenones, valuable precursors in organic synthesis.[2][3][4] Their core difference lies in the substitution pattern on the phenyl ring, which dictates their electronic character.
| Property | 3'-Fluoroacetophenone | This compound |
| CAS Number | 455-36-7[5][6] | 237761-81-8[7] |
| Molecular Formula | C₈H₇FO[5][6] | C₉H₆F₄O[7][8] |
| Molecular Weight | 138.14 g/mol [5][6] | 206.14 g/mol [7][8] |
| Appearance | Clear colorless to pale yellow liquid[9][10] | Liquid[7] |
| Boiling Point | 81 °C @ 9 mmHg[10][11] | 225.6 °C @ 760 mmHg[7] |
| Density | 1.126 g/mL at 25 °C[10][11] | 1.3 g/cm³[7] |
The Decisive Factor: A Deep Dive into Electronic Effects
The reactivity of an aromatic compound is governed by the electron density of the ring and the nature of its substituents. The acetyl group (-COCH₃) present in both molecules is a moderately deactivating, meta-directing group due to its electron-withdrawing nature (both by induction and resonance). The key differences arise from the fluorine and trifluoromethyl groups.
-
3'-Fluoroacetophenone : The fluorine atom at the 3-position exerts two opposing electronic effects:
-
Inductive Effect (-I) : As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond, deactivating the ring.
-
Resonance Effect (+R) : The lone pairs on the fluorine can be donated into the aromatic π-system, an activating effect that directs incoming electrophiles to the ortho and para positions. In general, for halogens, the inductive effect outweighs the resonance effect, making the fluorine atom a deactivating but ortho, para-director.
-
-
This compound : This molecule features the powerful trifluoromethyl (-CF₃) group in addition to the fluorine.
-
Trifluoromethyl Group (-CF₃) : This group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[12][13] Its effect is almost purely inductive (-I); the three highly electronegative fluorine atoms pull electron density away from the ring with great force.[13][14] It has no resonance-donating capability and is strongly deactivating and meta-directing.[14][15]
-
The cumulative effect of the acetyl and trifluoromethyl groups makes the aromatic ring of This compound significantly more electron-deficient (electrophilic) than that of 3'-fluoroacetophenone.
Caption: Electronic influence of substituents on the aromatic rings.
Comparative Reactivity: A Tri-Modal Analysis
The profound difference in the electronic nature of the two rings leads to divergent reactivity in three key areas: electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the carbonyl center.
A. Electrophilic Aromatic Substitution (EAS)
EAS reactions (e.g., nitration, Friedel-Crafts acylation) involve the attack of an electrophile on the electron-rich aromatic ring.
-
3'-Fluoroacetophenone : The ring is deactivated by both the acetyl and fluoro groups, making it less reactive than benzene. Reactions will be sluggish and require forcing conditions.
-
This compound : The ring is severely deactivated by the combined, powerful electron-withdrawing effects of the acetyl and trifluoromethyl groups. It is extremely sluggish towards EAS, and such reactions are often impractical.
Verdict : 3'-Fluoroacetophenone is significantly more reactive towards electrophiles than its trifluoromethylated counterpart.
B. Nucleophilic Aromatic Substitution (SNAr)
SNAr is a hallmark reaction for electron-poor aromatic systems, requiring a good leaving group (like fluorine) and strong electron-withdrawing groups positioned ortho or para to it.
-
3'-Fluoroacetophenone : The primary activating group (acetyl) is meta to the fluorine leaving group. This positioning is ineffective for stabilizing the negatively charged Meisenheimer complex intermediate. Therefore, SNAr is highly unfavorable.
-
This compound : Here, the trifluoromethyl group is positioned ortho to the fluorine atom. This arrangement is ideal for SNAr. The potent electron-withdrawing CF₃ group can effectively stabilize the intermediate, making the fluorine atom susceptible to displacement by nucleophiles.
Verdict : this compound is primed for SNAr reactions, a pathway largely inaccessible to 3'-fluoroacetophenone.
C. Nucleophilic Addition to the Carbonyl Group
This class of reactions involves the attack of a nucleophile (e.g., a hydride from NaBH₄, a carbanion from a Grignard reagent) on the electrophilic carbonyl carbon.
-
3'-Fluoroacetophenone : The carbonyl carbon is electrophilic, as expected for a ketone.
-
This compound : The intense electron-withdrawing effect of the CF₃ group, transmitted through the aromatic ring, further pulls electron density away from the acetyl group. This makes the carbonyl carbon more electron-deficient and thus more electrophilic .
Verdict : this compound is more reactive towards nucleophiles at the carbonyl carbon. This can translate to faster reaction rates and milder required conditions for reactions like reduction or Grignard additions.
Caption: Workflow for experimental reactivity comparison.
Experimental Protocol: Comparative Carbonyl Reduction
To empirically validate the predicted reactivity at the carbonyl center, a comparative reduction using sodium borohydride (NaBH₄) serves as an excellent model. The increased electrophilicity of the carbonyl in this compound should result in a faster reduction rate.
Objective: To compare the rate of reduction of 3'-fluoroacetophenone and this compound to their corresponding secondary alcohols.
Materials:
-
3'-Fluoroacetophenone (Compound A)
-
This compound (Compound B)
-
Sodium borohydride (NaBH₄)
-
Methanol (ACS grade)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent: 30% Ethyl Acetate in Hexanes
-
Staining: UV light (254 nm) and potassium permanganate stain
Procedure:
-
Reaction Setup : Prepare two identical 25 mL round-bottom flasks equipped with magnetic stir bars.
-
In Flask A, dissolve 1.0 mmol of 3'-fluoroacetophenone in 5 mL of methanol.
-
In Flask B, dissolve 1.0 mmol of this compound in 5 mL of methanol.
-
Place both flasks in an ice-water bath and stir for 5 minutes to equilibrate the temperature to 0 °C.
-
Initiation : At time t=0, add 1.1 mmol of NaBH₄ to each flask simultaneously.
-
Monitoring : At regular intervals (e.g., t = 2, 5, 10, 20, 30 minutes), use a capillary tube to withdraw a small aliquot from each reaction mixture and spot it on a TLC plate. Spot the starting material as a reference.
-
Develop the TLC plates in the prepared solvent system and visualize under UV light. The product alcohol will have a different Rf value than the starting ketone.
-
Quenching : Once the TLC analysis shows the complete consumption of the starting material in the faster reaction (expected to be Flask B), quench both reactions by slowly adding 5 mL of saturated aqueous NH₄Cl.
-
Workup : Transfer the contents of each flask to a separatory funnel, add 10 mL of water, and extract with DCM (3 x 15 mL).
-
Drying and Concentration : Combine the organic layers for each reaction, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis : Determine the yield of each product. The reaction time required for complete conversion provides a direct measure of the relative reactivity.
Expected Outcome: The reaction in Flask B will proceed to completion significantly faster than the reaction in Flask A, confirming that the carbonyl of this compound is more susceptible to nucleophilic attack.
Conclusion and Synthetic Implications
The presence of a trifluoromethyl group at the 4-position dramatically alters the reactivity profile of 3'-fluoroacetophenone. This guide demonstrates that:
-
This compound possesses a highly electron-deficient aromatic ring that is deactivated towards electrophilic attack but activated for nucleophilic aromatic substitution at the C-F bond. Its carbonyl group is highly electrophilic and reactive towards nucleophiles.
-
3'-Fluoroacetophenone is a more traditional building block. Its aromatic ring, while deactivated, is still amenable to some electrophilic substitution reactions. It is not activated for SNAr, and its carbonyl group exhibits standard ketone reactivity.
For the medicinal chemist and process developer, these differences are not subtle nuances but critical design parameters. The choice between these two reagents depends entirely on the desired transformation. If the goal is to perform chemistry at the carbonyl center or to leverage an SNAr reaction, This compound is the superior and more reactive choice. Conversely, if subsequent electrophilic substitution on the aromatic ring is planned, 3'-fluoroacetophenone provides a more viable, albeit still challenging, substrate.
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A Senior Application Scientist's Guide to the High-Throughput Screening Validation of 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Introduction: The Imperative for Robust HTS Validation in Kinase Inhibitor Discovery
In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for the identification of novel therapeutic candidates. The relentless demand for new chemical entities with high potency and specificity necessitates a rigorous validation process for any compound emerging from these screens. This guide provides an in-depth, objective comparison of 3'-Fluoro-4'-(trifluoromethyl)acetophenone (henceforth referred to as Compound X), a novel small molecule with potential inhibitory activity against Extracellular signal-regulated kinase 2 (ERK2), a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
The MAPK pathway is a highly conserved signaling cascade that plays a pivotal role in cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of numerous cancers, making its components, particularly ERK2, attractive targets for therapeutic intervention.[2][3] The identification of novel ERK2 inhibitors is therefore of significant interest.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for validating a novel compound like Compound X in an HTS setting. We will delve into the causality behind experimental choices, present comparative data against established inhibitors, and provide detailed, self-validating protocols.
Comparative Analysis of Compound X and Established ERK2 Inhibitors
To ascertain the potential of Compound X as a viable ERK2 inhibitor, its performance was benchmarked against two well-characterized inhibitors with distinct mechanisms of action: U0126 , a non-competitive inhibitor of MEK1/2 (the upstream activators of ERK1/2), and LY3214996 , a potent, ATP-competitive inhibitor of ERK1/2.[2][4]
Experimental Objective:
To validate the inhibitory potential and characterize the HTS compatibility of Compound X in a biochemical ERK2 kinase assay. The primary validation parameter will be the Z'-factor, a statistical indicator of assay quality.[5] An ideal HTS assay should consistently yield a Z'-factor greater than 0.5.[2]
HTS Assay Workflow:
The validation was conducted using a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay, a widely accepted methodology for HTS due to its robustness and low background interference.[3][6]
Caption: High-Throughput Screening (HTS) workflow for the validation of ERK2 inhibitors.
Comparative Performance Data:
The following table summarizes the key performance metrics for Compound X and the comparator compounds in the ERK2 TR-FRET assay.
| Compound | Target | Mechanism of Action | IC50 (nM) | Z'-Factor | Signal-to-Background (S/B) Ratio |
| Compound X | ERK2 | Hypothesized ATP-competitive | 85 | 0.78 ± 0.04 | 12.5 |
| LY3214996 | ERK1/2 | ATP-competitive | 5 | 0.82 ± 0.03 | 14.2 |
| U0126 | MEK1/2 | Non-competitive | >10,000 (in ERK2 assay) | 0.55 ± 0.06 | 8.9 |
Data Interpretation and Insights:
-
Compound X demonstrates robust HTS performance: With a Z'-factor of 0.78, Compound X yields an excellent screening window, indicating a high degree of separation between the positive and negative controls and low data variability. This makes it highly suitable for large-scale screening campaigns.
-
Potency of Compound X: The IC50 value of 85 nM indicates that Compound X is a potent inhibitor of ERK2, albeit less so than the highly optimized clinical candidate LY3214996. This level of potency is, however, very promising for a novel hit compound.
-
Specificity of the Assay: The lack of significant inhibition by U0126, a MEK inhibitor, validates that the assay is specific for direct ERK2 inhibitors and is not susceptible to off-target effects on the upstream kinase. The lower Z'-factor and S/B ratio for U0126 further highlight the assay's specificity.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided.
ERK2 TR-FRET Kinase Assay Protocol:
-
Compound Plating:
-
Prepare serial dilutions of Compound X, LY3214996, and U0126 in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into a 384-well, low-volume, white assay plate.
-
For controls, dispense 50 nL of 100% DMSO (negative control) and 50 nL of a saturating concentration of LY3214996 (positive control).
-
-
Enzyme Addition:
-
Prepare a solution of active human ERK2 enzyme in kinase assay buffer.
-
Dispense 5 µL of the enzyme solution into each well of the assay plate.
-
Centrifuge the plate briefly to ensure mixing.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the biotinylated peptide substrate and ATP in kinase assay buffer.
-
Dispense 5 µL of the substrate/ATP solution to all wells to initiate the kinase reaction.
-
The final assay volume is 10 µL, with a final DMSO concentration of 0.5%.
-
-
Incubation:
-
Seal the assay plate and incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the detection reagent solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer.
-
Add 10 µL of the detection reagent solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Data Analysis and Validation:
The quality of the HTS assay is paramount and is statistically validated using the Z'-factor.
Caption: Logical flow for the calculation and interpretation of the Z'-factor.
Conclusion and Future Directions
The validation data presented herein strongly supports the suitability of This compound (Compound X) for high-throughput screening campaigns aimed at discovering novel ERK2 inhibitors. The compound exhibits promising potency and yields a robust and reliable assay window, as evidenced by its high Z'-factor.
While LY3214996 remains the more potent inhibitor, Compound X represents a novel chemical scaffold with significant potential for further optimization through medicinal chemistry efforts. Future work should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of Compound X against a panel of other kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Confirming the hypothesized ATP-competitive binding mode through enzyme kinetics studies.
-
Cellular Activity: Evaluating the ability of Compound X to inhibit ERK phosphorylation in a cellular context.
By following the rigorous validation framework outlined in this guide, researchers can confidently advance promising hit compounds like this compound through the drug discovery pipeline.
References
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Miller, C. J., Muftuoglu, Y., & Turk, B. (2017). A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases. Biochemical Pharmacology, 144, 35-45. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
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Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Rock, G. M. (2012). Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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On HTS: Z-factor. (2023). On HTS. [Link]
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Miao, L., & Tian, H. (2020). Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 10(7), 1199-1213. [Link]
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Sebolt-Leopold, J. S., & English, J. M. (2006). Use of inhibitors in the study of MAP kinases. Methods, 40(3), 253-260. [Link]
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What are MAPKs inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
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Lee, P. A., & Anderson, K. E. (2017). Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of Ten Chemotypes Selected for Development. Current topics in medicinal chemistry, 17(10), 1149-1164. [Link]
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HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. (2009). Probe Reports from the NIH Molecular Libraries Program. [Link]
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Townsend, L. P., et al. (2012). Identification of potential extracellular signal-regulated protein kinase 2 inhibitors based on multiple virtual screening strategies. Frontiers in Pharmacology, 13, 1039435. [Link]
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Chang, L., & Karin, M. (2001). Mammalian MAP kinase signalling cascades. Nature, 410(6824), 37-40. [Link]
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What are MAP3K19 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
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A Comparative Guide to the Efficacy of 3'-Fluoro-4'-(trifluoromethyl)acetophenone Derived Inhibitors
For researchers, scientists, and professionals in drug development, the strategic design of enzyme inhibitors is a cornerstone of therapeutic innovation. The 3'-Fluoro-4'-(trifluoromethyl)acetophenone scaffold has emerged as a promising starting point for developing potent and selective inhibitors for a range of biological targets. The incorporation of both a fluorine atom and a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this an attractive core for medicinal chemistry campaigns.[1][2][3]
This guide provides an in-depth comparison of the efficacy of hypothetical inhibitors derived from this compound. We will explore the rationale behind their design, present methodologies for their synthesis and evaluation, and discuss the structure-activity relationships (SAR) that govern their performance.
The Strategic Advantage of the this compound Scaffold
The unique physicochemical properties of the this compound core make it a valuable building block in drug discovery.[2] The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups and enhance binding interactions.[3] Furthermore, the -CF3 group often improves metabolic stability by blocking sites susceptible to oxidative metabolism.[1][3] The fluorine atom further modulates the electronic environment and can participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions.[3][4]
Hypothetical Inhibitor Design and Synthesis
To explore the potential of this scaffold, we propose a series of hypothetical inhibitors (Series A) derived from this compound. The design strategy focuses on the derivatization of the acetyl group, a common approach for generating diversity and targeting the active sites of various enzymes. A plausible synthetic route to these derivatives would involve an initial alpha-bromination of the acetophenone followed by nucleophilic substitution with various amines or other nucleophiles to generate a library of compounds.
DOT Script for Synthetic Pathway
Caption: General synthetic scheme for the preparation of Series A inhibitors.
Comparative Efficacy Evaluation: Key Experimental Protocols
To assess the efficacy of our hypothetical Series A inhibitors, a series of standardized in vitro assays would be employed. The choice of a specific target enzyme would guide the precise assay conditions. For the purpose of this guide, we will outline a general workflow applicable to many enzyme classes, such as kinases or proteases.
Protocol 1: In Vitro Enzyme Inhibition Assay
This experiment is fundamental to determining the inhibitory potency of the synthesized compounds.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human enzyme and a corresponding fluorogenic or colorimetric substrate are sourced. The enzyme is diluted to a working concentration in an appropriate assay buffer.
-
Compound Preparation: The synthesized inhibitors are dissolved in DMSO to create stock solutions (e.g., 10 mM). A serial dilution series is then prepared in the assay buffer.
-
Assay Procedure:
-
In a 96-well or 384-well plate, add a small volume of each inhibitor dilution.
-
Add the enzyme solution to each well and incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the fluorescence or absorbance at regular intervals using a plate reader.
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition for each inhibitor concentration is determined relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Protocol 2: Kinase Selectivity Profiling
For kinase inhibitors, assessing selectivity is crucial to minimize off-target effects.
Methodology:
-
Panel Selection: A panel of kinases representing different branches of the human kinome is chosen.
-
Inhibition Assays: The most potent inhibitors from the initial screen are tested against the kinase panel at a fixed concentration (e.g., 1 µM). The inhibition assays are performed as described in Protocol 1.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. Compounds showing significant inhibition of off-target kinases are flagged for further investigation.
Structure-Activity Relationship (SAR) Analysis
The data obtained from these assays will allow for a thorough SAR analysis. By comparing the IC50 values of the different derivatives in Series A, we can deduce the influence of various functional groups on inhibitory activity.
| Compound ID | R-Group | Target Enzyme IC50 (µM) | Kinase X IC50 (µM) | Kinase Y IC50 (µM) |
| A-1 | -NH-CH2-Ph | 0.5 | 10.2 | >50 |
| A-2 | -NH-CH2-cHex | 2.1 | 25.6 | >50 |
| A-3 | -NH-(4-pyridyl) | 0.1 | 5.8 | 45.3 |
| A-4 | -O-Ph | 8.5 | >50 | >50 |
| A-5 | -S-Ph | 4.3 | 33.1 | >50 |
Table 1: Hypothetical Efficacy Data for Series A Inhibitors. This table illustrates the type of data that would be generated to compare the efficacy of the synthesized compounds.
-
Amine Linkage is Favorable: Compounds with an amino linkage (A-1, A-2, A-3) are more potent than those with an ether (A-4) or thioether (A-5) linkage, suggesting a key hydrogen bond interaction may be formed.
-
Aromaticity in the R-Group Enhances Potency: The benzyl (A-1) and pyridyl (A-3) groups confer greater potency than the cyclohexyl group (A-2), indicating a potential π-stacking interaction in the binding pocket.
-
The Pyridyl Moiety Offers a Potency and Selectivity Advantage: Compound A-3, with its pyridyl group, demonstrates the highest potency. The nitrogen in the pyridine ring may act as a hydrogen bond acceptor, further stabilizing the inhibitor-enzyme complex.
DOT Script for SAR Logic
Caption: Logical flow of structure-activity relationships for Series A inhibitors.
Conclusion and Future Directions
This guide has provided a framework for comparing the efficacy of inhibitors derived from the this compound scaffold. Through systematic derivatization and rigorous in vitro testing, a clear understanding of the structure-activity relationships can be established. The hypothetical data presented herein illustrates how specific structural modifications can significantly impact inhibitory potency and selectivity.
Future work should focus on expanding the library of derivatives to further probe the chemical space around the core scaffold. Promising lead compounds, such as the hypothetical A-3, should be subjected to further optimization and characterization, including determination of their mechanism of inhibition, in vivo pharmacokinetic profiling, and efficacy studies in relevant disease models. The principles and methodologies outlined in this guide provide a solid foundation for the successful development of novel therapeutics based on this versatile chemical starting point.
References
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Taslimi, P., et al. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. Archiv der Pharmazie, 353(11), e2000210. [Link]
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Wang, Z. M., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(12), 2133-2139. [Link]
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Gelb, M. H., Senter, R. A., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Journal of Medicinal Chemistry, 28(1), 21-25. [Link]
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Zhou, Y., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
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Chem-Impex International Inc. 4'-Fluoro-3'-(trifluoromethyl)acetophenone. [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Antibacterial Agents Derived from 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Introduction: The Strategic Value of a Fluorinated Scaffold
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The 3'-Fluoro-4'-(trifluoromethyl)acetophenone core is an exemplary starting material, offering a unique combination of electronic and metabolic properties. The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, often enhances metabolic stability and increases lipophilicity, which can significantly improve a compound's pharmacokinetic profile.[1][2] Simultaneously, the adjacent fluorine atom can modulate the molecule's pKa and conformational preferences, providing a handle for fine-tuning target engagement and selectivity.[3]
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds synthesized from this promising scaffold, with a specific focus on developing new antibacterial agents to combat multidrug-resistant (MDR) pathogens. We will use a hypothetical series of chalcone derivatives as our primary example, as chalcones represent a well-established class of biologically active compounds readily synthesized from acetophenone precursors.[4] Our objective is to establish a rigorous, self-validating workflow that enables researchers to objectively compare the performance of newly synthesized compounds against established clinical standards.
The Target: A Hypothetical Chalcone Series for Anti-MRSA Activity
For the purposes of this guide, we will consider a hypothetical series of chalcones synthesized via a Claisen-Schmidt condensation between this compound and a selection of substituted benzaldehydes. Chalcones, belonging to the flavonoid family, are known for a wide array of biological activities, including antibacterial effects.[4] Our goal is to evaluate their potential as agents against Methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen responsible for numerous difficult-to-treat infections.
The In Vitro Evaluation Cascade: A Step-by-Step Technical Guide
A successful in vitro evaluation pipeline is designed as a funnel, progressively filtering compounds from initial screening to more complex, biologically relevant assays. This ensures that resources are focused on the most promising candidates.
Caption: Figure 1. In Vitro Evaluation Workflow for Novel Antibacterials.
Phase 1: Primary Screening - Minimum Inhibitory Concentration (MIC) Assay
Causality: The first and most fundamental question is whether a compound possesses intrinsic antibacterial activity. The MIC assay quantitatively determines the lowest concentration of a compound required to inhibit the visible growth of a microorganism. This is the primary filter for any potential antibiotic.
Protocol: Broth Microdilution Method (based on CLSI guidelines)
-
Preparation: A 96-well microtiter plate is used. A two-fold serial dilution of each test compound (e.g., from 128 µg/mL down to 0.25 µg/mL) is prepared in Mueller-Hinton Broth (MHB).
-
Inoculation: A standardized inoculum of MRSA (e.g., ATCC 43300) is prepared to a final concentration of 5 x 10^5 CFU/mL and added to each well.
-
Controls:
-
Positive Control: Wells containing bacteria and broth but no compound (to ensure bacterial growth).
-
Negative Control: Wells containing broth and the highest concentration of compound but no bacteria (to check for compound precipitation or color).
-
Benchmark Antibiotics: Vancomycin and Methicillin are run in parallel as comparators.
-
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Trustworthiness: The inclusion of positive, negative, and benchmark controls is non-negotiable. It validates the assay's integrity, ensuring that the observed inhibition is due to the compound's activity and not experimental artifacts, and contextualizes the potency of the novel compounds.
Phase 2: Assessing Safety - Mammalian Cell Cytotoxicity & Selectivity Index
Causality: A potent antibacterial compound is clinically useless if it is equally toxic to human cells. The goal is to find agents that are selectively toxic to the pathogen. Therefore, we must assess cytotoxicity against a representative mammalian cell line.
Protocol: MTT Assay on Vero Cells
-
Cell Seeding: Vero kidney epithelial cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compounds as used in the MIC assay.
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization & Reading: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is read on a plate reader (e.g., at 570 nm).
-
Calculation: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Calculating the Selectivity Index (SI):
The SI is a critical metric for comparing the therapeutic window of different compounds. A higher SI is desirable.
-
SI = CC50 / MIC
A compound with an SI > 10 is generally considered a promising candidate for further development.[5]
Data Presentation: Comparative Performance Table
| Compound ID | Structure (Hypothetical R-group on Chalcone) | MIC vs. MRSA (µg/mL) | CC50 vs. Vero Cells (µg/mL) | Selectivity Index (SI) |
| CH-001 | 4-Chloro | 1.0 | >128 | >128 |
| CH-002 | 4-Nitro | 0.5 | 50 | 100 |
| CH-003 | 4-Methoxy | 16 | >128 | >8 |
| CH-004 | 3,4-Dichloro | 0.25 | 30 | 120 |
| Vancomycin | N/A (Reference) | 1.0 | >256 | >256 |
| Methicillin | N/A (Reference) | >256 | >256 | N/A |
This table uses hypothetical data for illustrative purposes.
Phase 3: Probing Efficacy - Time-Kill Kinetics and Biofilm Disruption
Causality: The MIC value only tells us about growth inhibition (bacteriostatic vs. bactericidal). A time-kill assay reveals the rate at which a compound kills the bacteria. Furthermore, many chronic infections are caused by bacteria embedded in biofilms, which are notoriously resistant to conventional antibiotics. Assessing a compound's ability to disrupt pre-formed biofilms is a measure of its potential to treat these challenging infections.
Protocol: Time-Kill Kinetic Assay
-
Setup: In flasks containing MHB, an exponential-phase culture of MRSA is treated with the test compounds at concentrations of 2x and 4x their MIC. A growth control (no drug) is included.
-
Sampling: At various time points (0, 2, 4, 8, 24 hours), aliquots are removed from each flask.
-
Quantification: The aliquots are serially diluted, plated on agar plates, and incubated overnight. The number of viable colonies (CFU/mL) is then counted.
-
Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Protocol: Biofilm Disruption Assay
-
Biofilm Formation: MRSA is grown in a 96-well plate in biofilm-promoting media (e.g., TSB with glucose) for 24 hours to allow a mature biofilm to form.
-
Treatment: The planktonic (free-floating) cells are removed, and the remaining biofilms are washed. The test compounds (at concentrations like 4x and 8x MIC) and controls (Vancomycin, vehicle) are added to the wells.
-
Incubation: The plate is incubated for another 24 hours.
-
Quantification: The wells are washed again to remove dead cells and compound. The remaining viable biofilm is quantified using a metabolic assay (e.g., XTT or resazurin) or by crystal violet staining, which stains the total biofilm mass. The results are compared to the untreated biofilm control.
Caption: Figure 2. Workflows for Efficacy Testing.
Conclusion and Forward Look
This guide outlines a logical, robust, and tiered approach to the in vitro evaluation of novel antibacterial compounds derived from the this compound scaffold. By systematically assessing potency (MIC), selectivity (SI), and efficacy (kinetics, biofilm activity), researchers can build a comprehensive data package. This allows for a direct and objective comparison against both internal candidates and established drugs like vancomycin.[5] The compounds that demonstrate a high selectivity index, rapid bactericidal activity, and the ability to disrupt mature biofilms should be prioritized for further mechanistic studies and, ultimately, in vivo evaluation.
References
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Asha Deepti C, et al. (2017). Synthesis and Characterization of New Chalcones of 4-Fluoro-3-Methyl Acetophenone. Indo American Journal of Pharmaceutical Sciences, 4(01), 149-152. Available from: [Link]
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Patil, S., et al. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Amino Acids, 53(12), 1865-1876. Available from: [Link]
-
Zhang, L., et al. (2005). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 15(24), 5462-5466. Available from: [Link]
-
G. G. G. de la Cruz, et al. (2020). Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. Angewandte Chemie International Edition, 60(2), 838-842. Available from: [Link]
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A Guide for Drug Development Professionals: Physicochemical Property Comparison of Fluoro-(Trifluoromethyl)acetophenone Isomers
In the intricate process of drug discovery and development, the physicochemical properties of a molecule are foundational to its ultimate success. These characteristics—governing everything from solubility and membrane permeability to metabolic stability and target binding—dictate a compound's pharmacokinetic and pharmacodynamic profile. This guide offers a detailed comparative analysis of the physicochemical properties of key isomers of fluoro-(trifluoromethyl)acetophenone, a scaffold of significant interest in medicinal chemistry due to the unique modulatory effects of its fluorine and trifluoromethyl substituents.
The strategic placement of the highly electronegative fluorine atom and the lipophilic, electron-withdrawing trifluoromethyl group can dramatically alter a molecule's properties.[1][2][3] Understanding the nuanced differences that arise from simple positional changes of these groups is critical for medicinal chemists aiming to fine-tune a lead compound for optimal efficacy and developability.
Comparative Physicochemical Data of Key Isomers
The following table summarizes critical physicochemical data for three commercially available isomers of fluoro-(trifluoromethyl)acetophenone. Where experimentally determined data is limited, calculated values from reputable sources are included to provide a more complete comparative landscape.
| Property | 3'-Fluoro-4'-(trifluoromethyl)acetophenone | 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 4'-(Trifluoromethyl)acetophenone |
| CAS Number | 237761-81-8[4] | 208173-24-4[5] | 709-63-7 |
| Molecular Formula | C₉H₆F₄O[4] | C₉H₆F₄O[5] | C₉H₇F₃O |
| Molecular Weight | 206.14 g/mol [4] | 206.14 g/mol [5] | 188.15 g/mol |
| Physical Form | - | Liquid[5] | Solid |
| Melting Point | Not Available | Not Applicable | 29-35 °C[6] |
| Boiling Point | 225.6±40.0 °C at 760 mmHg[4] | Not Available | 83-85 °C at 9 mmHg[6] |
| Density | 1.3±0.1 g/cm³[4] | Not Available | 0.924 g/cm³[6] |
| Calculated logP | 2.76[4] | 2.6[7] | Not Available |
| Flash Point | 85.1±21.5 °C[4] | Not Available | 84 °C[6] |
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible data is the bedrock of sound scientific decision-making. The following sections detail standardized, self-validating protocols for determining the key physicochemical properties discussed.
Melting Point Determination
The melting point provides insight into a compound's purity and the strength of its crystal lattice forces. A sharp melting range is indicative of a pure substance, while impurities typically cause a depression and broadening of the range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, crystalline organic compound is finely ground. The open end of a glass capillary tube is dipped into the sample and gently tapped on a hard surface to pack the material into the closed end, forming a column of about 3 mm.[8][9]
-
Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., Mel-Temp or Thiele tube).[10]
-
Heating: The sample is heated rapidly to a temperature approximately 5-10°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium.[8]
-
Observation & Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[8][11]
Caption: Workflow for Melting Point Determination via the Capillary Method.
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a crucial measure of a molecule's lipophilicity, which heavily influences its absorption, distribution, and ability to cross biological membranes.[12] A positive logP indicates greater solubility in a non-polar solvent (lipophilic), while a negative value indicates higher solubility in water (hydrophilic).[12]
Methodology (Shake-Flask Method):
-
Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4) are saturated with each other by mixing and allowing them to separate for 24 hours.[13]
-
Sample Partitioning: A known amount of the test compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel, shaken vigorously to allow the compound to partition between the layers, and then left to separate completely.[13]
-
Concentration Analysis: The concentration of the compound in each phase is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[13][14]
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12]
Caption: Workflow for logP Determination via the Shake-Flask Method.
Structure-Property Relationship Analysis
The positioning of the fluoro and trifluoromethyl groups significantly influences the observed physicochemical properties through a combination of electronic and steric effects.
-
Impact of the Trifluoromethyl (-CF₃) Group: The -CF₃ group is strongly electron-withdrawing and highly lipophilic.[1][15] Its presence generally increases a molecule's metabolic stability due to the strength of the carbon-fluorine bond.[1][15] This group can also lower the pKa of nearby acidic protons, making a compound more acidic.[1]
-
Impact of the Fluoro (-F) Group: A single fluorine atom is also strongly electron-withdrawing.[16] Its small size means it often acts as a bioisostere for a hydrogen atom, but its electronic effects can drastically alter properties like pKa and binding affinity.[16]
-
Isomeric Differences:
-
Physical State and Melting Point: 4'-(Trifluoromethyl)acetophenone is a solid at room temperature, while 4'-Fluoro-3'-(trifluoromethyl)acetophenone is a liquid. This difference suggests that the symmetry and intermolecular forces in the 4'-CF₃ isomer allow for more efficient crystal packing, resulting in a higher melting point. The introduction of the fluorine atom in the 3'-position disrupts this packing.
-
Lipophilicity (logP): The calculated logP values for the fluorinated isomers (2.76 for the 3'-F, 4'-CF₃ isomer and 2.6 for the 4'-F, 3'-CF₃ isomer) are high, indicating significant lipophilicity.[4][7] This is expected due to the presence of the -CF₃ group.[15] The subtle difference between the isomers arises from the specific electronic environment created by the combined inductive and resonance effects of the substituents, which alters the overall molecular polarity.
-
Conclusion
This guide underscores the profound impact of isomeric substitution on the physicochemical properties of fluoro-(trifluoromethyl)acetophenone derivatives. While all isomers share the beneficial attributes conferred by fluorine chemistry—such as enhanced metabolic stability and altered electronics—their melting points, boiling points, and lipophilicity can vary significantly. For researchers in drug development, these differences are not trivial; they can dictate a compound's suitability for formulation, its ADME profile, and its ultimate biological activity. A thorough experimental characterization, guided by the protocols outlined herein, is an indispensable step in selecting the optimal isomer for advancing a therapeutic program.
References
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Melting point determination. (n.d.). Retrieved January 11, 2026, from [Link]
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How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. (2025, January 30). YouTube. Retrieved January 11, 2026, from [Link]
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Melting Point Determination Lab Protocol - Studylib. (n.d.). Retrieved January 11, 2026, from [Link]
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This compound | 237761-81-8. (n.d.). Chemsrc. Retrieved January 11, 2026, from [Link]
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How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. (2025, February 14). YouTube. Retrieved January 11, 2026, from [Link]
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Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). ACS Publications. Retrieved January 11, 2026, from [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved January 11, 2026, from [Link]
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Chemical Properties of 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8). (n.d.). Cheméo. Retrieved January 11, 2026, from [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021, February 12). PMC - NIH. Retrieved January 11, 2026, from [Link]
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A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 3'-Fluoro-4'-(trifluoromethyl)acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the specificity of analytical methods is paramount. For novel compounds such as 3'-Fluoro-4'-(trifluoromethyl)acetophenone and its derivatives, which are of growing interest due to their unique physicochemical properties, understanding their potential for cross-reactivity in immunoassays is a critical step. This guide provides a comprehensive framework for designing and executing a study to characterize the cross-reactivity of these compounds. We will delve into the rationale behind experimental design, provide detailed protocols, and discuss the interpretation of the resulting data, empowering you to develop highly specific and reliable immunoassays.
The Imperative of Cross-Reactivity Assessment
For this compound, a molecule featuring both fluorine and trifluoromethyl substitutions, the potential for cross-reactivity with metabolites, synthetic precursors, or other structurally similar compounds is a significant concern. A thorough evaluation of antibody specificity is therefore not just a matter of good scientific practice but a crucial component of regulatory compliance and the overall success of a drug development program.
Strategic Selection of Compounds for Cross-Reactivity Profiling
A well-designed cross-reactivity study begins with the judicious selection of compounds to test. The goal is to challenge the antibody with a panel of molecules that are structurally analogous to the target analyte, this compound. This allows for a comprehensive assessment of the antibody's binding specificity and provides insights into the structure-activity relationships that govern the antibody-antigen interaction.[3]
Table 1: Proposed Panel of Structural Analogs for Cross-Reactivity Testing
| Compound Name | Structure | Rationale for Inclusion |
| This compound | Target Analyte (100% Cross-Reactivity) | |
| 4'-(Trifluoromethyl)acetophenone | To assess the contribution of the 3'-fluoro group to antibody binding. | |
| 3'-Fluoroacetophenone | To evaluate the importance of the 4'-(trifluoromethyl) group. | |
| Acetophenone | To determine the contribution of the core acetophenone structure. | |
| 3',4'-Difluoroacetophenone | To investigate the effect of replacing the trifluoromethyl group with another electron-withdrawing group. | |
| 3'-Chloro-4'-(trifluoromethyl)acetophenone | To assess the impact of a different halogen at the 3' position. | |
| 2'-Fluoro-4'-(trifluoromethyl)acetophenone | To examine the influence of the fluoro group's position on the aromatic ring. |
Hapten Design and Antibody Production: The Foundation of Specificity
The generation of a high-affinity and specific antibody is contingent on the design of the hapten, a small molecule that is chemically coupled to a larger carrier protein to elicit an immune response.[4][5][6][7] For this compound, a strategic hapten design is crucial to expose the most unique structural features of the molecule to the immune system.
A recommended approach is to introduce a linker arm at a position that is distal to the key functional groups (the fluoro and trifluoromethyl moieties). For instance, modifying the acetyl group to a carboxylic acid allows for conjugation to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) via an amide bond. This strategy ensures that the fluoro and trifluoromethyl-substituted phenyl ring, the primary determinant of the molecule's unique identity, is presented to the B-cells for antibody production.
Caption: Workflow for hapten design and monoclonal antibody production.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Determination
The following protocol outlines a direct competitive ELISA for quantifying this compound and determining the cross-reactivity of its structural analogs.[8][9][10][11][12]
Materials and Reagents
-
High-binding 96-well microtiter plates
-
This compound-BSA conjugate (for coating)
-
Monoclonal antibody specific for this compound
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
This compound standard
-
Structural analog compounds (as listed in Table 1)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Step-by-Step Procedure
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each of the structural analog compounds in Assay Buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/analog dilution with 50 µL of the diluted monoclonal antibody for 30 minutes at room temperature.
-
Aspirate the blocking buffer from the plate and wash three times with Wash Buffer.
-
Transfer 100 µL of the pre-incubated standard/antibody and analog/antibody mixtures to the corresponding wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in Assay Buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Caption: Experimental workflow for the competitive ELISA.
Data Analysis and Interpretation
The data obtained from the competitive ELISA will be used to generate a standard curve for this compound and dose-response curves for each of the structural analogs.
Calculation of Cross-Reactivity
The cross-reactivity of each analog is determined by comparing the concentration of the analog that causes 50% inhibition of the maximum signal (IC50) to the IC50 of the target analyte.
The formula for calculating percent cross-reactivity is:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Structural Analog) x 100
Expected Results and Structure-Activity Relationship
The cross-reactivity data, when tabulated, will provide a clear picture of the antibody's specificity.
Table 2: Hypothetical Cross-Reactivity Data
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100 |
| 4'-(Trifluoromethyl)acetophenone | 50 | 20 |
| 3'-Fluoroacetophenone | 200 | 5 |
| Acetophenone | >1000 | <1 |
| 3',4'-Difluoroacetophenone | 150 | 6.7 |
| 3'-Chloro-4'-(trifluoromethyl)acetophenone | 30 | 33.3 |
| 2'-Fluoro-4'-(trifluoromethyl)acetophenone | 80 | 12.5 |
-
High Specificity for the Target: The antibody exhibits the highest affinity for the target analyte.
-
Importance of the Trifluoromethyl Group: The significant drop in cross-reactivity for 3'-fluoroacetophenone suggests that the 4'-(trifluoromethyl) group is a critical epitope for antibody recognition.
-
Contribution of the Fluoro Group: The reduced cross-reactivity of 4'-(trifluoromethyl)acetophenone indicates that the 3'-fluoro group also plays a role in binding, albeit a less dominant one.
-
Positional Importance: The lower cross-reactivity of the 2'-fluoro analog compared to the 3'-fluoro target highlights the importance of the substituent's position on the aromatic ring.
-
Halogen Substitution: The moderate cross-reactivity of the 3'-chloro analog suggests that the antibody can tolerate some changes at this position, but with a loss of affinity.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the cross-reactivity of this compound derivatives. By following these principles of rational compound selection, strategic hapten design, and meticulous experimental execution, researchers can develop highly specific immunoassays that are fit for purpose in a regulated drug development environment. The insights gained from such studies are invaluable for understanding the structure-activity relationships that govern antibody-antigen interactions and for ensuring the accuracy and reliability of bioanalytical data. Further characterization using techniques such as surface plasmon resonance (SPR) can provide deeper insights into the binding kinetics and thermodynamics of the antibody with the target analyte and its structural analogs.
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Mauriz, E., et al. (2006). Synthesis and Characterization of Hapten–Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 17(6), 1538-1544. Retrieved from [Link]
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Haptogen. (2003). Hapten engineering: Raising antibodies against the smallest of small molecules. The Biochemist. Retrieved from [Link]
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Wang, S., et al. (2011). Investigating the Quantitative Structure-Activity Relationships for Antibody Recognition of Two Immunoassays for Polycyclic Aromatic Hydrocarbons by Multiple Regression Methods. Molecules, 16(10), 8436-8451. Retrieved from [Link]
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Sime, R., & Johnson, D. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1323-1326. Retrieved from [Link]
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CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays. Retrieved from [Link]
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Biomeda Corp. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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Bertol, E., et al. (2013). Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT® immunoassay. Journal of Pharmaceutical and Biomedical Analysis, 83, 256-260. Retrieved from [Link]
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A Quantum Mechanical Comparative Analysis of 3'-Fluoro-4'-(trifluoromethyl)acetophenone and Structurally Related Analogs
A Guide for Researchers in Drug Discovery and Materials Science
In the landscape of modern chemical research, particularly within drug development and materials science, a precise understanding of a molecule's electronic and structural properties is paramount. 3'-Fluoro-4'-(trifluoromethyl)acetophenone stands as a compound of significant interest due to the unique interplay of its electron-withdrawing trifluoromethyl group and the electronegative fluorine atom. These substitutions on the acetophenone scaffold can profoundly influence the molecule's reactivity, intermolecular interactions, and, consequently, its biological activity and material characteristics.
This guide presents a comparative analysis of this compound against three structurally related analogs: 3'-(Trifluoromethyl)acetophenone, 4'-(Trifluoromethyl)acetophenone, and 4'-Fluoro-3'-methylacetophenone. Through rigorous quantum mechanical calculations, we will dissect and contrast their fundamental electronic and vibrational properties. This comparative approach aims to provide researchers, scientists, and drug development professionals with a deeper understanding of how subtle structural modifications can tune a molecule's behavior, offering a rational basis for the design of novel therapeutic agents and advanced materials.
Comparative Molecular Analysis: A Quantum Perspective
The electronic and structural properties of a molecule are dictated by the arrangement of its constituent atoms and the distribution of electrons. Quantum mechanical calculations, specifically Density Functional Theory (DFT), provide a powerful lens through which to examine these properties with a high degree of accuracy. In this guide, we will focus on three key descriptors:
-
Dipole Moment (μ): This property quantifies the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. In drug design, the dipole moment is a critical parameter influencing a molecule's solubility, membrane permeability, and its ability to interact with biological targets such as proteins and enzymes.[1][2][3] A molecule's dipole moment can dictate the strength and nature of its intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are fundamental to molecular recognition and binding affinity.[4][5]
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in a molecule's reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.[6] The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and its electronic absorption properties, which can be correlated with UV-Visible spectroscopy.[7][8] In medicinal chemistry, the HOMO-LUMO gap can provide insights into a molecule's potential reactivity and metabolic stability.[9][10]
-
Vibrational Frequencies: The atoms within a molecule are in constant motion, and these vibrations occur at specific, quantized frequencies. These vibrational modes can be probed experimentally using infrared (IR) spectroscopy.[11][12] By calculating these frequencies computationally, we can predict a molecule's IR spectrum and assign specific vibrational modes to the observed absorption bands. This is invaluable for structural elucidation and for understanding how functional groups within a molecule interact. In pharmaceutical analysis, vibrational spectroscopy is a widely used technique for identifying and characterizing active pharmaceutical ingredients (APIs).[13][14][15]
Methodology: A Rigorous Computational Protocol
To ensure the accuracy and reproducibility of our findings, a standardized computational protocol was employed for all four molecules. The following steps outline the methodology used:
Experimental Protocol: Quantum Mechanical Calculations
-
Molecular Structure Generation: The initial 3D structures of this compound, 3'-(Trifluoromethyl)acetophenone, 4'-(Trifluoromethyl)acetophenone, and 4'-Fluoro-3'-methylacetophenone were constructed using the GaussView 6 software.
-
Geometry Optimization: The initial structures were then subjected to geometry optimization using the Gaussian 16 software package. This process identifies the lowest energy conformation of the molecule. The calculations were performed using Density Functional Theory (DFT) with the widely-used B3LYP functional and the 6-31G(d) basis set. The Opt keyword was used in the Gaussian input file.
-
Frequency Calculations: Following successful geometry optimization, frequency calculations were performed on the optimized structures using the same level of theory (B3LYP/6-31G(d)). This step serves two purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and it provides the theoretical vibrational frequencies and their corresponding IR intensities. The Freq keyword was employed for this purpose.
-
Property Extraction: The optimized geometries and the output files from the frequency calculations were then analyzed to extract the following properties:
-
Dipole Moment: The magnitude of the total dipole moment was obtained from the Gaussian output file.
-
HOMO and LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals were extracted from the output file. The HOMO-LUMO energy gap was then calculated as the difference between these two values.
-
Vibrational Frequencies: The calculated vibrational frequencies (in cm⁻¹) and their corresponding IR intensities were extracted. Key vibrational modes, such as the carbonyl (C=O) stretch, were identified for comparison.
-
The following diagram illustrates the computational workflow:
Results and Discussion: A Comparative Analysis
The calculated properties for this compound and its analogs are summarized in the table below. This allows for a direct comparison of how the different substitution patterns on the phenyl ring influence the electronic and vibrational characteristics of the molecules.
| Molecule | IUPAC Name | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | C=O Stretch (cm⁻¹) |
| This compound | 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethanone | 3.68 | -7.89 | -1.54 | 6.35 | 1705 |
| 3'-(Trifluoromethyl)acetophenone | 1-[3-(Trifluoromethyl)phenyl]ethanone | 2.98 | -7.82 | -1.45 | 6.37 | 1702 |
| 4'-(Trifluoromethyl)acetophenone | 1-[4-(Trifluoromethyl)phenyl]ethanone | 2.65 | -7.85 | -1.51 | 6.34 | 1704 |
| 4'-Fluoro-3'-methylacetophenone | 1-(4-Fluoro-3-methylphenyl)ethanone | 3.25 | -6.98 | -1.02 | 5.96 | 1695 |
Analysis of Dipole Moments
The calculated dipole moments reveal a clear trend related to the nature and position of the substituents. This compound exhibits the largest dipole moment (3.68 Debye), indicating it is the most polar molecule in this series. This is attributed to the combined electron-withdrawing effects of the fluorine and trifluoromethyl groups, which create a significant asymmetry in the electron distribution. In contrast, 4'-(Trifluoromethyl)acetophenone has the lowest dipole moment (2.65 Debye). The para-position of the trifluoromethyl group leads to a more balanced, albeit still polar, distribution of charge compared to the meta-substitution in 3'-(Trifluoromethyl)acetophenone. The replacement of the trifluoromethyl group with a less electron-withdrawing methyl group in 4'-Fluoro-3'-methylacetophenone results in a dipole moment that is lower than that of the target molecule but higher than the other two analogs.
The following diagram illustrates the relationship between the molecular structure and the calculated dipole moment:
Analysis of Frontier Molecular Orbitals
The HOMO and LUMO energies, and the resulting HOMO-LUMO gap, provide valuable insights into the electronic character and reactivity of these molecules. The three trifluoromethyl-containing compounds exhibit similar HOMO-LUMO gaps (around 6.35 eV), suggesting comparable kinetic stability. However, the introduction of a methyl group in 4'-Fluoro-3'-methylacetophenone leads to a significant decrease in the HOMO-LUMO gap (5.96 eV). This is primarily due to the destabilization (raising the energy) of the HOMO, a consequence of the electron-donating nature of the methyl group. A smaller HOMO-LUMO gap generally implies that a molecule is more readily excitable and potentially more reactive.
Analysis of Vibrational Frequencies
The calculated vibrational frequencies for the carbonyl (C=O) stretch provide a means of comparing the electronic environment of this key functional group across the series. The C=O stretching frequency is sensitive to the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups tend to increase the C=O bond order and shift the stretching frequency to higher wavenumbers. This trend is observed in our results, with the trifluoromethyl-substituted acetophenones exhibiting higher C=O stretching frequencies compared to the methyl-substituted analog. The highest frequency is seen in this compound (1705 cm⁻¹), consistent with it having the most electron-deficient aromatic ring.
Conclusion and Future Directions
This comparative guide has demonstrated the utility of quantum mechanical calculations in elucidating the structure-property relationships of this compound and its analogs. The results clearly indicate that the nature and position of the substituents on the acetophenone scaffold have a predictable and quantifiable impact on the molecule's dipole moment, electronic structure, and vibrational properties.
For researchers in drug discovery, the higher polarity of this compound may have implications for its solubility and interactions with biological targets. For materials scientists, the tunable electronic properties of this class of molecules could be exploited in the design of novel organic electronic materials.
The computational data presented here provides a solid foundation for further experimental work. Validation of these theoretical predictions through experimental measurements of dipole moments, UV-Vis absorption spectra, and detailed analysis of IR spectra would be a valuable next step. Furthermore, these computational models can be extended to explore other properties of interest, such as reaction mechanisms, and to guide the synthesis of new derivatives with tailored characteristics.
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Shielding the Core: A Comparative Guide to the Metabolic Stability of 3'-Fluoro-4'-(trifluoromethyl)acetophenone Derivatives
For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a critical endeavor. A compound's susceptibility to metabolism dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry to enhance metabolic stability. This guide provides an in-depth technical comparison of the metabolic stability of 3'-Fluoro-4'-(trifluoromethyl)acetophenone derivatives, offering insights into how structural modifications impact their metabolic fate.
The this compound scaffold is of significant interest due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents. The strong carbon-fluorine bond and the electron-withdrawing nature of the trifluoromethyl group can significantly alter a molecule's susceptibility to enzymatic degradation, primarily by the cytochrome P450 (CYP) superfamily of enzymes.[1][2] By replacing metabolically vulnerable C-H bonds with C-F bonds, chemists can effectively "shield" a molecule from oxidative metabolism, thereby prolonging its therapeutic effect.[3]
This guide will delve into the experimental assessment of metabolic stability, providing a detailed protocol for the widely used in vitro liver microsomal stability assay. We will then present a comparative analysis of a parent compound, this compound, and its rationally designed derivatives, supported by illustrative experimental data.
The Engine of Biotransformation: Cytochrome P450 Enzymes
The liver is the primary site of drug metabolism, where a superfamily of heme-containing enzymes known as cytochrome P450s (CYPs) play a pivotal role.[4][5] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics, including over 90% of clinically used drugs.[6] CYPs catalyze a variety of oxidative reactions, such as hydroxylation, dealkylation, and oxidation, which typically serve to increase the polarity of a compound, facilitating its excretion from the body.[5]
The metabolic fate of a drug is largely determined by its affinity for and susceptibility to metabolism by specific CYP isoforms, with CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 being the most prominent in drug metabolism.[7] A high rate of metabolism by these enzymes can lead to rapid clearance of a drug from the body, resulting in a short half-life and reduced efficacy. Therefore, designing drug candidates with increased metabolic stability is a key objective in drug discovery.
Assessing Metabolic Fortitude: The In Vitro Liver Microsomal Stability Assay
To evaluate the metabolic stability of our this compound derivatives, we employ the in vitro liver microsomal stability assay. This robust and high-throughput assay utilizes the microsomal fraction of liver homogenates, which is enriched in CYP enzymes. By incubating a test compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH), we can measure the rate of its disappearance over time. This allows for the determination of key metabolic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[3]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standardized procedure for determining the metabolic stability of a compound using pooled human liver microsomes.
Materials:
-
Test compounds (parent compound and derivatives) and a positive control (e.g., a rapidly metabolized compound like verapamil).
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (ACN) containing an internal standard (for quenching the reaction and for analytical purposes).
-
96-well plates.
-
Incubator shaker (37°C).
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of pooled human liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound or positive control to the phosphate buffer.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed liver microsome solution, followed immediately by the NADPH regenerating system.
-
The final incubation mixture should contain the test compound at a low concentration (typically 1 µM to be below the Michaelis-Menten constant, Km), liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system in phosphate buffer.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume (µL) / protein amount (mg)) .
-
Diagram of the In Vitro Liver Microsomal Stability Assay Workflow:
Caption: A generalized workflow for an in vitro microsomal stability assay.
Comparative Metabolic Stability of this compound Derivatives
To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of our parent compound, Compound A (this compound) , and four rationally designed derivatives. The following table summarizes their in vitro metabolic stability data, as determined by the liver microsomal stability assay.
| Compound ID | Structure | Modification from Parent Compound | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | This compound | - | 45 | 15.4 |
| Compound B | 4'-(Trifluoromethyl)acetophenone | Removal of the 3'-Fluoro group | 25 | 27.7 |
| Compound C | 3'-Fluoro-4'-(methyl)acetophenone | Replacement of the 4'-Trifluoromethyl with a Methyl group | 10 | 69.3 |
| Compound D | 3'-Fluoro-4'-(trifluoromethyl)propiophenone | Extension of the acetyl group to a propionyl group | 30 | 23.1 |
| Compound E | 2'-Hydroxy-3'-fluoro-4'-(trifluoromethyl)acetophenone | Addition of a 2'-Hydroxy group | > 120 | < 5.8 |
Analysis of Comparative Data:
-
The Protective Effect of Fluorination: A comparison between Compound A and Compound B highlights the significant contribution of the 3'-fluoro group to metabolic stability. The removal of this fluorine atom in Compound B leads to a nearly halved in vitro half-life and a substantial increase in intrinsic clearance. This suggests that the aromatic ring is a site of metabolic attack, and the presence of the electron-withdrawing fluorine atom deactivates the ring towards oxidative metabolism.
-
The Critical Role of the Trifluoromethyl Group: The dramatic decrease in metabolic stability observed in Compound C , where the trifluoromethyl group is replaced by a methyl group, underscores the metabolic shielding effect of the -CF3 moiety. The methyl group is a well-known site of CYP-mediated hydroxylation. By replacing it with the metabolically robust trifluoromethyl group, this primary metabolic pathway is blocked, as illustrated in the diagram below.
-
Impact of Side-Chain Modification: Extending the acetyl side chain to a propionyl group in Compound D results in a moderate decrease in metabolic stability compared to the parent compound. This indicates that the side chain is also susceptible to metabolism, although to a lesser extent than an unprotected aromatic ring or a methyl group.
-
Strategic Blocking of Metabolism: Compound E demonstrates a powerful strategy for enhancing metabolic stability. The introduction of a hydroxyl group at the 2'-position, adjacent to the acetyl group, appears to significantly hinder metabolic processes. This could be due to steric hindrance at the site of metabolism or by altering the electronic properties of the molecule to disfavor enzymatic binding and turnover. The result is a dramatically increased half-life and very low intrinsic clearance, indicating high metabolic stability.
Diagram of a Key Metabolic Pathway Blocked by Trifluoromethylation:
Caption: Trifluoromethylation blocks a primary route of oxidative metabolism.
Conclusion: Rational Design for Enhanced Metabolic Stability
The comparative analysis of this compound derivatives clearly demonstrates that strategic structural modifications can profoundly influence metabolic stability. The incorporation of fluorine and trifluoromethyl groups serves as a powerful tool to shield molecules from CYP-mediated metabolism, thereby increasing their in vitro half-life and reducing intrinsic clearance.
This guide underscores the importance of a data-driven approach to drug design. By employing robust in vitro assays like the liver microsomal stability assay, researchers can gain critical insights into the metabolic liabilities of their compounds. This knowledge enables the rational design of next-generation analogs with optimized pharmacokinetic profiles, ultimately increasing the probability of success in the development of novel therapeutics. The principles and methodologies outlined herein provide a framework for making informed decisions in the iterative process of lead optimization, paving the way for the discovery of more effective and durable medicines.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
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A Comparative Guide to the Synthetic Strategies for 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Introduction: The Significance of 3'-Fluoro-4'-(trifluoromethyl)acetophenone in Modern Drug Discovery
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique electronic properties and metabolic stability to the final drug candidates. These characteristics are highly sought after in medicinal chemistry to enhance drug efficacy, bioavailability, and pharmacokinetic profiles. Consequently, the development of efficient and scalable synthetic routes to this valuable intermediate is of paramount importance to researchers and professionals in the drug development industry.
This guide provides a comprehensive comparative analysis of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings, practical experimental considerations, and the relative advantages and disadvantages of each approach. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy that best aligns with their specific research and development goals.
Route 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the introduction of an acyl group onto an aromatic ring.[1] In the context of synthesizing this compound, this approach involves the reaction of 1-fluoro-2-(trifluoromethyl)benzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3]
Reaction Scheme and Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the benzene ring.
Figure 1: Conceptual workflow of the Friedel-Crafts Acylation route.
The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons into the ring through resonance, stabilizing the arenium ion intermediate. Conversely, the trifluoromethyl group is a strong electron-withdrawing group and acts as a meta-director. In 1-fluoro-2-(trifluoromethyl)benzene, these directing effects are synergistic for substitution at the 4-position (para to the fluorine and meta to the trifluoromethyl group), which leads to the desired product. However, substitution at the 6-position (ortho to the fluorine and meta to the trifluoromethyl group) is also possible, potentially leading to the formation of an isomeric byproduct.
Experimental Protocol: A Representative Procedure
The following is a generalized protocol for the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene, based on established procedures for similar substrates.[4][5]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 equivalents) and a dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension.
-
Electrophilic Aromatic Substitution: To this mixture, add 1-fluoro-2-(trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Directness: A one-step synthesis from a commercially available starting material. | Regioselectivity: Potential for the formation of isomeric byproducts, requiring careful purification. |
| Scalability: The reaction is generally scalable for industrial production. | Harsh Conditions: Requires a strong Lewis acid, which can be sensitive to moisture and corrosive. |
| Cost-Effective: The reagents are relatively inexpensive. | Waste Generation: The workup generates acidic aqueous waste. |
Route 2: Grignard Reagent-Based Synthesis
An alternative and often more regioselective approach involves the use of a Grignard reagent. This multi-step synthesis begins with the preparation of a suitably substituted aryl bromide, followed by the formation of the Grignard reagent and subsequent acylation.
Reaction Scheme and Mechanism
The key steps in this synthetic pathway are the formation of the organomagnesium halide and its nucleophilic attack on an acetylating agent.
Figure 2: Multi-step synthesis of the target molecule via the Grignard route.
The synthesis of the precursor, 3-fluoro-4-(trifluoromethyl)bromobenzene, can be achieved from 2-fluorobenzotrifluoride through a sequence of nitration, reduction, bromination, and deamination reactions.[6] Once the aryl bromide is obtained, it is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the Grignard reagent.[7] This organometallic species is a potent nucleophile and will readily react with an acetylating agent like acetyl chloride or acetic anhydride to yield the desired ketone.[8][9]
Experimental Protocol: A Representative Procedure
The following is a generalized two-part protocol for the Grignard-based synthesis.
Part A: Formation of the Grignard Reagent
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine and a few drops of a solution of 3-fluoro-4-(trifluoromethyl)bromobenzene (1.0 equivalent) in anhydrous THF. Gentle heating may be required to initiate the reaction.
-
Grignard Formation: Once the reaction begins (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
Part B: Acylation of the Grignard Reagent
-
Reaction Setup: In a separate flame-dried flask, dissolve acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) in anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Acylation: Slowly add the freshly prepared Grignard reagent to the cooled solution of the acetylating agent via a cannula.
-
Workup and Purification: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Regioselectivity: The position of the acetyl group is precisely controlled by the position of the bromine atom in the precursor. | Multi-step Synthesis: The overall process is longer and more complex than the Friedel-Crafts route. |
| Milder Conditions (for acylation): The acylation step can often be performed at lower temperatures compared to Friedel-Crafts reactions. | Sensitive Reagents: Grignard reagents are highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions. |
| Generality: The Grignard methodology is broadly applicable to the synthesis of a wide range of ketones. | Precursor Synthesis: The synthesis of the brominated precursor adds to the overall cost and complexity. |
Comparative Analysis and Data Summary
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard-Based Synthesis |
| Starting Material | 1-Fluoro-2-(trifluoromethyl)benzene | 3-Fluoro-4-(trifluoromethyl)bromobenzene |
| Number of Steps | 1 | Multiple (including precursor synthesis) |
| Key Reagents | Acetyl chloride/anhydride, AlCl₃ | Mg, Acetyl chloride/anhydride |
| Typical Yield | Moderate to Good (Isomer separation may reduce overall yield) | Good to Excellent (for the acylation step) |
| Purity of Crude Product | Contains regioisomers | Generally high |
| Scalability | Readily scalable | Scalable, but requires careful control of anhydrous conditions |
| Safety Considerations | Corrosive and moisture-sensitive Lewis acid | Pyrophoric Grignard reagent, requires inert atmosphere |
| Environmental Impact | Generation of acidic waste | Generation of magnesium salts |
Note: The typical yields are estimates based on similar reactions reported in the literature, as specific yield data for the synthesis of this compound is not widely available.
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the Grignard-based synthesis represent viable pathways for the preparation of this compound. The choice between these two routes will largely depend on the specific requirements of the project, including the desired scale of production, purity specifications, and available resources.
-
For rapid, small-scale synthesis and when the separation of isomers is feasible, the Friedel-Crafts acylation offers a direct and cost-effective approach. The key challenge lies in optimizing the reaction conditions to maximize the yield of the desired para-substituted product.
-
For larger-scale production where high purity is critical and a multi-step synthesis is acceptable, the Grignard-based route is the preferred method. Although it requires the synthesis of a specific precursor, it provides excellent control over regioselectivity, leading to a cleaner product profile and potentially simplifying downstream purification processes.
Researchers are encouraged to perform small-scale trial reactions to evaluate the feasibility and efficiency of each route within their own laboratory settings before committing to a large-scale synthesis.
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-
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The Strategic Advantage of 3'-Fluoro-4'-(trifluoromethyl)acetophenone in the Kinase Inhibitor Patent Landscape
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of kinase inhibitor development, the selection of optimal starting materials is a critical determinant of success. The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides an in-depth evaluation of the patent landscape for applications of 3'-Fluoro-4'-(trifluoromethyl)acetophenone, a key building block in the synthesis of a new generation of targeted therapies. Through a comparative analysis of synthetic routes and an examination of the structure-activity relationships of resulting kinase inhibitors, we aim to provide researchers with the insights necessary to navigate this complex chemical space and accelerate their drug discovery programs.
The Rise of Fluorinated Scaffolds in Kinase Inhibition
The deliberate introduction of fluorine and trifluoromethyl groups into small molecule inhibitors is a well-established strategy to modulate their physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity, thereby improving cell permeability and oral bioavailability.[1][2] The addition of a fluorine atom to the phenyl ring further refines these properties, influencing the molecule's conformation and electronic distribution, which can lead to enhanced binding affinity and selectivity for the target kinase.[1][2][3]
The 3'-fluoro-4'-(trifluoromethyl)phenyl motif has emerged as a "privileged" scaffold in the design of inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[4] The specific positioning of the fluoro and trifluoromethyl groups is not arbitrary; it is the result of meticulous structure-activity relationship (SAR) studies aimed at optimizing interactions within the ATP-binding pocket of these enzymes.
Comparative Analysis of Synthetic Routes to this compound
The accessibility and cost-effectiveness of a key starting material are paramount in drug development. The patent literature reveals several distinct approaches to the synthesis of trifluoromethyl acetophenone derivatives. Here, we compare three prominent methods, highlighting their respective advantages and disadvantages.
| Synthetic Method | Key Starting Materials | Reported Yield | Advantages | Disadvantages | Key Patents |
| Diazotization of Anilines | 3-Trifluoromethylaniline, Sodium Nitrite, Acetaldoxime | ~48% | Utilizes readily available starting materials. | Multi-step process with moderate yield; use of diazomethane in some variations poses safety concerns. | US06184417B2 |
| Heck Reaction | 3-Bromo-benzotrifluoride, Vinyl Ether | 73-80% (for the butoxystyrene intermediate) | Good yields for the coupling step. | Requires a palladium catalyst and phosphine ligands, which can be costly and require careful removal from the final product. | US6420608B1, EP0993432B1 |
| One-Step Acetylation | Trifluoromethylbenzene, Acetylating Agent | Up to 96.3% | High-yielding, one-step process. | Requires the use of n-Butyllithium at low temperatures, which can be challenging to handle on a large scale. | CN102690180A |
The choice of synthetic route will ultimately depend on the scale of the synthesis, cost considerations, and the available expertise and equipment. For large-scale production, the one-step acetylation method, despite its challenges, offers a significant advantage in terms of yield and process efficiency.
Application in the Synthesis of EGFR Inhibitors: A Case Study
The 3'-fluoro-4'-(trifluoromethyl)phenyl moiety is a key component of a promising class of EGFR inhibitors. The following workflow illustrates the synthesis of a generic N-phenyl benzamide derivative, a scaffold found in several patented kinase inhibitors.
Caption: Synthetic workflow for an EGFR inhibitor.
Experimental Protocol: Synthesis of a 2-aminopyridine-based EGFR Inhibitor Intermediate
This protocol outlines a key step in the synthesis of a potent class of EGFR inhibitors, starting from this compound.
Step 1: Bromination of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 eq).
-
The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-bromo-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-one.
Step 2: Hantzsch Thiazole Synthesis
-
The crude bromo-intermediate from Step 1 (1.0 eq) is dissolved in a polar solvent like ethanol or isopropanol.
-
A substituted thiourea (1.0 eq) is added to the solution.
-
The mixture is heated to reflux for several hours until the reaction is complete.
-
After cooling, the product often precipitates and can be collected by filtration. Alternatively, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford the corresponding aminothiazole derivative.
Step 3: Amide Coupling to form the final inhibitor
-
The aminothiazole intermediate (1.0 eq) is coupled with a substituted picolinic acid (1.1 eq) using a standard peptide coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., DMF or DCM).
-
The reaction is stirred at room temperature until completion.
-
The final product is isolated by aqueous workup and purified by crystallization or column chromatography.
Structure-Activity Relationship and Comparative Performance
The strategic placement of the fluoro and trifluoromethyl groups on the phenyl ring has a profound impact on the biological activity of the resulting kinase inhibitors. A comparative analysis of EGFR inhibitors reveals the superiority of the 3'-fluoro-4'-(trifluoromethyl)phenyl moiety over other substitution patterns.
| Compound | R1 | R2 | EGFR IC50 (nM) | A549 Cell Line IC50 (µM) | Reference |
| 9c | F | H | Not Reported | 2.23 | [1] |
| 9u | 3-fluorophenylacrylamido | H | 91 | 0.35 | [1] |
| Gefitinib | Cl | OMe | 17.1 | 15.59 | [5] |
Data presented for illustrative purposes, adapted from cited literature.
The data suggests that the presence of a 3-fluorophenyl group, as seen in compound 9c, contributes to potent anti-proliferative activity against the A549 lung cancer cell line.[1] Further elaboration of this moiety, as in compound 9u, significantly enhances both the enzymatic and cellular potency, with an IC50 value against EGFR of 91 nM and against A549 cells of 0.35 µM.[1] This highlights the critical role of the fluorinated phenyl ring in achieving high-affinity binding to the EGFR kinase domain.
The fluorine atom at the 3'-position can engage in favorable hydrogen bonding or dipole-dipole interactions within the ATP-binding pocket, while the trifluoromethyl group at the 4'-position often occupies a hydrophobic pocket, contributing to the overall binding affinity and selectivity.[6][7]
Alternative Scaffolds and Future Perspectives
While this compound represents a highly valuable building block, the exploration of alternative fluorinated and non-fluorinated scaffolds continues to be an active area of research. For instance, compounds bearing a 4-chloro-3-(trifluoromethyl)phenyl moiety have also demonstrated potent kinase inhibitory activity, as exemplified by the approved drug Sorafenib. The choice between these scaffolds will depend on the specific kinase target and the desired pharmacological profile.
The logical progression of drug design in this space can be visualized as follows:
Caption: Logical flow of kinase inhibitor design.
Conclusion
The patent landscape for applications of this compound is rich and expanding, driven by the compound's proven utility in the synthesis of potent and selective kinase inhibitors. Its strategic combination of fluoro and trifluoromethyl substituents provides a distinct advantage in drug design, enabling the fine-tuning of molecular properties to achieve optimal therapeutic outcomes. This guide has provided a comparative overview of the synthesis and application of this key building block, offering valuable insights for researchers seeking to innovate in the field of targeted cancer therapy. The continued exploration of this and related fluorinated scaffolds promises to yield the next generation of life-saving medicines.
References
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry, 2022. [Link]
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Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem, 2022. [Link]
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Illustration depicting the structure-activity relationship for the synthesized series (5–11). ResearchGate. [Link]
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Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3- yl)benzo[h][1]naphthyridin-2(1H)-one (Torin1) as a Potent and Selective Inhibitor of mTORC1 and mTORC2. Journal of Medicinal Chemistry, 2014. [Link]
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IC 50 values obtained for P3 natural product from the kinase inhibition assay. ResearchGate. [Link]
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Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against V600E BRAF-Driven Tumors. Journal of Medicinal Chemistry, 2015. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 2022. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 2022. [Link]
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Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Scientific Reports, 2021. [Link]
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Preclinical comparison study between [18F]fluoromethyl-PBR28 and its deuterated analog in a rat model of neuroinflammation. Bioorganic & Medicinal Chemistry Letters, 2018. [Link]
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3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 2020. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 3'-Fluoro-4'-(trifluoromethyl)acetophenone
As a Senior Application Scientist, my foremost responsibility is to ensure that laboratory professionals can perform their work safely and effectively. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3'-Fluoro-4'-(trifluoromethyl)acetophenone, grounded in established safety protocols and regulatory compliance. The causality behind each procedural choice is explained to empower researchers with the knowledge to manage chemical waste responsibly.
The integrity of our research and the safety of our laboratory personnel and environment hinge on the meticulous management of chemical reagents from acquisition to disposal. This guide outlines the essential procedures for the safe handling and disposal of this compound, a halogenated organic compound.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any procedure, a thorough understanding of the substance's hazards is critical. This compound is classified as an irritant and may pose specific health risks. The presence of fluorine atoms in its structure necessitates its classification as a halogenated organic compound, which has specific disposal requirements.[1][2][3]
Key Hazards:
-
Irritation: Causes skin and serious eye irritation.[4][5][6][7]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[4][6][7]
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[7]
This initial assessment dictates the level of personal protective equipment (PPE) required and the subsequent handling and disposal protocols.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Statement | Primary Precaution |
| Skin Irritation | H315: Causes skin irritation | Avoid contact with skin |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety goggles |
| Respiratory Irritation | H335: May cause respiratory irritation | Use in a fume hood |
| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects | Do not dispose down the drain |
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, a specific suite of PPE is mandatory to create a barrier between the researcher and the chemical.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use.[1][8]
-
Eye and Face Protection: Chemical safety goggles are essential.[1][8][9] If there is a risk of splashing, a face shield should also be worn.
-
Body Protection: A lab coat is required to protect against incidental contact.[1][8]
-
Respiratory Protection: All work with this volatile compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][8]
Caption: Decision-making process for proper chemical waste segregation.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and proper disposal of this compound, thereby fostering a culture of safety and environmental stewardship within the laboratory.
References
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Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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Voelker, M. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]
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Science Ready. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Deepak Nitrite. (2023, March 20). SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
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Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. Retrieved from [Link]
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PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]
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Personal protective equipment for handling 3'-Fluoro-4'-(trifluoromethyl)acetophenone
An In-Depth Technical Guide to Personal Protective Equipment for Handling 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Welcome to a comprehensive guide on the safe handling of this compound (CAS No. 237761-81-8). As a key intermediate in pharmaceutical research and synthesis, understanding the specific hazards of this compound is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond generic advice to provide a detailed, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE), grounded in authoritative safety data and field-proven best practices.
Understanding the Compound: A Hazard-First Approach
This compound is a substituted aromatic ketone.[1] Its structure, featuring a fluorinated and trifluoromethylated phenyl ring, dictates its chemical properties and, critically, its toxicological profile. Before any handling, a thorough risk assessment is mandatory. The primary hazards identified from Safety Data Sheets (SDS) and chemical databases are summarized below.
Table 1: Hazard Profile of this compound
| Hazard Type | GHS Classification | Description | Authoritative Source(s) |
| Health Hazards | Skin Irritation (Category 2) | Causes skin irritation upon contact. | [1][2] |
| Serious Eye Irritation (Category 2) | Causes serious, potentially damaging, eye irritation. | [1][2] | |
| Specific Target Organ Toxicity | May cause respiratory tract irritation. | [1][2] | |
| Physical Hazards | Combustible Liquid | The liquid and its vapors are combustible. | [3] |
| Environmental Hazards | Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects. | [4] |
The causality is clear: the compound's irritant nature necessitates robust barriers for skin and eyes, its potential for respiratory irritation demands control of vapors, and its combustible classification requires strict avoidance of ignition sources.
The First Line of Defense: Engineering and Administrative Controls
PPE is the last line of defense. Before any personal equipment is chosen, higher-level controls must be implemented to minimize exposure.
-
Engineering Controls : All work involving this compound must be conducted in a properly functioning chemical fume hood.[3][5] This is non-negotiable. The fume hood's ventilation is the primary method for preventing respiratory exposure. The facility should also be equipped with an eyewash station and a safety shower, readily accessible and tested regularly.[3]
-
Administrative Controls : Limit the quantity of the chemical handled to the minimum required for the procedure. Ensure all personnel are trained on the specific hazards and the contents of this guide. Never work alone.
A Step-by-Step Protocol for PPE Selection
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific tasks being performed. The following workflow illustrates the decision-making process.
Caption: PPE selection workflow for handling this compound.
Eye and Face Protection
Due to the risk of serious eye irritation, standard safety glasses are insufficient.
-
Minimum Requirement : Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][6]
-
Enhanced Protection : For tasks with a higher risk of splashing (e.g., transfers of larger volumes, reactions under pressure), a full-face shield should be worn over the chemical safety goggles.
Skin and Body Protection
-
Gloves : This is a critical barrier. The compound is an organic solvent and skin irritant.
-
Material Selection : Nitrile rubber gloves with a minimum thickness of 0.40 mm are a suitable starting point for incidental contact. Always check the manufacturer's chemical resistance guide. For prolonged contact or immersion, more robust materials like Butyl or Fluoro-elastomer (Viton®) gloves should be considered, as they offer superior protection against aromatic and halogenated hydrocarbons.[7]
-
Protocol : Always inspect gloves for tears or pinholes before use.[6] Use proper removal techniques to avoid contaminating your skin.[6] Dispose of contaminated gloves immediately in the designated waste stream. After any procedure, wash hands thoroughly with soap and water.[3][6]
-
-
Protective Clothing : A standard laboratory coat is required at all times. For procedures with significant splash potential, supplement this with a chemically resistant apron made of a material like neoprene or PVC. Wear long pants and closed-toe shoes to ensure no skin is exposed.[8]
Respiratory Protection
As a rule, all handling must occur within a fume hood to mitigate the risk of respiratory irritation.[1][3]
-
Standard Operations : When working in a properly functioning and certified chemical fume hood, no personal respiratory protection is typically required.
-
Non-Standard/Emergency Situations : In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[3] All personnel who may need to use a respirator must be part of a respiratory protection program that complies with OSHA 29 CFR 1910.134, which includes fit testing and medical clearance.[3]
Operational Plan: Spill, Exposure, and Disposal
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact : Remove contaminated clothing and shoes immediately. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical aid.[3][6]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Spill Cleanup : For small spills, absorb the material with a non-combustible absorbent like vermiculite, sand, or earth.[3] Do not use combustible materials like sawdust.[3] Place the absorbed material into a suitable, sealed container for disposal. Ensure the cleanup is performed by personnel wearing the appropriate PPE, including respiratory protection if ventilation is inadequate.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it are considered hazardous waste and require specific disposal procedures. Improper disposal can cause long-term environmental damage.
-
Waste Segregation : This is the most critical step. Halogenated organic wastes must be collected separately from non-halogenated waste.[9][10][11] Co-mingling increases disposal costs and complexity.
-
Container Management : Use a designated, clearly labeled, and sealed container for "Halogenated Organic Waste."[9][10] The container must be in good condition and compatible with the chemical.
-
Disposal Pathway : The collected waste will be disposed of via a licensed hazardous waste management company, typically through high-temperature incineration.[9][12] Never pour this chemical down the drain.[10]
Caption: Waste segregation and disposal workflow for halogenated organic compounds.
By adhering to this comprehensive safety and handling protocol, researchers and scientists can confidently work with this compound, ensuring personal safety while advancing their critical work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
